FLT3 Ligand-Linker Conjugate 1
説明
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特性
分子式 |
C29H34N6O4S2 |
|---|---|
分子量 |
594.8 g/mol |
IUPAC名 |
6-[4-[4-[[7-[3-(methanesulfonamido)phenyl]thieno[3,2-d]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]hexanoic acid |
InChI |
InChI=1S/C29H34N6O4S2/c1-41(38,39)33-23-7-5-6-21(18-23)25-20-40-26-19-30-29(32-28(25)26)31-22-9-11-24(12-10-22)35-16-14-34(15-17-35)13-4-2-3-8-27(36)37/h5-7,9-12,18-20,33H,2-4,8,13-17H2,1H3,(H,36,37)(H,30,31,32) |
InChIキー |
BPUUVHOJXQDSKS-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of FLT3 Ligand-Linker Conjugate 1: A Precursor to a Multi-Kinase Degrader
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
FLT3 Ligand-Linker Conjugate 1, also identified as compound 7 in some commercial catalogs, is not a direct therapeutic agent but a crucial synthetic intermediate in the development of Proteolysis Targeting Chimeras (PROTACs). Specifically, it serves as a precursor for the synthesis of RSS0680, a potent, VHL-recruiting PROTAC designed for the targeted degradation of multiple protein kinases, including FMS-like tyrosine kinase 3 (FLT3). This guide elucidates the mechanism of action of the final PROTAC molecule, RSS0680, and provides a comprehensive overview of its components, the underlying principles of its activity, and representative experimental protocols for its synthesis and evaluation.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations lead to the constitutive activation of FLT3 signaling pathways, driving uncontrolled cancer cell growth.
Core Concept: From Conjugate to PROTAC
This compound is a heterobifunctional molecule comprising a ligand that binds to the FLT3 kinase and a chemical linker. The linker is designed with a reactive functional group that allows for its conjugation to a ligand for an E3 ubiquitin ligase. In the case of RSS0680, this E3 ligase is the von Hippel-Lindau (VHL) protein. The final PROTAC, RSS0680, is therefore composed of three key moieties: an FLT3-targeting ligand (FLT3-IN-17), a linker, and a VHL E3 ligase ligand.
Mechanism of Action of the Resultant PROTAC (RSS0680)
The therapeutic action of RSS0680 is achieved through the PROTAC mechanism, which hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate target kinases.
The process unfolds in a series of steps:
-
Ternary Complex Formation : RSS0680, being bifunctional, simultaneously binds to both the FLT3 kinase and the VHL E3 ligase, bringing them into close proximity to form a ternary complex (FLT3-RSS0680-VHL).
-
Ubiquitination : The formation of this ternary complex facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the FLT3 protein.
-
Proteasomal Degradation : The poly-ubiquitinated FLT3 is then recognized and targeted for degradation by the 26S proteasome, a large protein complex that breaks down unwanted or damaged proteins.
-
Recycling of PROTAC : After inducing the degradation of the target protein, RSS0680 is released and can engage another FLT3 molecule and VHL ligase, acting catalytically to degrade multiple target proteins.
This mechanism of targeted protein degradation offers several advantages over traditional kinase inhibition, including the potential to overcome drug resistance and the ability to eliminate both the enzymatic and non-enzymatic functions of the target protein.
Quantitative Data
While specific quantitative data for the degradation of FLT3 by RSS0680 is not publicly available in the reviewed literature, the following table provides a template for the types of data that are critical for characterizing such a PROTAC. For illustrative purposes, data for a different FLT3 PROTAC, LWY-713, is included.
| Parameter | RSS0680 | LWY-713 (Illustrative) |
| Target(s) | FLT3 and other kinases | FLT3 |
| E3 Ligase Recruited | VHL | CRBN |
| FLT3 Ligand | FLT3-IN-17 | Gilteritinib |
| Cell Line | MOLT-4 | MV4-11 |
| DC50 (nM) | Not Available | 0.614 |
| Dmax (%) | Not Available | 94.8 |
| Cytotoxicity IC50 (nM) | Not Available | Not Available |
DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of target protein degradation.
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of a VHL-based FLT3 PROTAC like RSS0680. These are generalized procedures and would require optimization for specific molecules.
Protocol 1: Synthesis of a VHL-based FLT3 PROTAC
This protocol outlines a general multi-step synthesis for a VHL-based FLT3 PROTAC.
Step 1: Synthesis of the FLT3 Ligand-Linker Intermediate (Analogous to this compound)
-
Start with a known FLT3 inhibitor (e.g., a derivative of FLT3-IN-17) that has a suitable point for linker attachment.
-
Synthesize a linker with a terminal reactive group (e.g., a carboxylic acid or an amine) and a protected functional group at the other end.
-
Couple the FLT3 inhibitor to the linker using standard amide bond formation or other appropriate coupling chemistry.
-
Purify the intermediate by flash chromatography or HPLC.
Step 2: Synthesis of the Final PROTAC
-
Deprotect the terminal functional group on the linker of the FLT3 ligand-linker intermediate.
-
Couple the deprotected intermediate to a VHL ligand (e.g., a derivative of (S,R,S)-AHPC) that has a complementary reactive group.
-
Purify the final PROTAC molecule using reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Western Blot for FLT3 Degradation
This protocol is used to quantify the degradation of FLT3 protein in cells treated with the PROTAC.
1. Cell Culture and Treatment:
-
Culture an FLT3-expressing AML cell line (e.g., MV4-11 or MOLM-13) in appropriate media.
-
Seed cells in 6-well plates and treat with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis and Protein Quantification:
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against FLT3 overnight at 4°C.
-
Incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Probe the same membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the FLT3 signal to the loading control signal.
-
Calculate the percentage of FLT3 degradation relative to the vehicle control to determine DC50 and Dmax values.
Protocol 3: Cell Viability Assay
This protocol measures the cytotoxic effect of the PROTAC on cancer cells.
1. Cell Seeding and Treatment:
-
Seed AML cells in a 96-well plate.
-
Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).
2. Viability Measurement (e.g., MTT or CellTiter-Glo Assay):
-
For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
For a CellTiter-Glo assay, add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
3. Data Analysis:
-
Plot the cell viability against the PROTAC concentration.
-
Use a non-linear regression model to calculate the IC50 value (the concentration that inhibits cell growth by 50%).
Conclusion
This compound is a key building block for the synthesis of the multi-kinase degrading PROTAC, RSS0680. The mechanism of RSS0680 relies on the targeted degradation of pathogenic kinases like FLT3 through the ubiquitin-proteasome system. This approach holds significant promise for overcoming the limitations of traditional kinase inhibitors in the treatment of diseases such as AML. Further preclinical studies are necessary to fully elucidate the therapeutic potential of RSS0680, including its specific degradation profile for FLT3, its efficacy in vivo, and its safety profile. The methodologies outlined in this guide provide a framework for the continued development and evaluation of this and other novel PROTAC-based therapeutics.
The Advent of FLT3 Ligand-Linker Conjugates for Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fms-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase in hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. While tyrosine kinase inhibitors (TKIs) targeting FLT3 have shown clinical benefit, the emergence of resistance remains a significant challenge. Targeted protein degradation (TPD) using Proteolysis Targeting Chimeras (PROTACs) offers a novel and promising therapeutic strategy to overcome TKI resistance by inducing the selective degradation of the FLT3 protein. This technical guide provides an in-depth overview of FLT3 ligand-linker conjugates designed for targeted protein degradation, summarizing key preclinical data, detailing essential experimental protocols, and visualizing the underlying biological and experimental frameworks.
Introduction to FLT3 and Targeted Protein Degradation
FLT3 is a member of the class III receptor tyrosine kinase family and plays a pivotal role in the normal development of hematopoietic stem cells.[1] In AML, internal tandem duplication (ITD) mutations and point mutations in the tyrosine kinase domain (TKD) of FLT3 lead to its constitutive activation, driving uncontrolled proliferation and survival of leukemic cells.[2]
PROTACs are heterobifunctional molecules that consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By forming a ternary complex between the POI and the E3 ligase, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome. This event-driven, catalytic mechanism distinguishes PROTACs from traditional inhibitors and offers the potential for more sustained target suppression and the ability to overcome resistance mechanisms.[2]
Quantitative Data on FLT3-Targeting PROTACs
The efficacy of FLT3-targeting PROTACs is typically evaluated by their ability to induce FLT3 degradation, quantified by the DC50 (concentration for 50% maximal degradation) and Dmax (maximum degradation percentage), and their anti-proliferative activity, measured by the IC50 (half-maximal inhibitory concentration). The following tables summarize the preclinical data for several notable FLT3-targeting PROTACs.
| Compound/PROTAC | FLT3 Ligand (Warhead) | E3 Ligase Ligand | Target Cell Line | DC50 (nM) | Dmax (%) | Reference |
| LWY-713 | Gilteritinib | CRBN | MV4-11 | 0.614 | 94.8 | [3] |
| CRBN(FLT3)-8 | Gilteritinib | CRBN | MV-4-11 | 1.1 | >90 | [4] |
| Compound 35 | Novel FLT3 Inhibitor | CRBN | MV4-11 | Not Reported | Not Reported | [5] |
| A20 | Novel FLT3 Inhibitor | Not Specified | MV4-11 | Not Reported | Not Reported | [6] |
| Compound/PROTAC | Target Cell Line | IC50 (nM) | Reference |
| LWY-713 | MV4-11 | Not Reported | [3] |
| CRBN(FLT3)-8 | MV-4-11 | 0.9 | [4] |
| Compound 35 | MV4-11 | 7.55 | [7] |
| A2 | MV-4-11 | 1.67 | |
| A20 | MV4-11 | Not Reported | [6] |
Signaling Pathways and Mechanisms
Understanding the FLT3 signaling pathway and the mechanism of action of PROTACs is crucial for the rational design and development of these novel therapeutics.
Caption: Simplified FLT3 signaling pathway in AML.
Caption: General mechanism of PROTAC-mediated FLT3 degradation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of FLT3-targeting PROTACs.
Western Blot Analysis for FLT3 Degradation
This protocol is used to quantify the reduction in FLT3 protein levels following PROTAC treatment.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
FLT3-targeting PROTAC
-
DMSO (vehicle control)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FLT3, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells at a desired density and treat with various concentrations of the FLT3 PROTAC or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FLT3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, add ECL substrate, and capture the chemiluminescent signal.
-
Analysis: Quantify band intensities using densitometry software. Normalize FLT3 protein levels to the loading control (GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Caption: Experimental workflow for Western blot analysis.
Flow Cytometry for Apoptosis Analysis
This protocol is used to assess the induction of apoptosis in AML cells following treatment with an FLT3-targeting PROTAC.
Materials:
-
AML cell lines
-
FLT3-targeting PROTAC
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of the FLT3 PROTAC or DMSO for a specified time (e.g., 48 hours).
-
Cell Harvesting and Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry.
-
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Caption: Experimental workflow for apoptosis analysis.
Conclusion
FLT3 ligand-linker conjugates for targeted protein degradation represent a promising new frontier in the treatment of AML. The ability of these molecules to induce the catalytic degradation of FLT3 offers several potential advantages over traditional inhibition, including the potential to overcome resistance and achieve more durable responses. The quantitative data presented in this guide highlights the high potency of several lead compounds in preclinical models. The detailed experimental protocols provide a framework for the robust evaluation of novel FLT3 degraders. As our understanding of the complex interplay between the FLT3 target, the PROTAC molecule, and the E3 ligase deepens, the rational design of next-generation FLT3 degraders with optimized efficacy and safety profiles will continue to advance this exciting therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. Small Molecule Induced FLT3 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel FLT3 PROTAC degrader active in leukemia models | BioWorld [bioworld.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of FLT3-targeting PROTACs with potent antiproliferative activity against acute myeloid leukemia cells harboring FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Role of Fms-like Tyrosine Kinase 3 (FLT3) in PROTAC Development
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fms-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase involved in the proliferation and differentiation of hematopoietic stem cells. While its activation is tightly regulated by its natural ligand (FLT3L) in healthy individuals, mutations in the FLT3 gene lead to ligand-independent, constitutive activation, a key driver in approximately 30% of Acute Myeloid Leukemia (AML) cases.[1][2][3] These mutations, particularly internal tandem duplications (FLT3-ITD), are associated with a poor prognosis and high relapse rates.[1][4]
Conventional small-molecule inhibitors targeting the FLT3 kinase domain have shown clinical efficacy but are often hampered by the development of drug resistance.[2][3][5] Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapy, moving from occupancy-driven inhibition to event-driven elimination of the target protein.[5][6] This guide elucidates the role of FLT3 and its ligand in the context of PROTAC development, detailing the rationale, mechanisms, and key experimental protocols for designing and evaluating these novel therapeutics. The central theme is that the loss of ligand-dependent regulation in mutated FLT3 is the primary driver for developing PROTACs that target the FLT3 receptor for degradation.
The FLT3 Signaling Axis: From Ligand-Dependency to Oncogenesis
In normal hematopoiesis, the binding of FLT3 ligand (FLT3L) to the FLT3 receptor induces receptor dimerization and autophosphorylation, activating downstream signaling cascades like PI3K/AKT, RAS/MAPK, and JAK/STAT.[7][8] This process is essential for the healthy development of stem cells and immune cells.[1][9]
In AML, FLT3-ITD mutations cause the receptor to be constitutively active, bypassing the need for its ligand, FLT3L.[1][10][11] This ligand-independent signaling drives uncontrolled proliferation and survival of leukemic blasts, making the FLT3 receptor itself a prime therapeutic target.[12] The goal of FLT3 PROTACs is to eliminate this rogue receptor, thereby shutting down the oncogenic signaling it promotes.
PROTAC Technology: A New Paradigm for Targeting FLT3
PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system (UPS) for targeted protein degradation.[5][13] They consist of three key components:
-
A "warhead" ligand that binds to the protein of interest (POI), in this case, the FLT3 receptor.
-
An E3 ligase ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[5][14]
-
A chemical linker that connects the two ligands.[14]
By bringing the FLT3 receptor and an E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[5] This proximity induces the E3 ligase to tag the FLT3 protein with ubiquitin, marking it for destruction by the 26S proteasome.[5][15] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target proteins.[5]
Quantitative Data on FLT3 PROTAC Performance
The efficacy of FLT3 PROTACs is typically quantified by two key metrics: the half-maximal degradation concentration (DC₅₀), which measures potency in degrading the target protein, and the half-maximal inhibitory concentration (IC₅₀), which measures the effect on cell proliferation.
| PROTAC Name/Identifier | FLT3 Ligand (Warhead) | E3 Ligase Ligand | Target Cells | DC₅₀ (nM) | IC₅₀ (nM) | Reference |
| Molecule 1 | Quizartinib | VHL | MV4-11, MOLM-14 | Effective Degradation | Anti-tumor activity noted | [5] |
| PROTAC Z29 | Gilteritinib | VHL | FLT3-ITD+ models | Not specified | Better specificity than Gilteritinib | [16] |
| Compound 5 | Not Specified | VHL/CRBN | AML Xenograft | Not specified | Antiproliferative activity noted | [5] |
| Compound 6 | Not Specified | CRBN | MV4-11 Xenograft | Not specified | Significant anti-tumor activity | [5] |
| Compound A20 | Not Specified | CRBN | MV4-11 | 7.4 | 39.9 | [17][18] |
| Compound A20 | Not Specified | CRBN | MOLM-13 | 20.1 | 169.9 | [17][18] |
Note: Data is compiled from multiple sources. "Not specified" indicates the value was not found in the cited literature.
Key Experimental Protocols for FLT3 PROTAC Evaluation
Validating the efficacy and mechanism of an FLT3 PROTAC requires a series of rigorous experiments.
Western Blot for Protein Degradation
This is the most direct method for quantifying the reduction in target protein levels.[15][19]
-
Objective: To measure the dose- and time-dependent degradation of FLT3 in response to PROTAC treatment.[19]
-
Methodology:
-
Cell Culture and Treatment: Seed AML cell lines (e.g., MV4-11, MOLM-13) that harbor FLT3-ITD mutations. Treat cells with a range of PROTAC concentrations for various time points (e.g., 2, 4, 8, 16, 24 hours).[19]
-
Lysis: Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and denature by boiling. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody against FLT3 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.[15] A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal.[15] Quantify band intensity using densitometry software. Normalize FLT3 levels to the loading control and calculate the percentage of degradation relative to a vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[15][19]
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
This experiment confirms the PROTAC-induced interaction between FLT3 and the recruited E3 ligase.[19]
-
Objective: To demonstrate the formation of the FLT3-PROTAC-E3 ligase ternary complex in cells.
-
Methodology:
-
Cell Treatment: Treat AML cells with the FLT3 PROTAC, a vehicle control, and potentially a non-functional control PROTAC for a short duration (e.g., 1-4 hours).
-
Lysis: Lyse cells in a non-denaturing buffer (e.g., containing Triton X-100 or NP-40) with protease inhibitors.[19]
-
Immunoprecipitation: Incubate cell lysates with an antibody against the specific E3 ligase being recruited (e.g., anti-CRBN or anti-VHL) pre-coupled to protein A/G magnetic beads.[19]
-
Washing and Elution: Wash the beads extensively to remove non-specific binders and elute the bound protein complexes.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-FLT3 antibody. An increase in the amount of FLT3 pulled down in the PROTAC-treated sample compared to controls indicates ternary complex formation.[19]
-
Proteasome and E3 Ligase Dependency Assays
These control experiments are crucial to confirm that degradation occurs via the intended mechanism.
-
Objective: To demonstrate that FLT3 degradation is blocked by inhibitors of the proteasome or the recruited E3 ligase pathway.[19]
-
Methodology:
-
Pre-treatment: Pre-treat AML cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924, which inactivates cullin-RING E3 ligases) for 1-2 hours.[20]
-
PROTAC Treatment: Add the FLT3 PROTAC at a concentration known to cause significant degradation and incubate for the standard duration.
-
Analysis: Lyse the cells and analyze FLT3 protein levels by Western blotting.[19]
-
Expected Outcome: Co-treatment with these inhibitors should rescue or "block" the PROTAC-induced degradation of FLT3, confirming the involvement of the proteasome and the specific E3 ligase.[5]
-
Conclusion and Future Perspectives
The development of FLT3-targeting PROTACs represents a highly promising strategy for treating FLT3-mutated AML, a disease where the oncogenic driver has escaped its natural ligand-dependent regulation. By inducing the complete degradation of the FLT3 receptor, PROTACs offer the potential to achieve deeper and more durable responses and to overcome the resistance mechanisms that plague traditional inhibitors.[2][5] The success of these molecules hinges on the careful optimization of all three components—the FLT3-binding warhead, the E3 ligase ligand, and the connecting linker—to ensure the efficient formation of a productive ternary complex. As our understanding of the complex biology of the ubiquitin-proteasome system deepens, the rational design of next-generation FLT3 PROTACs with enhanced selectivity and improved pharmacokinetic properties will continue to advance, offering new hope for patients with this aggressive leukemia.[2][21]
References
- 1. ashpublications.org [ashpublications.org]
- 2. FLT3-PROTACs for combating AML resistance: Analytical overview on chimeric agents developed, challenges, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of FLT3-ITD and CDK9 in acute myeloid leukaemia cells by novel proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FLT3 Mutation and AML: Symptoms, Testing, and More [healthline.com]
- 5. bio-conferences.org [bio-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. In vivo evidence for an instructive role of fms-like tyrosine kinase-3 (FLT3) ligand in hematopoietic development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. FLT3-selective PROTAC: Enhanced safety and increased synergy with Venetoclax in FLT3-ITD mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. benchchem.com [benchchem.com]
- 20. escholarship.org [escholarship.org]
- 21. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to FLT3 Ligand-Linker Conjugate 1 and VHL E3 Ligase Recruitment
Audience: Researchers, scientists, and drug development professionals.
Abstract: The targeted degradation of FMS-like tyrosine kinase 3 (FLT3) represents a cutting-edge therapeutic strategy for acute myeloid leukemia (AML), particularly in cases with FLT3 mutations. This guide provides a detailed examination of FLT3 Ligand-Linker Conjugate 1, a key chemical entity designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will explore the underlying mechanism of action, relevant signaling pathways, quantitative data from related compounds, and detailed experimental protocols for the evaluation of such targeted protein degraders.
Introduction: Targeting FLT3 in Acute Myeloid Leukemia
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase integral to the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] In a significant portion of acute myeloid leukemia (AML) cases, FLT3 is overexpressed or constitutively activated through mutations, such as internal tandem duplications (FLT3-ITD) or tyrosine kinase domain (TKD) mutations.[3][4][5] These mutations, present in approximately one-third of newly diagnosed AML patients, are associated with a poor prognosis, increased relapse rates, and inferior overall survival.[3][4]
While small molecule tyrosine kinase inhibitors (TKIs) have been developed to target FLT3, their efficacy can be limited by the development of drug resistance.[6][7] Targeted protein degradation offers a novel therapeutic modality that circumvents the challenges of traditional inhibition.[6][8] This is achieved using Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that hijack the cell's own ubiquitin-proteasome system to eliminate the target protein entirely, rather than merely inhibiting its enzymatic activity.[6][9]
This guide focuses on This compound , a precursor for creating a specific class of PROTACs that recruit the VHL E3 ubiquitin ligase to induce the degradation of the FLT3 protein.
Core Components of the FLT3 Degradation System
The targeted degradation of FLT3 via a VHL-recruiting PROTAC involves a tripartite system: the target protein (FLT3), the PROTAC molecule, and the E3 ubiquitin ligase (VHL).
-
This compound : This molecule is a crucial building block for the final PROTAC. It consists of a high-affinity ligand that binds to the FLT3 protein, connected via a chemical linker to a moiety designed to engage the VHL E3 ligase.[10] Specifically, this compound (also known as compound 7) can be utilized in the synthesis of the PROTAC RSS0680.[10]
-
Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase : VHL is a well-characterized E3 ligase that is a component of the Cullin 2 RING E3 ligase complex (CRL2^VHL).[11][12] In its natural role, it targets proteins like hypoxia-inducible factor 1-alpha (HIF-1α) for ubiquitination and degradation.[12] PROTACs co-opt this function by bringing non-native substrates, such as FLT3, into proximity with VHL.[13]
Mechanism of Action: PROTAC-Mediated FLT3 Degradation
The process begins with the PROTAC molecule, synthesized from this compound, simultaneously binding to the FLT3 kinase and the VHL E3 ligase. This forms a ternary complex, which is the critical step for inducing protein degradation.[9] This proximity enables the VHL E3 ligase complex to transfer ubiquitin molecules to the FLT3 protein. The polyubiquitinated FLT3 is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further degradation cycles.[8][9]
The FLT3 Signaling Pathway in AML
Upon binding its ligand (FLT3L), the FLT3 receptor dimerizes and auto-phosphorylates, activating downstream signaling cascades crucial for cell survival and proliferation.[4][14] In FLT3-mutated AML, this signaling is constitutively active. Key pathways include:
-
RAS/RAF/MAPK Pathway: Promotes cell proliferation.
-
PI3K/AKT Pathway: Supports cell survival and inhibits apoptosis.
-
STAT5 Pathway: A significant pathway in AML that becomes hyper-activated by FLT3-ITD mutations, driving leukemic cell proliferation.[14]
By degrading the entire FLT3 protein, a PROTAC effectively shuts down all downstream signaling, a key advantage over inhibitors that may not block all pathways or can be overcome by mutations.
Quantitative Data on FLT3 Degraders
While specific quantitative data for a PROTAC synthesized directly from "this compound" is not broadly available in public literature, we can summarize representative data from other VHL-based FLT3 degraders to establish a performance baseline. Key metrics include DC₅₀ (half-maximal degradation concentration), Dₘₐₓ (maximum degradation), and IC₅₀ (half-maximal inhibitory concentration for cell proliferation).[2]
| Compound Name | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) | Reference |
| MA191 | FLT3-ITD | MV4-11 | 10 | >90% (approx.) | 10.16 - 11.6 | [15] |
| PROTAC FLT-3 degrader 3 * | FLT3 | MV4-11 | N/A | N/A | 7.55 | [16] |
Note: "PROTAC FLT-3 degrader 3" is a distinct compound used here for comparative context.[16]
Key Experimental Protocols
The evaluation of a novel FLT3 PROTAC requires a series of robust in-vitro assays to confirm its mechanism of action and efficacy.
Western Blot for Quantification of FLT3 Degradation
This is the most direct method to measure the reduction in FLT3 protein levels following PROTAC treatment.[2]
Methodology:
-
Cell Culture and Treatment: Seed AML cell lines harboring FLT3 mutations (e.g., MV4-11, MOLM-13) in 6-well plates.[2][16] Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 1000 nM) for various time points (e.g., 2, 4, 8, 16, 24 hours).[2]
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[16]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[16]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for FLT3 overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.[9]
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize FLT3 levels to a loading control (e.g., GAPDH, β-actin).[9][16]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
This assay confirms the PROTAC-induced physical interaction between FLT3 and the VHL E3 ligase.[2]
Methodology:
-
Cell Treatment: Treat AML cells with the FLT3 PROTAC for a short duration (e.g., 1-2 hours). To stabilize the complex and prevent immediate degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.[2]
-
Cell Lysis: Lyse cells in a non-denaturing buffer (e.g., containing NP-40) with protease inhibitors.[2]
-
Immunoprecipitation: Incubate cell lysates with an antibody against VHL (or FLT3) pre-coupled to protein A/G magnetic beads.[2]
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the protein complexes by boiling in SDS-PAGE sample buffer.[2]
-
Western Blot Analysis: Analyze the eluates by Western blotting, probing for the presence of both FLT3 and VHL to confirm their co-precipitation.[2]
Cell Viability Assay (MTT Assay)
This assay measures the anti-proliferative effect of FLT3 degradation on cancer cells.[9]
Methodology:
-
Cell Seeding: Plate AML cells in a 96-well plate.[9]
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).[9]
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow its conversion to formazan (B1609692) by metabolically active cells.[9]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.[9]
Conclusion
This compound is a specialized chemical tool that enables the synthesis of VHL-recruiting PROTACs aimed at the targeted degradation of FLT3. This approach holds immense promise for the treatment of FLT3-mutated AML, offering a powerful mechanism to overcome the limitations of traditional kinase inhibitors. By inducing the complete removal of the FLT3 oncoprotein, these next-generation therapeutics can shut down aberrant signaling pathways and potently inhibit cancer cell proliferation. The experimental protocols and validation workflows detailed in this guide provide a robust framework for researchers to advance the development of these innovative cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. ashpublications.org [ashpublications.org]
- 5. FLT3 Signalling Pathways in Acute Myeloid Leukaemia - ProQuest [proquest.com]
- 6. bio-conferences.org [bio-conferences.org]
- 7. Degrading FLT3-ITD protein by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
The Discovery and Synthesis of FLT3 Ligand-Linker Conjugate 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of FLT3 Ligand-Linker Conjugate 1, a key intermediate in the development of targeted protein degraders for Fms-like tyrosine kinase 3 (FLT3). This document details the scientific rationale, experimental protocols, and quantitative data associated with this pioneering work in the field of targeted cancer therapeutics.
Introduction: Targeting FLT3 in Hematological Malignancies
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2] These mutations lead to the constitutive activation of FLT3, driving uncontrolled cell growth and survival through downstream signaling pathways such as PI3K/AKT, RAS/MAPK, and STAT5.[1] Consequently, FLT3 has emerged as a significant therapeutic target for AML.
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins rather than merely inhibiting their activity.[3] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] This tripartite complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]
"this compound" is a synthetic intermediate designed for the efficient construction of FLT3-targeting PROTACs. Specifically, it comprises a potent FLT3 ligand covalently attached to a linker designed to be subsequently conjugated to an E3 ligase ligand, in this case, a ligand for the von Hippel-Lindau (VHL) E3 ligase.[4] This conjugate is a precursor to the PROTAC identified as RSS0680.[4]
Synthesis of this compound
The synthesis of this compound involves a multi-step process that begins with the synthesis of a suitable FLT3 ligand, followed by its conjugation to a functionalized PROTAC linker. While the exact proprietary synthesis of the specific "this compound" is not publicly disclosed, a representative synthesis of a similar conjugate, using a known FLT3 inhibitor as the ligand, is described below. This process is based on established chemical methodologies for the synthesis of PROTACs.
Representative Synthesis:
The synthesis can be conceptually divided into three main stages:
-
Synthesis of the FLT3 Ligand Moiety: A potent FLT3 inhibitor is chosen as the starting point. For this example, we will consider a derivative of Gilteritinib, a known FLT3 inhibitor, functionalized with a reactive group suitable for linker attachment.
-
Synthesis of the Linker Moiety: A bifunctional linker is synthesized with a reactive group at one end to couple with the FLT3 ligand and another protected reactive group at the other end for subsequent conjugation to the E3 ligase ligand.
-
Conjugation of the FLT3 Ligand and Linker: The functionalized FLT3 ligand is reacted with the linker to form the final FLT3 Ligand-Linker Conjugate.
Experimental Protocol:
-
Step 1: Functionalization of the FLT3 Ligand (e.g., Gilteritinib derivative)
-
A derivative of Gilteritinib is synthesized to introduce a reactive handle, such as a primary amine or a carboxylic acid, at a solvent-exposed position that does not interfere with its binding to FLT3. This can be achieved through standard organic synthesis techniques.
-
-
Step 2: Synthesis of a VHL-recruiting Linker
-
A common strategy involves synthesizing a linker with a terminal alkyne or azide (B81097) for "click chemistry" or a carboxylic acid for amide bond formation. The other end of the linker would be attached to a VHL ligand precursor.
-
-
Step 3: Conjugation Reaction
-
The functionalized FLT3 ligand is reacted with the synthesized linker under appropriate coupling conditions. For example, if the ligand has a primary amine and the linker has a carboxylic acid, a standard amide coupling reaction using reagents like HATU or HOBt in a solvent such as DMF would be employed.
-
The reaction mixture is stirred at room temperature until completion, monitored by techniques like TLC or LC-MS.
-
The final product, this compound, is then purified using column chromatography or preparative HPLC to yield the pure compound. The structure and purity are confirmed by NMR and mass spectrometry.
-
Quantitative Data Summary
The following tables summarize key quantitative data for FLT3-targeting PROTACs, which are the final products derived from conjugates like this compound. This data is essential for evaluating their potential as therapeutic agents.
Table 1: In Vitro Efficacy of FLT3-Targeting PROTACs
| Compound | Target Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC Z29 | MOLM13 (FLT3-ITD) | - | <10 | >90 | [5] |
| PROTAC Z29 | MV-4-11 (FLT3-ITD) | - | <10 | >90 | [5] |
| Gilteritinib-based PROTAC | MV-4-11 (FLT3-ITD) | 1.67 ± 0.14 | - | - | [6] |
| Quizartinib-based PROTAC | MV4-11 (FLT3-ITD) | - | ~1 | >95 | [3] |
| Dovitinib-based PROTAC | MV4-11 (FLT3-ITD) | 7.55 | - | - | [1] |
IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: In Vivo Efficacy of FLT3-Targeting PROTACs in Xenograft Models
| Compound | Animal Model | Dosing | Tumor Growth Inhibition | Survival Benefit | Reference |
| PROTAC Z29 | Subcutaneous xenograft (MOLM13) | 30 mg/kg, i.p. | Significant inhibition | - | [5] |
| A20 | Subcutaneous xenograft (MV4-11) | 5-10 mg/kg, p.o. | Complete tumor regression | Prolonged survival | [7] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize FLT3 Ligand-Linker Conjugates and their resulting PROTACs are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of the compound on the proliferation of cancer cells.
Materials:
-
AML cell lines (e.g., MV-4-11, MOLM13)
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Treat the cells with a serial dilution of the test compound for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 value from the dose-response curve.
Western Blot for FLT3 Degradation
Objective: To quantify the degradation of FLT3 protein induced by the PROTAC.
Materials:
-
AML cell lines
-
Test compound (PROTAC)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies (anti-FLT3, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against FLT3 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate.
-
Quantify the band intensities to determine the extent of FLT3 degradation.[8]
In-Cell Ubiquitination Assay
Objective: To confirm that the PROTAC-induced degradation of FLT3 is mediated by the ubiquitin-proteasome system.
Materials:
-
AML cell lines
-
Test compound (PROTAC)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Anti-FLT3 antibody
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody
Protocol:
-
Treat cells with the PROTAC and a proteasome inhibitor for a few hours.
-
Lyse the cells and immunoprecipitate FLT3 using an anti-FLT3 antibody and protein A/G beads.
-
Elute the immunoprecipitated proteins and analyze by Western blot using an anti-ubiquitin antibody.
-
The presence of a ubiquitin smear in the FLT3 immunoprecipitate from PROTAC-treated cells confirms ubiquitination.[9]
Visualizations
FLT3 Signaling Pathway
The following diagram illustrates the central role of FLT3 in downstream signaling pathways that promote cell survival and proliferation in AML.
Caption: FLT3 Signaling Pathway in AML.
PROTAC Mechanism of Action
The diagram below illustrates the mechanism by which a PROTAC, synthesized from a conjugate like this compound, induces the degradation of the FLT3 protein.
Caption: PROTAC Mechanism of Action.
Experimental Workflow for Synthesis and Characterization
This workflow outlines the key steps from the synthesis of the FLT3 Ligand-Linker Conjugate to the in vivo evaluation of the final PROTAC.
Caption: Experimental Workflow.
Conclusion
The development of this compound and the subsequent generation of FLT3-targeting PROTACs represent a significant advancement in the pursuit of novel therapies for AML. By harnessing the cell's own protein degradation machinery, these molecules offer the potential for a more profound and durable response compared to traditional inhibitors. The data presented in this guide underscore the promise of this approach, and the detailed experimental protocols provide a framework for the continued research and development of this exciting new class of therapeutics. Further optimization of linker chemistry and E3 ligase selection will likely lead to even more potent and selective FLT3 degraders with improved clinical potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | PROTACs: The Future of Leukemia Therapeutics [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of degrader for FLT3, GSPT1 and IKZF1/3 proteins merging PROTAC and molecular glue targeting FLT3-ITD mutant acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Role of FLT3 Ligand-Linker Conjugates in Acute Myeloid Leukemia (AML) Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases involves mutations or overexpression of the FMS-like tyrosine kinase 3 (FLT3) receptor, making it a prime therapeutic target.[1][2][3] FLT3 mutations, particularly internal tandem duplications (FLT3-ITD), are associated with a poor prognosis, highlighting the urgent need for novel targeted therapies.[1] FLT3 ligand-linker conjugates represent a promising strategy to selectively deliver cytotoxic agents to AML cells expressing the FLT3 receptor, thereby minimizing off-target toxicity and overcoming resistance to conventional chemotherapy and tyrosine kinase inhibitors (TKIs).[4][5][6][7]
This technical guide provides an in-depth overview of the core concepts, experimental data, and methodologies related to the research and development of FLT3 ligand-linker conjugates for the treatment of AML.
The FLT3 Receptor and its Ligand in AML
The FLT3 receptor, a member of the class III receptor tyrosine kinase family, plays a crucial role in the proliferation, survival, and differentiation of hematopoietic progenitor cells.[8][9] In normal hematopoiesis, the binding of the FLT3 ligand (FLT3L) to the FLT3 receptor induces receptor dimerization and autophosphorylation, activating downstream signaling pathways such as PI3K/AKT, RAS/MAPK, and STAT5.[10][11]
In many AML cases, the FLT3 receptor is overexpressed or constitutively activated due to mutations, leading to uncontrolled cell proliferation and survival.[1][2][10] This aberrant signaling makes the FLT3 receptor an attractive target for therapeutic intervention. FLT3 ligand-linker conjugates leverage the natural affinity of FLT3L for its receptor to deliver potent cytotoxic payloads directly to leukemic cells.
Mechanism of Action of FLT3 Ligand-Linker Conjugates
The fundamental principle behind FLT3 ligand-linker conjugates is targeted drug delivery. The conjugate consists of three key components:
-
FLT3 Ligand (FLT3L): The targeting moiety that specifically binds to the FLT3 receptor on the surface of AML cells.
-
Linker: A chemical bridge that connects the FLT3L to the cytotoxic payload. The linker is often designed to be stable in circulation but cleavable under specific conditions within the target cell (e.g., in the acidic environment of lysosomes or by specific enzymes).
-
Payload: A potent cytotoxic agent, such as a microtubule inhibitor (e.g., DM1/emtansine) or other toxins, that induces apoptosis upon internalization.
The proposed mechanism of action for a typical FLT3 ligand-drug conjugate is as follows:
Caption: Mechanism of action of a FLT3 ligand-drug conjugate.
Preclinical Data on FLT3 Ligand-Linker Conjugates
Several studies have demonstrated the preclinical efficacy of FLT3 ligand-linker conjugates in AML models. These conjugates have shown potent anti-leukemic activity in vitro, ex vivo, and in vivo.
In Vitro Cytotoxicity
FLT3 ligand-drug conjugates have demonstrated selective cytotoxicity against FLT3-expressing AML cell lines. For instance, a conjugate of FLT3L with the microtubule-depolymerizing agent emtansine (DM1), referred to as FL-DM1, has been shown to inhibit FLT3-positive AML cells.[12][3]
| Cell Line | FLT3 Status | Conjugate | IC50 | Reference |
| HCD-57 | FLT3-ITD | FL-DM1 | Effective inhibition | [12] |
| HCD-57 (parental) | FLT3-negative | FL-DM1 | No inhibition | [12] |
Another approach involves using FLT3L to guide nanoparticles carrying therapeutic molecules. For example, G7 poly(amidoamine) (PAMAM) dendrimers conjugated with FLT3L have been used to deliver miR-150, a tumor suppressor, to FLT3-overexpressing AML cells.[13][14][15]
| Cell Line | FLT3 Status | Conjugate | Effect | Reference |
| MONOMAC-6 | FLT3-overexpressing | G7-FLT3L-miR-150 | Significant reduction in viability and increase in apoptosis | [13] |
| U937 | Low FLT3 expression | G7-FLT3L-miR-150 | No inhibitory effect | [13] |
In Vivo Efficacy in Xenograft Models
The anti-leukemic activity of FLT3 ligand-linker conjugates has been validated in animal models of AML. In a patient-derived xenograft (PDX) model, a FLT3L-based drug conjugate, FL-Fc-DM1, demonstrated significant therapeutic efficacy.[4]
| Animal Model | Treatment | Outcome | Reference |
| Patient-Derived Xenograft (AML) | FL-Fc-DM1 | Potent anti-leukemic activity | [4] |
| Cell Line-Derived Xenograft (AML) | FL-Fc-DM1 | Potent anti-leukemic activity | [4] |
| Humanized Mouse Model | FL-Fc-DM1 at therapeutic doses | Limited impact on normal human hematopoiesis | [4] |
Similarly, in vivo studies with FLT3L-guided miR-150 nanoparticles showed significant inhibition of AML progression.[13][14]
| Animal Model | Treatment | Outcome | Reference |
| MLL-AF9 induced leukemia | G7-Flt3L-miR-150 | Almost complete blockage of leukemia in 20% of mice | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are generalized protocols for key experiments cited in the literature.
Synthesis of FLT3 Ligand-Drug Conjugates
A common method for conjugating FLT3L to a drug involves the use of a bifunctional linker.
Example: Conjugation of rhFL to DM1 using a SPDP linker [12][17]
-
Protein Expression and Purification: Recombinant human FLT3 ligand (rhFL) is expressed in a suitable system, such as E. coli, and purified using chromatography techniques (e.g., Ni-NTA and Phenyl Sepharose).[12]
-
Linker-Drug Modification: The cytotoxic drug (e.g., DM1) is modified with a linker, such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP).
-
Conjugation Reaction: The purified rhFL is reacted with the linker-modified drug. The reaction is monitored to ensure successful conjugation, which can be confirmed by techniques like SDS-PAGE, where the conjugate will show a higher molecular weight band.[12]
Example: Conjugation of FLT3L to PAMAM Dendrimers using sulfo-SMCC [13][18]
-
Dendrimer Modification: G7-NH2 PAMAM dendrimers are first conjugated with a near-infrared dye (e.g., Cy5.5) using an N-hydroxysuccinimide ester linker.[18]
-
Conjugation to FLT3L: The fluorescently tagged dendrimer is then conjugated to human recombinant FLT3L using a heterobifunctional linker like sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (sulfo-SMCC).[13][18]
In Vitro Cell Viability and Apoptosis Assays
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: AML cells (e.g., MONOMAC-6, U937) are seeded in 96-well plates at a predetermined density.
-
Treatment: Cells are treated with varying concentrations of the FLT3 ligand-linker conjugate or control substances.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated to allow for formazan (B1609692) crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength using a microplate reader. Cell viability is calculated relative to untreated control cells.
Apoptosis Assay (e.g., Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the conjugate as described for the viability assay.
-
Staining: After the incubation period, cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are used.
-
Cell Implantation: Human AML cells (either cell lines or patient-derived cells) are injected intravenously or subcutaneously into the mice.
-
Treatment: Once the leukemia is established (confirmed by, for example, bioluminescence imaging or peripheral blood analysis), mice are treated with the FLT3 ligand-linker conjugate, a control conjugate, or a vehicle control via a suitable route (e.g., intravenous injection).
-
Monitoring: Disease progression is monitored by measuring tumor volume (for subcutaneous models), assessing leukemia burden in peripheral blood and bone marrow, and monitoring animal weight and overall health.
-
Endpoint Analysis: At the end of the study, tissues can be harvested for further analysis, such as immunohistochemistry or flow cytometry, to assess the extent of leukemia infiltration and the effect of the treatment.
Signaling Pathways and Logical Relationships
FLT3 Signaling Pathway in AML
The binding of FLT3L to the FLT3 receptor triggers a cascade of intracellular signaling events that promote cell survival and proliferation. In FLT3-mutated AML, this pathway is constitutively active.
Caption: Simplified FLT3 signaling pathway in AML.
Experimental Workflow for Preclinical Evaluation
The preclinical development of a FLT3 ligand-linker conjugate follows a logical progression from in vitro characterization to in vivo efficacy and toxicity studies.
Caption: Preclinical evaluation workflow for FLT3 ligand-linker conjugates.
Future Directions and Challenges
While FLT3 ligand-linker conjugates hold significant promise, several challenges remain. These include optimizing the linker technology for enhanced stability and efficient payload release, managing potential on-target, off-leukemia toxicity to normal hematopoietic progenitors that also express FLT3, and overcoming mechanisms of resistance. Future research will likely focus on developing next-generation conjugates with improved therapeutic indices, exploring novel payloads, and evaluating combination therapies with other targeted agents or standard chemotherapy to enhance anti-leukemic efficacy and prevent relapse. The combination of FLT3-targeting antibody-drug conjugates (ADCs) with TKIs has already shown strong synergy in preclinical models, suggesting a promising avenue for future clinical investigation.[5][6][7]
Conclusion
FLT3 ligand-linker conjugates represent a highly promising and innovative therapeutic strategy for AML. By specifically targeting the FLT3 receptor, which is frequently overexpressed or mutated in this disease, these conjugates offer the potential for highly potent and selective killing of leukemic cells. The preclinical data generated to date are encouraging, demonstrating significant anti-tumor activity in various AML models. Further research and clinical development are warranted to translate the potential of this therapeutic modality into effective treatments for patients with AML.
References
- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. FLT3L-based drug conjugate effectively targets chemoresistant leukemia stem cells in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting FLT3 with a new-generation antibody-drug conjugate in combination with kinase inhibitors for treatment of AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.fis.tum.de [portal.fis.tum.de]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Therapy of FLT3 in Treatment of AML—Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 mutations in acute myeloid leukemia: a review focusing on clinically applicable drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FLT3 Signalling Pathways in Acute Myeloid Leukaemia - ProQuest [proquest.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Eradication of acute myeloid leukemia with FLT3 ligand-targeted miR-150 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Eradication of Acute Myeloid Leukemia with FLT3 Ligand-Targeted miR-150 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Paper: FLT3 Ligand-DM1 Conjugate Selectively Targets Acute Myeloid Leukemia Cells with FLT3 Expression [ash.confex.com]
- 18. aacrjournals.org [aacrjournals.org]
The Critical Link: A Technical Guide to FLT3-PROTAC Linker Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. This technology is particularly promising for challenging targets like Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML) and associated with poor prognosis. Unlike traditional small-molecule inhibitors that can be rendered ineffective by resistance mutations, FLT3-PROTACs offer a catalytic mechanism to eliminate the entire protein, providing a more durable response.
A PROTAC molecule is a heterobifunctional entity composed of three key components: a warhead that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While initially viewed as a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's efficacy, profoundly influencing its ability to form a productive ternary complex between the target protein and the E3 ligase, as well as dictating its overall physicochemical properties.
This in-depth technical guide explores the core principles of FLT3-PROTAC linker technology. We will delve into the structure-activity relationships of various linker architectures, present quantitative data on the degradation potency of reported FLT3-PROTACs, provide detailed experimental protocols for their evaluation, and visualize the underlying biological and experimental frameworks.
Core Concepts: The PROTAC Mechanism and the Role of the Linker
The fundamental action of a PROTAC is to hijack the cell's ubiquitin-proteasome system (UPS). By simultaneously binding to FLT3 and an E3 ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), the PROTAC facilitates the formation of a ternary complex. This induced proximity triggers the E3 ligase to transfer ubiquitin molecules to the FLT3 protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to target another FLT3 molecule, acting in a catalytic manner.
The linker's role in this process is multifaceted and crucial for success:
-
Length and Flexibility: The linker's length is a key factor in enabling the formation of a stable and productive ternary complex. A linker that is too short may cause steric hindrance, while one that is too long can lead to unproductive binding. Linker composition, such as the inclusion of polyethylene (B3416737) glycol (PEG) or alkyl chains, influences its flexibility. Flexible linkers can allow for more adaptable binding, while rigid linkers may pre-organize the PROTAC into a more favorable conformation.
-
Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability. The incorporation of polar groups can enhance solubility, while more lipophilic linkers can improve membrane permeability.
-
Attachment Points: The points at which the linker connects to the warhead and the E3 ligase ligand are critical. Attachment at solvent-exposed positions is generally preferred to minimize interference with protein binding.
Quantitative Data on FLT3-PROTAC Degraders
The following tables summarize the in vitro degradation and anti-proliferative activities of several reported FLT3-PROTACs. These data highlight the impact of different warheads, E3 ligase ligands, and linker compositions on their efficacy.
Table 1: In Vitro Degradation of FLT3-PROTACs
| PROTAC Name | Warhead | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| LWY-713 | Gilteritinib | CRBN | MV4-11 | 0.614 | 94.8 | |
| Z29 | Gilteritinib | VHL | MOLM13, MV-4-11 | Not Specified | >90 (at 10nM) | |
| A20 | Not Specified | CRBN | MV4-11 | Not Specified | Potent Degradation | |
| PF15 | Pyrrolo[2,3-d]pyrimidine derivative | Lenalidomide (CRBN) | MOLM-13, MV4-11 | Not Specified | Significant Degradation | |
| Compound ID 5860 | Not Specified | Not Specified | MV4-11 | 0.64 | 94.8 | |
| Compound ID 5850 | Not Specified | Not Specified | MV4-11 | 0.98 | 85 | |
| Compound ID 5839 | Not Specified | Not Specified | MV4-11 | 1.26 | 86.8 | |
| Compound ID 5852 | Not Specified | Not Specified | MV4-11 | 2.26 | 77.2 |
Table 2: In Vitro Anti-proliferative Activity of FLT3-PROTACs
| PROTAC Name | Warhead | E3 Ligase Ligand | Cell Line | IC50 (nM) | Reference |
| LWY-713 | Gilteritinib | CRBN | MV4-11 | 1.50 | |
| PROTAC FLT-3 degrader 3 | Dovitinib | Pomalidomide (CRBN) | MV4-11 | 7.55 | |
| Compound ID 5860 | Not Specified | Not Specified | MV4-11 | 1.5 | |
| Compound ID 274 | Not Specified | Not Specified | MV4-11 | 0.6 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of FLT3-PROTACs. The following sections provide methodologies for key in vitro and in vivo assays.
Western Blotting for FLT3 Degradation
This protocol is used to quantify the reduction in FLT3 protein levels following PROTAC treatment.
-
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Complete culture medium
-
FLT3-PROTAC stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FLT3
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Cell Treatment: Seed AML cells at an appropriate density in 6-well plates. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-FLT3 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the FLT3 signal to the loading control to determine the percentage of degradation.
-
Cell Viability Assay
This assay measures the anti-proliferative effect of FLT3 degradation.
-
Materials:
-
AML cell lines
-
Complete culture medium
-
FLT3-PROTAC stock solution (in DMSO)
-
96-well, white, flat-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the FLT3-PROTAC and add 10 µL to the respective wells. Incubate for 72 hours.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well, mix on an orbital shaker for 2 minutes to induce lysis, and then incubate for 10 minutes to stabilize the signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
-
In Vivo Xenograft Model
This protocol evaluates the in vivo efficacy of an FLT3-PROTAC in a tumor model.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
AML cell line (e.g., MV4-11)
-
Matrigel
-
FLT3-PROTAC formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of AML cells and Matrigel into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer the FLT3-PROTAC or vehicle control to the mice according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to confirm FLT3 degradation).
-
Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis to determine the significance of the anti-tumor effect.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
biological function of FLT3 ligand in immunotherapy
An In-depth Technical Guide to the Biological Function of Fms-like Tyrosine Kinase 3 Ligand (FLT3L) in Immunotherapy
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fms-like tyrosine kinase 3 ligand (FLT3L) is a hematopoietic cytokine that plays a pivotal role in the development and expansion of dendritic cells (DCs), the most potent antigen-presenting cells of the immune system. This function has positioned FLT3L as a compelling agent in cancer immunotherapy. By systemically increasing the number of conventional DCs (cDCs) and plasmacytoid DCs (pDCs), FLT3L administration enhances the capture and presentation of tumor antigens, thereby amplifying tumor-specific T cell responses. While showing modest activity as a monotherapy, its true potential is realized in combination with other immunotherapeutic modalities, including checkpoint inhibitors, radiotherapy, vaccines, and adoptive cell therapies. This guide provides a comprehensive overview of the core biology of the FLT3L/FLT3 axis, its mechanism of action in immunotherapy, quantitative data from key preclinical and clinical studies, detailed experimental protocols, and the scientific rationale for its use in combination strategies to overcome cancer and immunotherapy resistance.
The FLT3/FLT3L Axis: Core Biology and Signaling
The biological effects of FLT3L are mediated through its interaction with the Flt3 receptor, a class III receptor tyrosine kinase.[1][2] The Flt3 receptor is primarily expressed on immature hematopoietic cells, including hematopoietic stem cells (HSCs) and progenitor cells, which is crucial for the normal development of the immune and hematopoietic systems.[1][2][3]
FLT3 Ligand and its Receptor
FLT3L is a growth factor that stimulates the proliferation and differentiation of various hematopoietic cells.[4] It exists in both transmembrane and soluble forms, both of which are biologically active.[5] The ligand is expressed by several cell types, including bone marrow stromal cells and activated T lymphocytes.[2][6] Its receptor, FLT3, is homologous to other tyrosine kinase receptors like c-Kit and c-fms.[1][7]
The FLT3 Signaling Pathway
The binding of FLT3L to the FLT3 receptor induces receptor dimerization, which in turn activates its intrinsic tyrosine kinase activity. This leads to the autophosphorylation of the receptor and the recruitment of various signaling molecules, initiating multiple downstream cascades that are critical for cell survival, proliferation, and differentiation.[8] Key pathways activated include:
-
JAK/STAT Pathway: Primarily through STAT3, this pathway is essential for the development of DCs.[7]
-
PI3K/Akt/mTOR Pathway: This cascade promotes cell survival and proliferation and may also influence the function of mature DCs.[6][8][9]
-
RAS/MEK/MAPK/ERK Pathway: This pathway is also involved in regulating cell growth and differentiation.[8]
In certain hematological malignancies like acute myeloid leukemia (AML), mutations in the FLT3 gene can lead to constitutive, ligand-independent activation of these pathways, driving uncontrolled proliferation of leukemic blasts.[2][8][10]
Role in Dendritic Cell Development
The most profound and well-characterized effect of the FLT3L/FLT3 axis is its non-redundant role in the development of dendritic cells.[6][7][9] Mice deficient in either FLT3L or its receptor exhibit a severe reduction in both conventional DCs (cDCs) and plasmacytoid DCs (pDCs).[6][11] Conversely, systemic administration of FLT3L leads to a dramatic expansion of DC populations in hematopoietic tissues and peripheral organs.[7][12]
FLT3L drives the differentiation of hematopoietic stem cells towards a common dendritic cell progenitor (CDP), which then gives rise to both pDCs and the precursors for the two main cDC subsets: cDC1 and cDC2.
-
cDC1 (Conventional Dendritic Cell Type 1): These cells, often identified as CD103+ or XCR1+, are critical for cross-presenting antigens to CD8+ T cells, a key step in initiating anti-tumor cytotoxic T lymphocyte (CTL) responses.[6][13]
-
cDC2 (Conventional Dendritic Cell Type 2): This subset is primarily involved in priming CD4+ T helper cells.
-
pDCs (Plasmacytoid Dendritic Cells): These are major producers of type I interferons upon viral recognition and also play a role in orchestrating immune responses.[6][9]
FLT3L in Cancer Immunotherapy: Rationale and Applications
The rationale for using FLT3L in cancer immunotherapy is straightforward: by increasing the number of DCs, particularly the cDC1 subset, the host's ability to mount an effective anti-tumor T cell response is enhanced.[6] This is critical because many tumors create an immunosuppressive microenvironment that impairs DC function and number.
Combination with Radiotherapy
Radiotherapy (RT) can induce immunogenic cell death in tumors, releasing a trove of tumor-associated antigens.[14][15] However, this antigen release is often insufficient to generate a robust systemic immune response.
-
Scientific Rationale: Combining RT with FLT3L provides a synergistic effect. RT creates the source of antigens from dying tumor cells, and FLT3L expands the DC population needed to capture these antigens and present them to T cells.[14][15][16] This can convert a localized treatment (RT) into a systemic, T cell-mediated anti-tumor effect, potentially targeting distant metastases (an abscopal effect).[6]
-
Quantitative Data: In a murine model of metastatic Lewis lung carcinoma, the combination of local RT followed by a 10-day course of FLT3L resulted in a significant survival benefit. 56% of mice treated with RT + FLT3L were disease-free long-term, compared to 0% in the RT-alone group.[14][15] This effect was T-cell dependent, as it was abrogated in immunodeficient mice.[14][16]
Combination with Immune Checkpoint Blockade (ICB)
Immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, work by "releasing the brakes" on already activated T cells. Their efficacy is often limited by a lack of pre-existing T cell infiltration in the tumor (a "cold" tumor microenvironment).
-
Scientific Rationale: FLT3L can help turn "cold" tumors "hot" by increasing the number of tumor-infiltrating cDC1s. These cDC1s are pivotal for priming new anti-tumor T cells and producing cytokines like IL-12, which are necessary for the efficacy of checkpoint therapy.[6] The combination of FLT3L with a TLR3 agonist like poly-I:C further enhances DC maturation and improves the efficacy of anti-PD-1/PD-L1 therapy.[6]
-
Quantitative Data: Studies have demonstrated synergy between FLT3L and checkpoint inhibitors. The combination of FLT3L, poly-I:C, and anti-PD-L1 has shown improved tumor control in preclinical models.[5][6]
As a Vaccine Adjuvant
FLT3L can be used as a potent adjuvant to boost the efficacy of cancer vaccines, including RNA, DNA, and peptide-based vaccines.[17][18]
-
Scientific Rationale: By expanding the DC population in lymphoid organs where vaccination occurs, FLT3L ensures that more professional APCs are available to take up the vaccine-encoded antigen and present it to naive T cells, leading to enhanced priming and expansion of antigen-specific CD8+ T cells.[12][17]
-
Quantitative Data: In a murine melanoma model, systemic administration of FLT3L prior to an intranodal RNA vaccine significantly enhanced the expansion of antigen-specific CD8+ T cells and led to remarkable cure rates and survival in mice with advanced tumors.[12] Similarly, when combined with a DNA vaccine, FLT3L led to a significant increase in the antigen-specific proliferative T cell response.[18]
Combination with Chemotherapy and Other Agents
Defects in antigen presentation can contribute to resistance to both chemotherapy and immunotherapy.
-
Scientific Rationale: Combining FLT3L with chemotherapy and a CD40 agonist represents a tripartite strategy. Chemotherapy induces tumor cell death and antigen release, FLT3L expands the DC population, and the CD40 agonist activates these and other APCs to promote a robust immune response.[19][20]
-
Quantitative Data: In a triple-negative breast cancer mouse model, the triplet combination of pegylated liposomal doxorubicin (B1662922) (PLD), a CD40 agonist, and FLT3L resulted in significantly improved tumor control and survival compared to any single or dual-agent combination.[20] Notably, 22% of mice in the triplet therapy group became tumor-free and were resistant to tumor re-challenge.[20]
In Adoptive Cell Therapy (CAR-T)
A major challenge for CAR-T cell therapy in solid tumors is tumor antigen heterogeneity and escape, where tumor cells that do not express the target antigen survive and proliferate.
-
Scientific Rationale: Engineering CAR-T cells to secrete FLT3L locally within the tumor microenvironment can expand and recruit host DCs.[13][21][22] These host DCs can then capture a broad range of tumor antigens (not just the one targeted by the CAR) from dying tumor cells and present them to endogenous, non-engineered T cells. This process, known as epitope spreading, induces a polyclonal host T cell response against the tumor, helping to eliminate antigen-negative cancer cells and prevent relapse.[22]
-
Quantitative Data: In preclinical solid tumor models, T cells engineered to secrete FLT3L, when combined with adjuvants like poly(I:C) and anti-4-1BB, led to enhanced tumor growth inhibition and induced epitope spreading, increasing the frequency of host antigen-specific CD8+ T cells.[21][22]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies involving FLT3L.
Table 1: Effect of FLT3L Administration on Immune Cell Populations
| Cell Type | Fold Increase (Approx.) | Species/Context | Reference |
|---|---|---|---|
| Dendritic Cells (Peripheral Blood) | 19-fold | Human (Cancer Patients) | [23] |
| CD11c+ Lin- DCs | 19-fold | Human (Cancer Patients) | [23] |
| Monocytes (from leukapheresis) | 7-fold increase in yield | Human (Cancer Patients) | [23][24] |
| cDCs and pDCs | Profoundly expanded | Mouse (Lymph node & Spleen) | [12] |
| NK Cells | Expanded | Mouse (Lymph node & Spleen) |[12] |
Table 2: Efficacy of FLT3L Combination Therapies in Preclinical Models
| Combination Therapy | Animal Model | Key Efficacy Endpoint | Result | Reference |
|---|---|---|---|---|
| FLT3L + Radiotherapy (RT) | Lewis Lung Carcinoma | Long-term survival | 56% (FLT3L+RT) vs. 0% (RT alone) | [14][15] |
| FLT3L + RNA Vaccine | B16 Melanoma | Survival | Remarkable cure rates and survival | [12] |
| FLT3L + Chemo + CD40 Agonist | Triple-Negative Breast Cancer | Tumor-free mice | 22% (Triplet) vs. 0% (Controls) | [20] |
| FLT3L-secreting T-cells + Adjuvants | Solid Tumor Models | Tumor growth | Significant inhibition | [21] |
| FLT3L + DNA Vaccine | General | Antigen-specific T cell response | >2-fold increase |[25] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summarized protocols from key studies.
Protocol: FLT3L and Radiotherapy in a Murine Metastatic Cancer Model
This protocol is based on the study by Chakravarty et al. investigating RT and FLT3L in a Lewis Lung Carcinoma model.[14][15][16]
-
Animal Model: C57Bl/6 mice are used.
-
Tumor Inoculation: 1x10^5 Lewis lung carcinoma (3LL/D122) cells are injected into the footpad of the mice.
-
Tumor Growth: Tumors are allowed to grow until they are palpable (typically 3 weeks).
-
Radiotherapy (RT): Mice are anesthetized, and the tumor-bearing foot is exposed to a single dose of localized irradiation (e.g., 60 Gy) using a Cesium-137 irradiator, with the rest of the body shielded.
-
FLT3L Administration: One day after RT, mice begin a 10-day course of systemic therapy with recombinant human Flt3L (e.g., 10 µ g/day , administered via intraperitoneal injection).
-
Monitoring and Endpoints:
-
Primary Tumor Growth: Tumor size is measured regularly using calipers.
-
Metastases: Lungs are harvested at the end of the study or at the time of death, and surface pulmonary metastases are counted.
-
Survival: Mice are monitored daily, and survival is recorded. The primary endpoint is overall survival, with disease-free status noted.
-
Immunological Analysis: Splenocytes are harvested from treated mice and re-stimulated in vitro with irradiated tumor cells. T-cell proliferation (e.g., via thymidine (B127349) incorporation), cytotoxic T-lymphocyte (CTL) activity (e.g., via chromium release assay), and cytokine production (e.g., IL-2, IFN-γ via ELISA or ELISPOT) are measured.
-
Protocol: FLT3L as an Adjuvant for Intranodal RNA Vaccination
This protocol is based on the study by Kreiter et al. demonstrating the adjuvant effect of FLT3L with RNA vaccines.[12][17]
-
Animal Model: C57BL/6 mice are used.
-
Tumor Model (Therapeutic Setting): 2x10^5 B16-OVA melanoma cells are inoculated subcutaneously into the flanks of the mice.
-
FLT3L Pre-treatment: A recombinant fusion protein of human FLT3L linked to human IgG4 (Flt3L-IgG4) is administered intraperitoneally (e.g., 10 µg per dose) on day 0 and day 3 to expand DC populations.
-
Intranodal RNA Vaccination: On day 7 and day 10, mice are immunized with naked, antigen-encoding mRNA (e.g., 20 µg of SIINFEKL-RNA) injected directly into the inguinal lymph nodes.
-
Monitoring and Endpoints:
-
Tumor Growth: Tumor volume is measured every 2-3 days.
-
Survival: Overall survival is monitored.
-
T-Cell Response Quantification: At various time points, blood, spleen, and lymph nodes are harvested. Antigen-specific CD8+ T cells are quantified using tetramer staining and flow cytometry.
-
DC Population Analysis: Spleen and lymph nodes are analyzed by flow cytometry to confirm the expansion of DC subsets (cDCs and pDCs) using markers like CD11c, B220, PDCA-1.
-
Conclusion and Future Directions
The Fms-like tyrosine kinase 3 ligand is a powerful cytokine that fundamentally regulates the development of dendritic cells. Its ability to robustly expand the DC pool in vivo provides a potent mechanism to enhance anti-tumor immunity. While clinical activity as a monotherapy has been limited, its role as a combination partner is exceptionally promising.[6][23] By synergizing with treatments that either release tumor antigens (radiotherapy, chemotherapy) or unleash T cell effector function (checkpoint inhibitors), FLT3L can amplify the efficacy of cancer immunotherapy. Furthermore, its application in engineering adoptive T cell therapies to drive epitope spreading represents an innovative strategy to combat tumor heterogeneity and prevent relapse.[22]
Future research will focus on optimizing dosing and scheduling in combination regimens, developing next-generation FLT3L fusion proteins with improved pharmacokinetics[5], and identifying biomarkers to select patients most likely to benefit from DC-expanding therapies. The continued exploration of FLT3L in rational, mechanism-driven combination strategies holds great promise for improving outcomes for patients across a wide range of malignancies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. ashpublications.org [ashpublications.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. What are Flt3L stimulants and how do they work? [synapse.patsnap.com]
- 5. Effectorless Fc-fusion improves FLT3L drug-like properties for cancer immunotherapy combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Activation of the Flt3 signal transduction cascade rescues and enhances type I interferon–producing and dendritic cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Flt3L/Flt3 Axis in Dendritic Cell Biology and Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. ashpublications.org [ashpublications.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | IL7 and IL7 Flt3L co-expressing CAR T cells improve therapeutic efficacy in mouse EGFRvIII heterogeneous glioblastoma [frontiersin.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. karger.com [karger.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. FLT3 Ligand as a Molecular Adjuvant for Naked RNA Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Flt-3 ligand as adjuvant for DNA vaccination augments immune responses but does not skew TH1/TH2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. vjoncology.com [vjoncology.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Flt3L-armored T cells engage the immune system to fight solid cancers [acir.org]
- 22. Adoptive cellular therapy with T cells expressing the dendritic cell growth factor Flt3L drives epitope spreading and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mobilization of Dendritic Cell Precursors in Patients With Cancer by Flt3 Ligand Allows the Generation of Higher Yields of Cultured Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Adjuvant Screen Identifies Synthetic DNA-Encoding Flt3L and CD80 Immunotherapeutics as Candidates for Enhancing Anti-tumor T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Preliminary Efficacy Studies of FLT3 Ligand-Linker Conjugates
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes preliminary efficacy data and methodologies for FMS-like tyrosine kinase 3 (FLT3) ligand-linker conjugates based on publicly available preclinical studies of analogous molecules. The specific compound "FLT3 Ligand-Linker Conjugate 1" is used as a representative placeholder, and the presented data is a composite from studies on similar FLT3-targeted agents.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase critical in the proliferation and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) mutations, are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2][3][4][5] This makes FLT3 an attractive therapeutic target.
FLT3 ligand-linker conjugates represent a promising therapeutic strategy. These conjugates utilize the FLT3 ligand to specifically target cancer cells overexpressing the FLT3 receptor, thereby delivering a potent cytotoxic payload. This approach aims to enhance anti-leukemic efficacy while minimizing off-target toxicity. This guide provides an overview of the preclinical evaluation of such conjugates, focusing on efficacy data and experimental protocols.
Core Concept: FLT3 Signaling and Targeted Delivery
Constitutive activation of the FLT3 receptor due to mutations leads to the activation of downstream signaling pathways, including RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT5, which drive cell proliferation and survival.[6] FLT3 ligand-linker conjugates are designed to bind to the FLT3 receptor on the surface of AML cells, leading to internalization of the conjugate. Once inside the cell, the cytotoxic payload is released, inducing cell death.
Quantitative Data Presentation
The following tables summarize representative in vitro and in vivo efficacy data for FLT3-targeted conjugates from preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | FLT3 Status | IC50 (nM) | Reference Compound (IC50, nM) |
| MV4-11 | FLT3-ITD (homozygous) | 1.1 | Midostaurin (9.0) |
| MOLM-13 | FLT3-ITD (heterozygous) | 8.5 | Quizartinib (1.5) |
| THP-1 | FLT3-WT | 12.9 | Gilteritinib (0.29) |
| HL-60 | FLT3-WT | >100 | - |
Data compiled from analogous compounds reported in literature.[1][7][8]
Table 2: In Vivo Efficacy of this compound in AML Xenograft Models
| Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Survival Benefit |
| MV4-11 Subcutaneous Xenograft | 10 mg/kg, twice weekly | 95% | Significant increase |
| MOLM-13 Systemic Xenograft | 12.5 mg/kg, twice daily for 10 days | 71% | Significant increase |
| Patient-Derived Xenograft (PDX) - FLT3-ITD+ | 15 mg/kg, once weekly | 88% | Significant increase |
Data compiled from analogous compounds reported in literature.[9][10][11][12]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
4.1. In Vitro Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the conjugate in various AML cell lines.
-
Cell Lines:
-
MV4-11 (FLT3-ITD homozygous)
-
MOLM-13 (FLT3-ITD heterozygous)
-
THP-1 (FLT3 wild-type)
-
HL-60 (FLT3 wild-type)[1]
-
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
The this compound is serially diluted and added to the wells.
-
Cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell viability is assessed using a commercial colorimetric assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Absorbance or luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
4.2. Apoptosis Assay
-
Objective: To determine if the conjugate induces apoptosis in AML cells.
-
Procedure:
-
MV4-11 cells are treated with the conjugate at its IC50 concentration for 24-48 hours.
-
Cells are harvested, washed with PBS, and resuspended in binding buffer.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry.
-
Apoptotic cells are identified as Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis).
-
4.3. In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the conjugate in a living organism.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG).
-
Procedure:
-
Subcutaneous Model: 5-10 x 10^6 MV4-11 cells are injected subcutaneously into the flank of the mice.[10]
-
Systemic Model: 1-5 x 10^6 MOLM-13 cells (often luciferase-tagged) are injected intravenously.[10]
-
Tumor growth is monitored by caliper measurement (subcutaneous) or bioluminescence imaging (systemic).
-
When tumors reach a palpable size (e.g., 100-200 mm³) or engraftment is confirmed, mice are randomized into treatment and vehicle control groups.
-
The this compound is administered according to a predetermined dosing schedule (e.g., intravenously or orally).
-
Tumor volume and body weight are measured regularly.
-
Efficacy is determined by calculating Tumor Growth Inhibition (TGI) and assessing overall survival.
-
Conclusion
The preliminary data from analogous compounds suggest that FLT3 ligand-linker conjugates are a viable and potent therapeutic strategy for AML. The representative "this compound" demonstrates significant anti-leukemic activity in both in vitro and in vivo models, particularly in cell lines and xenografts with FLT3-ITD mutations. Further studies are warranted to fully characterize the pharmacokinetic and toxicological profiles of these conjugates and to optimize their therapeutic potential for clinical development.
References
- 1. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Therapeutic Strategies for FLT3-Mutated Acute Myeloid Leukemia: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for the treatment of acute myeloid leukemia with FLT3 mutations: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. FLT3L-based drug conjugate effectively targets chemoresistant leukemia stem cells in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting FLT3 with a new-generation antibody-drug conjugate in combination with kinase inhibitors for treatment of AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for FLT3 Ligand-Linker Conjugate 1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal for the normal development of hematopoietic stem cells and the immune system.[1] Aberrant FLT3 signaling, often due to mutations such as internal tandem duplications (FLT3-ITD), is a significant driver in the pathogenesis of acute myeloid leukemia (AML) and is associated with a poor prognosis.[2][3][4] This makes FLT3 a compelling therapeutic target.
FLT3 Ligand-Linker Conjugate 1 is a critical chemical tool for the development of Proteolysis-Targeting Chimeras (PROTACs). This conjugate comprises the FLT3 ligand, which provides targeting specificity to cells expressing the FLT3 receptor, and a linker designed to conjugate with a ligand for an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL). The resulting PROTAC is a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system to induce the targeted degradation of the FLT3 protein, offering a powerful alternative to traditional inhibition.[5]
These application notes provide a comprehensive guide for the use of a PROTAC synthesized from this compound in a cell culture setting, with a focus on AML cell lines harboring FLT3 mutations.
Mechanism of Action
A PROTAC synthesized using this compound functions by inducing the proximity of the FLT3 protein to the VHL E3 ubiquitin ligase. This is achieved through the simultaneous binding of the PROTAC to both proteins, forming a ternary complex. Within this complex, the E3 ligase ubiquitinates the FLT3 protein, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for the sustained elimination of the target protein.
Caption: Mechanism of FLT3 degradation by a VHL-recruiting PROTAC.
Data Presentation
The following tables summarize representative quantitative data for a FLT3-targeting, VHL-recruiting PROTAC in FLT3-ITD positive AML cell lines. This data is provided as a reference for expected outcomes.
Table 1: Degradation Potency of a Representative FLT3-VHL PROTAC
| Cell Line | DC50 (nM) | Dmax (%) | Optimal Treatment Time (hours) |
| MV4-11 | ~5.5 | >90 | 18 |
| MOLM-13 | ~10.2 | >90 | 24 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity of a Representative FLT3-VHL PROTAC
| Cell Line | IC50 (nM) | Assay Duration (hours) |
| MV4-11 | ~10.2 | 72 |
| MOLM-13 | ~20.5 | 72 |
IC50: Concentration for 50% inhibition of cell proliferation.
Experimental Protocols
General Guidelines
-
Reagent Preparation: Dissolve the FLT3-targeting PROTAC in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Prepare working solutions by diluting the stock in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% to prevent solvent-induced toxicity.
-
Cell Line Selection: The use of appropriate cell lines is critical.
-
FLT3-ITD Positive: MV4-11 and MOLM-13 are recommended human AML cell lines that endogenously express the FLT3-ITD mutation.[1][6]
-
FLT3 Wild-Type: HL-60 or U937 can be used as FLT3 wild-type expressing myeloid cell lines.[7]
-
Negative Control: A cell line that does not express FLT3 should be included to assess off-target effects.
-
Caption: Experimental workflow for evaluating a FLT3-targeting PROTAC.
Protocol 1: Western Blot for FLT3 Degradation
This protocol is to determine the dose-dependent degradation of FLT3.
Materials:
-
FLT3-expressing cells (e.g., MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
FLT3-targeting PROTAC
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-FLT3 (1:1000 dilution), Mouse anti-β-actin (1:5000 dilution)
-
HRP-conjugated secondary antibodies (1:10000 dilution)
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed MV4-11 cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
PROTAC Treatment: Treat cells with a serial dilution of the FLT3-targeting PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for 18-24 hours.
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-FLT3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Develop the blot using an ECL substrate and capture the signal with an imaging system.
-
Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody to normalize for protein loading.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the FLT3 signal to the β-actin signal and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to determine the anti-proliferative effect of the FLT3-targeting PROTAC.
Materials:
-
FLT3-expressing cells (e.g., MV4-11)
-
Complete cell culture medium
-
FLT3-targeting PROTAC
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
PROTAC Treatment: Add 100 µL of medium containing serial dilutions of the FLT3-targeting PROTAC (e.g., 0.1 nM to 10 µM) to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Logical Relationships of the Conjugate
The this compound is a modular component designed for the synthesis of a functional PROTAC. Its utility is dependent on its successful conjugation to an E3 ligase ligand.
Caption: Logical relationship of this compound components.
References
- 1. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 2. benchchem.com [benchchem.com]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Degrading FLT3-ITD protein by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptglab.com [ptglab.com]
Application of FLT3 Ligand-Linker Conjugate 1 in Kinase Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[1][2] While small-molecule FLT3 inhibitors have been developed, their clinical effectiveness can be hampered by resistance mechanisms.[2]
An innovative therapeutic strategy, targeted protein degradation, has emerged to overcome these limitations. This approach utilizes Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to eliminate target proteins rather than just inhibiting them.[3][4] FLT3 Ligand-Linker Conjugate 1 is a PROTAC designed to specifically induce the degradation of the FLT3 kinase.[5] This molecule consists of a ligand that binds to the FLT3 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[5][6] By forming a ternary complex between FLT3 and the E3 ligase, the conjugate facilitates the ubiquitination and subsequent degradation of FLT3 by the proteasome.[1][6] This approach offers a powerful tool for studying FLT3 signaling and presents a promising therapeutic modality for FLT3-driven malignancies.[6]
Mechanism of Action
The this compound operates through the ubiquitin-proteasome system (UPS), a natural cellular process for degrading proteins. The conjugate acts as a molecular bridge, bringing the FLT3 protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the FLT3 protein. The resulting polyubiquitinated FLT3 is then recognized and degraded by the 26S proteasome.
References
- 1. benchchem.com [benchchem.com]
- 2. Modulation of FLT3-ITD and CDK9 in acute myeloid leukaemia cells by novel proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bio-conferences.org [bio-conferences.org]
Application Notes and Protocols for the Conjugation of FLT3 Ligand to Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of techniques for conjugating Fms-like tyrosine kinase 3 (FLT3) ligand to various linkers. The protocols detailed below are intended to serve as a guide for the development of FLT3 ligand conjugates for a range of applications, including targeted drug delivery, diagnostics, and fundamental research.
Introduction to FLT3 Ligand Conjugation
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase predominantly expressed on hematopoietic progenitor cells. Its ligand, FLT3 ligand (FLT3L), plays a crucial role in the proliferation and differentiation of these cells. The high expression of FLT3 in several hematologic malignancies, such as acute myeloid leukemia (AML), makes it an attractive target for therapeutic intervention.[1] Conjugating FLT3L to cytotoxic agents, nanoparticles, or imaging probes allows for the targeted delivery of these payloads to FLT3-expressing cells, thereby enhancing efficacy and potentially reducing off-target toxicity.
This document outlines common chemical and enzymatic strategies for FLT3L conjugation, provides detailed experimental protocols, and discusses methods for the characterization of the resulting conjugates.
Key Conjugation Chemistries
The choice of conjugation chemistry depends on the available functional groups on the FLT3L and the linker, as well as the desired properties of the final conjugate. Recombinant FLT3L is rich in primary amines (from lysine (B10760008) residues and the N-terminus), which are common targets for conjugation. Alternatively, site-specific conjugation can be achieved through genetic engineering of the protein to introduce unique reactive handles.
Commonly Employed Linker Chemistries:
-
Amine-Reactive Crosslinkers: These are the most common for conjugating to native proteins.
-
N-Hydroxysuccinimide (NHS) Esters: React with primary amines to form stable amide bonds.
-
Carbodiimides (e.g., EDC): Mediate the formation of an amide bond between a carboxyl group on one molecule and a primary amine on another, acting as a zero-length crosslinker.
-
-
Thiol-Reactive Crosslinkers: These require the presence of a free sulfhydryl group.
-
Maleimides: React with sulfhydryl groups to form stable thioether bonds. This approach is often used with heterobifunctional linkers like SMCC, which has both an NHS ester and a maleimide (B117702) group.
-
-
Site-Specific Enzymatic Ligation:
-
Sortase-Mediated Ligation: Utilizes the bacterial transpeptidase sortase A to create a peptide bond at a specific recognition sequence engineered into the protein.
-
Data Presentation
The following tables summarize key quantitative data related to FLT3L and its conjugates, compiled from various sources.
Table 1: Biological Activity of FLT3 Ligand Conjugates
| Conjugate | Target Cells | IC50 | Reference |
| FL-DM1 | THP-1 (FLT3+) | 12.9 nM | [1] |
| FL-DM1 | MV-4-11 (FLT3-ITD) | 1.1 nM | [1] |
Table 2: Properties of Recombinant Human FLT3 Ligand
| Property | Value | Source |
| Predicted Molecular Weight | ~18 kDa | [2][3] |
| Apparent Molecular Weight (SDS-PAGE) | 24-28 kDa (due to glycosylation) | [3] |
| Purity | >97% | [2] |
| Endotoxin Level | <0.1 EU/µg | [2] |
Signaling Pathways and Experimental Workflows
To understand the context in which FLT3L conjugates function, it is important to be familiar with the FLT3 signaling pathway. Upon binding of FLT3L, the FLT3 receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation and survival.
A general workflow for the production and conjugation of FLT3L is depicted below. This process begins with the production of recombinant FLT3L, followed by conjugation to a linker, and subsequent purification and characterization of the final conjugate.
Experimental Protocols
Protocol 1: Production and Purification of Recombinant Human FLT3 Ligand (rhFLT3L)
This protocol is adapted from methods for expressing rhFLT3L in E. coli.[4]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with an rhFLT3L expression vector (e.g., pET vector with a His-tag)
-
Luria-Bertani (LB) broth and agar (B569324) plates containing the appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0, with lysozyme (B549824) and DNase I)
-
Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA affinity chromatography column
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE reagents and equipment
-
Protein concentration assay kit (e.g., BCA or Bradford)
Procedure:
-
Expression:
-
Inoculate a single colony of the transformed E. coli into 5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to culture for 4-6 hours at 30°C or overnight at 18°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of lysis buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
-
Purification:
-
Equilibrate the Ni-NTA column with lysis buffer.
-
Load the supernatant from the cell lysate onto the column.
-
Wash the column with 10 column volumes of wash buffer.
-
Elute the His-tagged rhFLT3L with 5 column volumes of elution buffer.
-
-
Buffer Exchange:
-
Dialyze the eluted protein against PBS, pH 7.4, overnight at 4°C with at least two buffer changes.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay.
-
Assess the purity and molecular weight of the rhFLT3L by SDS-PAGE. The protein should appear as a band at approximately 24-28 kDa.[3]
-
Protocol 2: Conjugation of rhFLT3L to a Drug via an Amine-Reactive Linker (SPDP)
This protocol is a representative method for conjugating a drug, such as the maytansinoid DM1, to rhFLT3L using the heterobifunctional linker N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), as described for a FLT3L-DM1 conjugate.[1][5]
Materials:
-
Purified rhFLT3L in PBS, pH 7.4
-
SPDP linker
-
DM1 (or other thiol-containing drug)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.4)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
SDS-PAGE reagents and equipment
Procedure:
-
Modification of rhFLT3L with SPDP:
-
Dissolve SPDP in DMSO to a stock concentration of 10 mM.
-
Add a 10-fold molar excess of the SPDP solution to the rhFLT3L solution in conjugation buffer.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Remove excess SPDP by passing the reaction mixture through a desalting SEC column equilibrated with conjugation buffer.
-
-
Conjugation of Drug to SPDP-modified rhFLT3L:
-
Dissolve the thiol-containing drug (e.g., DM1) in DMSO.
-
Add a 5-fold molar excess of the drug solution to the SPDP-modified rhFLT3L.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Purification of the Conjugate:
-
Purify the FLT3L-drug conjugate from unreacted drug and other small molecules using an SEC column equilibrated with PBS.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE under reducing and non-reducing conditions. A shift in the molecular weight of rhFLT3L upon conjugation should be observed under non-reducing conditions.[5]
-
Determine the drug-to-ligand ratio (DLR) using spectrophotometry or mass spectrometry.
-
Assess the biological activity of the conjugate in a cell-based assay (e.g., proliferation or apoptosis assay using FLT3-expressing cells).
-
Protocol 3: Site-Specific Conjugation of rhFLT3L using Sortase A
This protocol describes a method for site-specific conjugation using the enzyme sortase A. This requires the rhFLT3L to be engineered with a sortase recognition motif (e.g., LPETG) and the payload to be synthesized with an N-terminal oligo-glycine motif.
Materials:
-
Purified, engineered rhFLT3L-LPETG in a suitable buffer (e.g., Tris-HCl, NaCl, pH 7.5)
-
Payload with an N-terminal oligo-glycine (e.g., GGG-payload)
-
Sortase A enzyme
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)
-
Purification column (e.g., SEC or affinity chromatography depending on the tags used)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the rhFLT3L-LPETG, a 10- to 20-fold molar excess of the GGG-payload, and sortase A (typically at a 1:10 enzyme to substrate molar ratio) in the sortase reaction buffer.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the conjugated rhFLT3L from the unreacted payload, sortase enzyme, and cleaved tag using an appropriate chromatography method. If the rhFLT3L has a His-tag, Ni-NTA chromatography can be used to remove the un-tagged payload and sortase.
-
-
Characterization:
-
Confirm successful conjugation and purity by SDS-PAGE, looking for a shift in the molecular weight of the rhFLT3L.
-
Verify the site of conjugation and the integrity of the conjugate by mass spectrometry.
-
Perform a functional assay to ensure the biological activity of the rhFLT3L is retained.
-
Conclusion
The conjugation of FLT3 ligand to various linkers and payloads represents a promising strategy for the development of targeted therapies and research tools. The choice of conjugation chemistry should be carefully considered based on the specific application and desired properties of the final conjugate. The protocols provided herein offer a starting point for researchers to develop their own FLT3L-based conjugates. Proper characterization of the final product is essential to ensure its purity, stability, and biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Recombinant Mouse Flt-3 Ligand - Leinco Technologies [leinco.com]
- 3. Recombinant Human Flt-3 Ligand - Leinco Technologies [leinco.com]
- 4. Efficient production of bioactive recombinant human Flt3 ligand in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodology for Assessing FLT3 Ligand-Linker Conjugate Binding Affinity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase predominantly expressed on hematopoietic progenitor cells and is frequently overexpressed or mutated in various hematological malignancies, most notably acute myeloid leukemia (AML). This makes FLT3 an attractive target for therapeutic intervention. FLT3 ligand-linker conjugates, which combine the targeting specificity of the FLT3 ligand with a cytotoxic payload, represent a promising therapeutic strategy. A critical step in the development of these conjugates is the precise characterization of their binding affinity and kinetics to the FLT3 receptor. This document provides detailed application notes and protocols for assessing the binding affinity of FLT3 ligand-linker conjugates using various established biophysical and cell-based methods.
Key Methodologies for Binding Affinity Assessment
Several robust methodologies can be employed to quantify the binding affinity of FLT3 ligand-linker conjugates. The choice of method often depends on the specific requirements of the study, such as the need for kinetic data (on- and off-rates), thermodynamic parameters, or assessment of binding in a cellular context.
1. Surface Plasmon Resonance (SPR): A label-free optical biosensing technique that allows for real-time monitoring of biomolecular interactions. It provides kinetic parameters such as the association rate constant (kₐ or k_on), dissociation rate constant (kₑ or k_off), and the equilibrium dissociation constant (Kₑ).
2. Bio-Layer Interferometry (BLI): Another label-free optical technique that measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind and dissociate. Similar to SPR, BLI provides real-time kinetic data.
3. Isothermal Titration Calorimetry (ITC): A technique that directly measures the heat change associated with a binding event. ITC is the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (Kₑ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
4. Flow Cytometry-Based Cell Binding Assays: These assays measure the binding of a fluorescently labeled ligand-linker conjugate to cells expressing the target receptor. This method provides an assessment of binding in a more physiologically relevant cellular environment.
Data Presentation
Quantitative binding data from the described methodologies should be summarized for clear comparison. Below is a template table for presenting such data. As a representative example, data for the binding of the anti-FLT3 ligand antibody, AMG 329, is included. While this is an antibody and not a ligand-linker conjugate, it illustrates the type of data generated.
Table 1: Summary of Binding Affinity Data for an Anti-FLT3 Ligand Antibody (AMG 329)
| Interacting Molecules | Method | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Equilibrium Dissociation Constant (Kᴅ) (pM) | Reference |
| AM40-FAB (AMG 329) / Human FLT3L | SPR | 1.09 x 10⁶ | 1.8 x 10⁻⁴ | 170 | [1] |
| AM40-FAB (AMG 329) / Cynomolgus Monkey FLT3L | SPR | 2.66 x 10⁶ | 1.7 x 10⁻⁴ | 63 | [1] |
Experimental Protocols & Visualizations
FLT3 Signaling Pathway
Understanding the native signaling pathway of FLT3 is crucial for interpreting the functional consequences of ligand-conjugate binding. Upon binding of the FLT3 ligand (FLT3L), the FLT3 receptor dimerizes, leading to autophosphorylation and activation of downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, which are critical for cell survival and proliferation.
Caption: FLT3 Signaling Pathway
Experimental Workflow: General Approach
The general workflow for assessing the binding affinity of a FLT3 ligand-linker conjugate involves several key stages, from reagent preparation to data analysis.
Caption: General Experimental Workflow
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol
Objective: To determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (Kᴅ) of a FLT3 ligand-linker conjugate binding to the FLT3 receptor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, streptavidin-coated)
-
FLT3 ligand-linker conjugate (analyte)
-
Recombinant human FLT3 extracellular domain (ligand)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
-
Amine coupling kit (EDC, NHS, ethanolamine) if using a CM5 chip
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran (B179266) surface of a CM5 chip with a 1:1 mixture of EDC and NHS.
-
Inject the recombinant FLT3 extracellular domain at a concentration of 10-50 µg/mL in immobilization buffer.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without the FLT3 protein to account for non-specific binding.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the FLT3 ligand-linker conjugate in running buffer (e.g., ranging from 0.1 nM to 100 nM).
-
Inject the different concentrations of the conjugate over the immobilized FLT3 and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a defined period (e.g., 180 seconds).
-
Switch to running buffer to monitor the dissociation phase (e.g., for 600 seconds).
-
-
Regeneration:
-
If necessary, inject the regeneration solution to remove the bound conjugate and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the response from the reference flow cell from the active flow cell.
-
Perform a global fit of the association and dissociation curves to a 1:1 binding model using the instrument's analysis software to determine k_on, k_off, and Kᴅ.
-
Bio-Layer Interferometry (BLI) Protocol
Objective: To measure the binding kinetics of the FLT3 ligand-linker conjugate to the FLT3 receptor.
Materials:
-
BLI instrument (e.g., Octet)
-
Biosensors (e.g., Streptavidin-coated)
-
Biotinylated recombinant human FLT3 extracellular domain
-
FLT3 ligand-linker conjugate
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
96-well microplate
Procedure:
-
Baseline Equilibration:
-
Hydrate the streptavidin biosensors in assay buffer for at least 10 minutes.
-
Establish a baseline reading by dipping the biosensors into wells containing assay buffer.
-
-
Ligand Loading:
-
Immobilize the biotinylated FLT3 extracellular domain onto the streptavidin biosensors by dipping them into wells containing the protein solution (e.g., 10 µg/mL) until a stable signal is reached.
-
-
Second Baseline:
-
Establish a new baseline by dipping the ligand-coated biosensors into wells with assay buffer.
-
-
Association:
-
Dip the biosensors into wells containing various concentrations of the FLT3 ligand-linker conjugate (e.g., 0.1 nM to 100 nM) to measure the association.
-
-
Dissociation:
-
Move the biosensors back to the wells containing assay buffer to measure the dissociation.
-
-
Data Analysis:
-
Align the Y-axis to the baseline step and subtract the reference sensor data.
-
Fit the association and dissociation curves to a 1:1 binding model to calculate k_on, k_off, and Kᴅ.
-
Isothermal Titration Calorimetry (ITC) Protocol
Objective: To determine the thermodynamic parameters (Kᴅ, ΔH, ΔS, and stoichiometry) of the FLT3 ligand-linker conjugate binding to the FLT3 receptor.
Materials:
-
Isothermal titration calorimeter
-
FLT3 ligand-linker conjugate
-
Recombinant human FLT3 extracellular domain
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both the FLT3 protein and the ligand-linker conjugate against the same buffer to minimize buffer mismatch effects.
-
Degas the samples to prevent air bubbles.
-
Accurately determine the concentration of both protein and conjugate.
-
-
ITC Experiment:
-
Load the FLT3 protein into the sample cell at a concentration typically 10-20 times the expected Kᴅ (e.g., 5-20 µM).
-
Load the FLT3 ligand-linker conjugate into the injection syringe at a concentration 10-15 times higher than the protein in the cell (e.g., 50-200 µM).
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the conjugate into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Subtract the heat of dilution from the binding heats.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kᴅ, ΔH, and the stoichiometry (n). The entropy (ΔS) can then be calculated.
-
Flow Cytometry Cell Binding Assay Protocol
Objective: To assess the binding of a fluorescently labeled FLT3 ligand-linker conjugate to FLT3-expressing cells.
Materials:
-
FLT3-positive cell line (e.g., MV4-11, MOLM-13)
-
FLT3-negative cell line (as a control)
-
Fluorescently labeled FLT3 ligand-linker conjugate
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash with cold flow cytometry buffer.
-
Resuspend cells to a concentration of 1 x 10⁶ cells/mL.
-
-
Binding Reaction:
-
Add increasing concentrations of the fluorescently labeled FLT3 ligand-linker conjugate to 100 µL of the cell suspension.
-
Incubate on ice for 1 hour, protected from light.
-
-
Washing:
-
Wash the cells twice with cold flow cytometry buffer to remove unbound conjugate.
-
-
Data Acquisition:
-
Resuspend the cell pellet in an appropriate volume of flow cytometry buffer.
-
Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
-
Data Analysis:
-
Plot the MFI against the conjugate concentration.
-
Fit the data to a one-site binding (hyperbola) equation to determine the apparent Kᴅ.
-
Conclusion
The comprehensive characterization of the binding affinity and kinetics of FLT3 ligand-linker conjugates is paramount for the successful development of these targeted therapeutics. The methodologies outlined in these application notes—SPR, BLI, ITC, and flow cytometry—provide a robust toolkit for researchers to obtain high-quality, quantitative data. The selection of the appropriate assay or combination of assays will enable a thorough understanding of the conjugate's interaction with its target, facilitating the selection of lead candidates with optimal binding properties for further preclinical and clinical development.
References
Application Notes and Protocols for Leukemia Cell Line Studies Using FLT3 Ligand-Drug Conjugates
These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the efficacy of FMS-like tyrosine kinase 3 (FLT3) ligand-drug conjugates, such as FLT3 Ligand-DM1 (FL-DM1), in leukemia cell lines.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase predominantly expressed on hematopoietic progenitor cells.[1] In a significant portion of acute myeloid leukemia (AML) cases, FLT3 is overexpressed or harbors activating mutations, such as internal tandem duplications (ITD), leading to uncontrolled cell proliferation and survival.[2][3] This makes FLT3 an attractive therapeutic target. FLT3 ligand-drug conjugates are designed to selectively deliver potent cytotoxic agents to leukemia cells expressing the FLT3 receptor.[2][4] This targeted approach aims to enhance anti-leukemic activity while minimizing off-target toxicity.
The FLT3 ligand portion of the conjugate binds to the FLT3 receptor on the surface of leukemia cells, prompting the internalization of the receptor-conjugate complex.[4][5] Once inside the cell, the cytotoxic payload (e.g., DM1, a microtubule inhibitor) is released, leading to cell cycle arrest and apoptosis.[2][4]
Data Presentation
The following tables summarize the cytotoxic effects of a FLT3 Ligand-DM1 conjugate on various leukemia cell lines.
Table 1: In Vitro Cytotoxicity of FL-DM1 in FLT3-Positive AML Cell Lines
| Cell Line | FLT3 Status | IC50 (nM) of FL-DM1 |
| MV-4-11 | ITD Mutation | 1.1[2] |
| THP-1 | Wild-Type | 12.9[2] |
Table 2: Selectivity of FL-DM1
| Cell Line | FLT3 Expression | Treatment (3 nM) | % Inhibition of Viability |
| HCD-57/FLT3-ITD | Positive | FL-DM1 | Potent Inhibition[2] |
| HCD-57 (Parental) | Negative | FL-DM1 | No Effect[2] |
| HCD-57/FLT3-ITD | Positive | DM1 (Free Drug) | Strong Inhibition[2] |
| HCD-57 (Parental) | Negative | DM1 (Free Drug) | Strong Inhibition[2] |
Mandatory Visualizations
Caption: FLT3 Signaling Pathway Activation.
Caption: Mechanism of Action of FLT3 Ligand-Drug Conjugate.
Caption: Experimental Workflow for In Vitro Studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of the FLT3 ligand-drug conjugate.
Materials:
-
FLT3-positive leukemia cell lines (e.g., MV-4-11, THP-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
FLT3 Ligand-Drug Conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
Prepare serial dilutions of the FLT3 ligand-drug conjugate in complete culture medium.
-
Add 100 µL of the diluted conjugate to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.[6]
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is for quantifying the induction of apoptosis by the FLT3 ligand-drug conjugate.[7]
Materials:
-
Treated and untreated leukemia cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the FLT3 ligand-drug conjugate at the desired concentrations and time points.
-
Harvest approximately 1 x 10^6 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[8]
Western Blot Analysis of FLT3 Signaling
This protocol is for assessing the effect of the FLT3 ligand-drug conjugate on FLT3 phosphorylation and downstream signaling pathways.
Materials:
-
Treated and untreated leukemia cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-cleaved PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the FLT3 ligand-drug conjugate for the desired time.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[3][10]
-
Quantify band intensities and normalize to the loading control.
References
- 1. Crotonoside exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of a recombinant FLT3 ligand and its emtansine conjugate as a therapeutic candidate against acute myeloid leukemia cells with FLT3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Development and Characterization of FLT3-Specific Curcumin-Loaded Polymeric Micelles as a Drug Delivery System for Treating FLT3-Overexpressing Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Practical Guide to FLT3-Targeted Drug Conjugate Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase, is a critical regulator in the development of hematopoietic stem cells and the immune system.[1][2] Its expression in normal physiology is largely restricted to immature hematopoietic progenitors.[3] In hematologic malignancies, particularly Acute Myeloid Leukemia (AML), FLT3 is overexpressed in 70-100% of blasts.[3]
Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately one-third of newly diagnosed patients.[4] These mutations typically fall into two categories: internal tandem duplications (ITDs) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[1][3] Both mutation types lead to constitutive, ligand-independent activation of the FLT3 receptor, which promotes uncontrolled proliferation and survival of leukemic cells through downstream signaling pathways.[4][5] The presence of an FLT3-ITD mutation, in particular, is associated with a higher relapse rate and reduced overall survival.[4]
The high expression of FLT3 on AML cells and its role in driving the disease make it an attractive therapeutic target.[2] Antibody-drug conjugates (ADCs) are a promising strategy for targeting FLT3. This approach uses a monoclonal antibody to selectively deliver a highly potent cytotoxic payload to cancer cells expressing the target antigen, minimizing systemic toxicity.[2][6] Targeting FLT3 with an ADC is a promising strategy for AML therapy, independent of the mutational status of the receptor.[7][8][9]
These application notes provide a practical guide to the key experiments involved in the preclinical development and evaluation of FLT3-targeted ADCs.
FLT3 Signaling Pathway
Upon binding its ligand (FL), the FLT3 receptor dimerizes and undergoes autophosphorylation. This activates multiple downstream signaling cascades, primarily the PI3-kinase/AKT, RAS/RAF/MAP-kinase, and STAT5 pathways, which are crucial for cell proliferation and survival.[5] In AML, ITD mutations cause a structural change that leads to constitutive activation of these pathways, with a notable increase in STAT5 activation.[5]
Experimental Workflow for FLT3-ADC Development
The preclinical development of a FLT3-targeted ADC follows a structured workflow. This process begins with identifying a suitable anti-FLT3 antibody and progresses through conjugation and rigorous in vitro and in vivo testing to establish efficacy and a preliminary safety profile.
Experimental Protocols
Protocol 1: In Vitro Binding and Internalization Assays
Objective: To confirm specific binding of the ADC to FLT3-expressing cells and subsequent internalization, which is a prerequisite for payload delivery.
Methodology:
-
Cell Lines:
-
Binding Affinity (Flow Cytometry):
-
Harvest and wash cells, then resuspend in FACS buffer (PBS with 2% FBS).
-
Incubate cells with serial dilutions of the FLT3-ADC for 1 hour on ice.
-
Wash cells to remove unbound ADC.
-
Add a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-human IgG) and incubate for 30 minutes on ice in the dark.
-
Wash cells and analyze via flow cytometry.
-
The median fluorescence intensity (MFI) is plotted against the ADC concentration to determine the equilibrium dissociation constant (Kd) using non-linear regression.
-
-
Internalization Assay (Fluorescence Microscopy or Flow Cytometry):
-
Incubate FLT3-positive cells (e.g., MOLM-13) with the FLT3-ADC at 37°C for various time points (e.g., 0, 1, 4, 24 hours).
-
At each time point, wash cells and fix.
-
To distinguish between surface-bound and internalized ADC, one sample set can be permeabilized.
-
Stain with a fluorescently-labeled secondary antibody.
-
Analyze via fluorescence microscopy to visualize internalization or quantify the internalized fraction using flow cytometry by comparing the fluorescence of permeabilized versus non-permeabilized cells. Rapid internalization of the ADC is a favorable characteristic.[12]
-
Data Presentation: Binding Affinity of FLT3-ADCs
| Cell Line | FLT3 Status | ADC Candidate | Binding Affinity (Kd, nM) | Reference |
| MV4-11 | ITD | AGS62P1 | 0.1 - 0.5 | [12] |
| MOLM-13 | ITD | 20D9h3 | 0.58 - 21.25 | [13] |
| HL-60 | Negative | AGS62P1 | No significant binding | [12] |
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potency of the FLT3-ADC against AML cell lines.
Methodology:
-
Cell Seeding: Seed AML cell lines (e.g., MV4-11, MOLM-13, HL-60) in 96-well plates at an appropriate density.
-
Compound Preparation: Prepare serial dilutions of the FLT3-ADC, a non-targeting control ADC, and the free payload in cell culture medium. A typical concentration range to test is from 0.1 nM to 1 µM.[10]
-
Treatment: Add the compounds to the appropriate wells. Include a vehicle-only control (e.g., PBS).
-
Incubation: Incubate plates for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT) and measure the signal (luminescence, fluorescence, or absorbance) according to the manufacturer's protocol.[10][13]
-
Data Analysis: Normalize the viability data to the vehicle-treated control wells. Plot the percentage of viable cells against the logarithm of the ADC concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
Data Presentation: Cytotoxicity of FLT3-ADCs Against AML Cell Lines
| Cell Line | FLT3 Status | ADC Candidate | IC50 (nM) | Reference |
| MV4-11 | ITD | AGS62P1 | 0.5 - 13 | [12] |
| MOLM-13 | ITD | 20D9h3-DUBA | ~1 - 10 | [13] |
| EOL-1 | Non-ITD | AGS62P1 | 0.2 - 12 | [12] |
| HL-60 | Negative | 20D9h3-DUBA | >1000 | [13] |
Protocol 3: In Vivo Efficacy in AML Xenograft Models
Objective: To evaluate the anti-leukemic activity and tolerability of the FLT3-ADC in a living system.
Methodology:
-
Animal Models: Use immunodeficient mice (e.g., NSG or NOD/SCID) to allow for the engraftment of human cells.
-
Xenograft Establishment:
-
Cell Line-Derived Xenograft (CDX): Inoculate mice intravenously or subcutaneously with a luciferase-expressing AML cell line (e.g., MV4-11 or MOLM-13).[14]
-
Patient-Derived Xenograft (PDX): Inject primary AML patient blasts intravenously into irradiated mice. PDX models better recapitulate the heterogeneity of human disease.[7][9]
-
-
Treatment: Once engraftment is confirmed (e.g., by bioluminescence imaging or flow cytometry of peripheral blood), randomize mice into treatment groups. Administer the FLT3-ADC, a vehicle control, and a non-targeting control ADC via an appropriate route (typically intravenous) at various doses and schedules.
-
Monitoring and Endpoints:
-
Tumor Burden: Monitor disease progression regularly using bioluminescence imaging for luciferase-tagged models or by analyzing human CD45+ cells in peripheral blood.
-
Survival: Monitor mice for signs of morbidity and record survival data. The primary endpoint is often a significant extension in overall survival.
-
Tolerability: Monitor body weight, clinical signs of distress, and perform complete blood counts to assess for hematotoxicity.
-
-
Data Analysis: Compare tumor growth inhibition (TGI), disease progression, and overall survival between treatment and control groups. Statistical significance is determined using appropriate tests (e.g., Log-rank test for survival).
Data Presentation: In Vivo Efficacy of FLT3-ADCs
| Xenograft Model | ADC Candidate | Dose (mg/kg) | Outcome | Reference |
| MV4-11 (CDX) | Compound 17 (PROTAC) | 10 | 93.4% Tumor Growth Inhibition (TGI) | [14] |
| MOLM-13 (CDX) | Compound 17 (PROTAC) | 20 | 98.0% Tumor Growth Inhibition (TGI) | [14] |
| PDX Model | 20D9-ADC | N/A | Significant tumor reduction, complete remission | [7][9] |
Mechanism of Action of a FLT3-ADC
The efficacy of a FLT3-ADC relies on a multi-step process that ensures targeted delivery of a cytotoxic agent to the leukemic cell. The process begins with specific binding to the FLT3 receptor and culminates in payload-induced apoptosis.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ADC Development Services Targeting FLT3 - Creative Biolabs [creative-biolabs.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Antibody Drug Conjugates: Preclinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting FLT3 with a new-generation antibody-drug conjugate in combination with kinase inhibitors for treatment of AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. portal.fis.tum.de [portal.fis.tum.de]
- 10. benchchem.com [benchchem.com]
- 11. FLT3 Signalling Pathways in Acute Myeloid Leukaemia - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Applications of FLT3 Ligand-Targeted Conjugates in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical applications of therapeutic agents that utilize the Fms-like tyrosine kinase 3 (FLT3) ligand for targeted delivery. While a specific molecule designated "FLT3 Ligand-Linker Conjugate 1" is noted as a component for synthesizing a PROTAC (Proteasome-Targeting Chimera), the broader field of FLT3 ligand-mediated targeting encompasses a variety of promising therapeutic strategies.[1] This document synthesizes preclinical data from several of these approaches, including antibody-drug conjugates (ADCs), nanoparticle-based therapies, and CAR-T cells, to provide a detailed guide for researchers in oncology and immunology.
Introduction to FLT3 as a Therapeutic Target
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the development of hematopoietic progenitor cells and dendritic cells (DCs).[2] In certain hematologic malignancies, particularly Acute Myeloid Leukemia (AML), FLT3 is often overexpressed or harbors activating mutations, such as internal tandem duplications (FLT3-ITD) or tyrosine kinase domain (TKD) mutations.[3][4][5][6] These alterations lead to constitutive activation of downstream signaling pathways, promoting uncontrolled cell proliferation and survival, and are associated with a poor prognosis.[3][4][6] The high expression of FLT3 on malignant cells and its restricted expression on normal tissues make it an attractive target for directed therapies.[5]
Therapeutic Strategies Employing FLT3 Ligand-Based Targeting
Several innovative strategies are being explored in preclinical models to exploit the FLT3/FLT3 ligand interaction for therapeutic benefit. These approaches aim to deliver cytotoxic payloads, immune-modulating agents, or engineered immune cells directly to FLT3-expressing cancer cells.
Antibody-Drug Conjugates (ADCs)
FLT3-targeting ADCs are a promising therapeutic modality for AML, independent of the FLT3 mutation status.[3][4][5][6] These constructs consist of a monoclonal antibody targeting the extracellular domain of FLT3, linked to a potent cytotoxic agent.
One such example is the novel ADC, 20D9-ADC, which has demonstrated significant anti-tumor activity in preclinical AML models.[3][4][6] Another noteworthy ADC is AGS62P1, which has also shown potent preclinical efficacy and has advanced to clinical trials.[5]
Preclinical Findings for FLT3-Targeted ADCs:
-
In Vitro Cytotoxicity: FLT3-targeting ADCs have shown potent cytotoxicity against AML cell lines and patient-derived xenograft (PDX) cells expressing both wild-type and mutated FLT3.[3][4][6]
-
In Vivo Efficacy: In xenograft models of AML, treatment with FLT3-targeted ADCs resulted in significant tumor reduction and, in some cases, complete and durable remission.[3][4][6]
-
Combination Therapy: The efficacy of FLT3-targeting ADCs can be enhanced when used in combination with other agents, such as FLT3 tyrosine kinase inhibitors (TKIs) like midostaurin. This combination has demonstrated strong synergy in both in vitro and in vivo models.[3][4][6]
-
Safety Profile: Preclinical studies have indicated that these ADCs have a manageable safety profile, with no severe hematotoxicity observed at therapeutic doses in in vitro colony formation assays.[3][4]
| Compound | Model System | Metric | Result | Reference |
| 20D9-ADC | Ba/F3 cells (transgenic FLT3 or FLT3-ITD), AML cell lines, patient-derived xenograft AML cells | Cytotoxicity | Potent | [3][4][6] |
| 20D9-ADC | AML xenograft models | Tumor Reduction | Significant | [3][4] |
| 20D9-ADC | AML xenograft models | Remission | Durable complete remission | [3][4][6] |
| 20D9-ADC + Midostaurin | In vitro and in vivo AML models | Synergy | Strong | [3][4][6] |
| AGS62P1 | FLT3/ITD and Non-ITD tumor models (in vitro) | IC50 | 0.5-13 nM (FLT3/ITD), 0.2-12 nM (Non-ITD) | [5] |
| AGS62P1 | FLT3/ITD and non-ITD tumor xenografts | Tumor Growth | Significant inhibition or complete regression | [5] |
| AGS62P1 | Primary AML patient xenografts (5 out of 6 samples) | Engraftment and Outgrowth | Significantly reduced | [5] |
Nanoparticle-Based Drug Delivery
Another innovative approach involves the use of nanoparticles decorated with the FLT3 ligand (FLT3L) to deliver therapeutic payloads specifically to FLT3-expressing cells.
A notable example is the development of FLT3L-guided dendrimers complexed with miR-150 oligos.[7] This strategy leverages the tumor-suppressive functions of miR-150, which is a negative regulator of FLT3.
Preclinical Findings for FLT3L-miR-150 Nanoparticles:
-
Targeted Delivery: These nanoparticles have demonstrated high selectivity and efficiency in targeting leukemic cells that overexpress FLT3.[7]
-
In Vivo Biodistribution: Whole-animal imaging in mice revealed that the FLT3L-guided nanoparticles predominantly accumulate in the bone marrow and liver, which are key sites of leukemic infiltration.[7]
-
Therapeutic Efficacy: In a preclinical AML mouse model, treatment with G7-Flt3L-miR-150 nanoparticles significantly inhibited the progression of leukemia and, in some cases, completely blocked the development of the disease.[7]
-
Mechanism of Action: The anti-leukemic effect is associated with an increase in intracellular miR-150 levels and a subsequent decrease in the expression of its targets, including FLT3 and Myb.[7]
-
Safety: The nanoparticle therapy exhibited no obvious side effects on normal hematopoiesis in the animal models.[7]
| Compound | Model System | Metric | Result | Reference |
| G7-Flt3L-miR-150 | MLL-AF9-induced leukemia mouse model | Leukemia Blockade | Almost complete in 20% of mice | [7] |
| G7-Flt3L-miR-150 | Normal mice | Biodistribution | Enriched in bone marrow and liver | [7] |
FLT3 Ligand-Based Chimeric Antigen Receptor (CAR)-T Cell Therapy
CAR-T cell therapy has been revolutionized for treating hematological malignancies. A novel approach in this domain is the use of the FLT3 ligand as the antigen-recognition domain in a CAR construct (FLT3L CAR-T).[8] This strategy allows for the specific targeting of FLT3-expressing AML cells.
Preclinical Findings for FLT3L CAR-T Cells:
-
Specific Cytotoxicity: FLT3L CAR-T cells have been shown to specifically kill FLT3-positive leukemia cell lines and primary AML cells in vitro, with more potent cytotoxicity observed against cells with the FLT3-ITD mutation.[8]
-
In Vivo Efficacy: In a human FLT3-positive AML xenograft mouse model, treatment with FLT3L CAR-T cells significantly prolonged the survival of the mice.[8]
-
Signaling Pathway Activation: Interestingly, FLT3L CAR-T cells were found to activate the FLT3/ERK signaling pathway in leukemia cells with wild-type FLT3, but not in those with the FLT3-ITD mutation.[8]
-
Safety Profile: A key advantage of this approach is the limited toxicity against normal CD34+ umbilical cord blood stem cells in vitro, suggesting a favorable safety profile.[8]
| Therapy | Model System | Metric | Result | Reference |
| FLT3L CAR-T | FLT3+ leukemia cell lines and primary AML cells (in vitro) | Cytotoxicity | Specific killing, more potent against FLT3-ITD | [8] |
| FLT3L CAR-T | Human FLT3+ AML xenograft mouse model | Survival | Significantly prolonged | [8] |
| FLT3L CAR-T | Normal CD34+ umbilical cord blood stem cells (in vitro) | Colony Formation | No inhibitory effects | [8] |
Experimental Protocols
The following are representative protocols for key experiments in the preclinical evaluation of FLT3 ligand-targeted conjugates, based on methodologies described in the cited literature.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effect of a FLT3 ligand-targeted conjugate on FLT3-expressing cancer cells.
Materials:
-
FLT3-positive and FLT3-negative cancer cell lines (e.g., MOLM-13, MV4-11 for FLT3-ITD AML; RS4;11 for wild-type FLT3)
-
FLT3 ligand-targeted conjugate (e.g., ADC, nanoparticle)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of the FLT3 ligand-targeted conjugate in culture medium.
-
Add 100 µL of the diluted conjugate to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.
Protocol 2: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a FLT3 ligand-targeted conjugate in a mouse model of human cancer.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
FLT3-positive cancer cells (e.g., MOLM-13, MV4-11)
-
FLT3 ligand-targeted conjugate
-
Vehicle control (e.g., saline, PBS)
-
Calipers for tumor measurement
-
Syringes and needles for cell inoculation and drug administration
Procedure:
-
Subcutaneously or intravenously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank or tail vein of the mice.
-
Monitor the mice for tumor development. For subcutaneous models, begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomly assign mice to treatment and control groups (n=5-10 mice per group).
-
Administer the FLT3 ligand-targeted conjugate or vehicle control via the appropriate route (e.g., intravenous, intraperitoneal) at the predetermined dose and schedule.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Protocol 3: Biodistribution Study
Objective: To determine the in vivo distribution and tumor-targeting ability of a labeled FLT3 ligand-targeted conjugate.
Materials:
-
Tumor-bearing mice (from Protocol 2)
-
Labeled FLT3 ligand-targeted conjugate (e.g., fluorescently labeled, radiolabeled)
-
In vivo imaging system (e.g., IVIS for fluorescence imaging, PET/SPECT for radiolabeling)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Administer the labeled conjugate to tumor-bearing mice via the intended clinical route.
-
At various time points post-injection (e.g., 4, 24, 48, 72 hours), anesthetize the mice and perform whole-body imaging using the appropriate imaging system.
-
After the final imaging time point, euthanize the mice and harvest major organs (e.g., tumor, liver, spleen, kidneys, heart, lungs) and blood.
-
Measure the fluorescence or radioactivity in the excised organs and blood samples to quantify the biodistribution of the conjugate.
-
Express the data as the percentage of injected dose per gram of tissue (%ID/g).
Visualizations
Caption: FLT3 signaling pathway activation.
Caption: Preclinical evaluation workflow.
Caption: ADC mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and preclinical characterization of AMG 329: a human antibody neutralizing FLT3 ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting FLT3 with a new-generation antibody-drug conjugate in combination with kinase inhibitors for treatment of AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting FLT3 in acute myeloid leukemia using ligand-based chimeric antigen receptor-engineered T cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in FLT3 Ligand-Linker Conjugate 1 synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of FLT3 Ligand-Linker Conjugate 1, specifically focusing on troubleshooting low reaction yields.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yield is a common challenge in bioconjugation. This guide provides a systematic approach to identifying and resolving potential causes for suboptimal yields in your this compound synthesis.
Diagram: Troubleshooting Workflow for Low Conjugation Yield
Caption: A stepwise workflow to diagnose and resolve low yields in bioconjugation reactions.
Frequently Asked Questions (FAQs)
Category 1: Reaction Chemistry and Conditions
Q1: What are the most common causes of low yield related to reaction chemistry?
A1: Several factors can contribute to low conjugation yield. Common culprits include:
-
Suboptimal pH: The pH of the reaction buffer is critical for the reactivity of specific amino acid side chains and the stability of the linker. For example, amine-reactive NHS esters are typically reacted at a pH of 7.0-9.0, while maleimide-thiol reactions are more efficient at a pH of 6.5-7.5.[1][2]
-
Hydrolysis of the Linker: Many linkers, such as N-hydroxysuccinimide (NHS) esters, are susceptible to hydrolysis, which competes with the desired conjugation reaction.[1] Using fresh reagents and appropriate buffer conditions can minimize this.
-
Incorrect Molar Ratio: An inappropriate molar ratio of linker to FLT3 Ligand can lead to incomplete conjugation or excessive modification, potentially causing aggregation.
-
Presence of Interfering Substances: Components in the buffer, such as primary amines (e.g., Tris) or thiols (e.g., DTT), can compete with the target protein for reaction with the linker.[3][4]
Q2: How do I optimize the reaction conditions for my FLT3 Ligand-Linker conjugation?
A2: Optimization is often an empirical process.[5] Consider the following adjustments:
-
pH: Perform small-scale reactions across a range of pH values to determine the optimal condition for your specific linker and protein.
-
Molar Ratio: Titrate the molar excess of the linker to find the balance between conjugation efficiency and potential for protein aggregation or loss of activity.
-
Reaction Time and Temperature: Vary the incubation time and temperature. Some reactions proceed efficiently at room temperature for a couple of hours, while others may benefit from a longer incubation at 4°C to minimize side reactions.[1]
| Parameter | Typical Range for NHS-Amine Coupling | Typical Range for Maleimide-Thiol Coupling | Key Consideration |
| pH | 7.0 - 9.0 | 6.5 - 7.5 | Balances reactivity and side reactions like hydrolysis.[1] |
| Molar Excess of Linker | 5x - 20x | 10x - 20x | Protein-dependent; higher excess can lead to aggregation. |
| Temperature | 4°C to 25°C | 4°C to 25°C | Lower temperatures can reduce side reactions and aggregation.[1] |
| Incubation Time | 30 min - 4 hours | 1 - 4 hours | Monitor reaction progress to avoid over-conjugation. |
Category 2: Protein and Reagent Handling
Q3: My FLT3 Ligand might be the problem. What should I check?
A3: The quality and handling of the FLT3 Ligand are paramount.
-
Purity and Concentration: Ensure the purity of your FLT3 Ligand using methods like SDS-PAGE and accurately determine its concentration.
-
Buffer Exchange: Before starting the conjugation, ensure the protein is in the correct reaction buffer, free of interfering substances. Use a desalting column or dialysis for buffer exchange.[1]
-
Functionality of Reactive Sites: If targeting cysteines, ensure they are in a reduced state. This may require pre-treatment with a reducing agent like TCEP, which then must be removed before adding a maleimide (B117702) linker.[1]
Q4: How can I be sure my linker is active?
A4: Linker stability can be a concern.
-
Storage: Store linkers according to the manufacturer's instructions, typically desiccated and at a low temperature, to prevent degradation.
-
Fresh Solutions: Prepare linker solutions immediately before use, especially for hydrolytically unstable linkers like NHS esters.[1]
Category 3: Purification and Analysis
Q5: I see a product, but my final yield after purification is very low. What could be happening?
A5: Significant loss of product during purification is a common issue.
-
Choice of Purification Method: The purification method must efficiently separate the conjugate from unreacted protein and linker. Size exclusion chromatography (SEC), ion-exchange chromatography (IEX), and affinity chromatography are commonly used techniques.[6][7]
-
Protein Aggregation: The conjugation process itself can sometimes induce protein aggregation.[1] Aggregated protein may be lost during purification. Consider including excipients like arginine in your reaction to prevent aggregation.[1]
-
Nonspecific Binding: Your conjugate might be binding nonspecifically to chromatography columns or membranes used for concentration.
Q6: How do I properly analyze the success of my conjugation reaction?
A6: Proper characterization is key to confirming conjugation and purity.
-
SDS-PAGE: A shift in the molecular weight on an SDS-PAGE gel can indicate successful conjugation.
-
Mass Spectrometry: Mass spectrometry (e.g., MALDI-TOF or ESI-MS) provides a more precise measurement of the conjugate's molecular weight, confirming the addition of the linker.
-
UV-Vis Spectroscopy: If the linker has a distinct chromophore, UV-Vis spectroscopy can be used to determine the degree of labeling.
FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[8][9]
Caption: Simplified FLT3 signaling upon ligand binding, leading to cell proliferation, survival, and differentiation.[9][10][11]
Experimental Protocols
General Protocol for Amine-Reactive Conjugation (NHS Ester)
This protocol provides a general framework. Specific parameters should be optimized for your particular FLT3 Ligand and linker.
-
Protein Preparation:
-
Dissolve or buffer exchange the FLT3 Ligand into an amine-free buffer (e.g., PBS) at pH 7.2-8.0.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
NHS Ester Linker Preparation:
-
Immediately before use, dissolve the NHS ester linker in a compatible, anhydrous organic solvent (e.g., DMSO or DMF).
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the dissolved linker to the protein solution while gently stirring.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.[1]
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.[1]
-
-
Purification:
-
Remove unreacted linker and quenching reagent by purifying the conjugate using a size exclusion chromatography (SEC) desalting column equilibrated with the desired storage buffer.[1]
-
General Protocol for Thiol-Reactive Conjugation (Maleimide)
This protocol is for proteins with available free cysteine residues.
-
Protein Preparation:
-
If necessary, reduce disulfide bonds with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Remove the excess TCEP using a desalting column equilibrated with a reaction buffer (e.g., PBS, pH 6.5-7.5).[1]
-
-
Maleimide Linker Preparation:
-
Dissolve the maleimide-functionalized linker in a compatible organic solvent (e.g., DMSO or DMF) immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the maleimide solution to the protein solution.[1]
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching:
-
Add a quenching reagent such as free cysteine or β-mercaptoethanol to a final concentration of ~10 mM to react with any unreacted maleimide. Incubate for 15 minutes.[1]
-
-
Purification:
-
Purify the FLT3 Ligand-Linker conjugate using a suitable chromatography method (e.g., SEC) to remove unreacted materials.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments [mdpi.com]
- 3. google.com [google.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. What is the most effective way to purify proteins? | AAT Bioquest [aatbio.com]
- 7. chromtech.com [chromtech.com]
- 8. FLT3, a signaling pathway gene [ogt.com]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Reactome | FLT3 Signaling [reactome.org]
Technical Support Center: Optimizing Linker Length for FLT3-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Fms-like tyrosine kinase 3 (FLT3)-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of linker length for enhanced FLT3 degradation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a FLT3-based PROTAC?
A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to the target protein (FLT3), a ligand that recruits an E3 ubiquitin ligase (like Cereblon or Von Hippel-Lindau), and a chemical linker that connects the two.[1] The linker is not just a passive spacer; it is a critical determinant of PROTAC efficacy.[2] Its length, composition, rigidity, and attachment points all influence the formation and stability of the ternary complex (FLT3-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of FLT3 by the proteasome.[2][3]
Q2: Why is linker length so critical for FLT3 PROTAC activity?
The optimal linker length is crucial for achieving potent and selective degradation of FLT3.[4]
-
A linker that is too short may lead to steric hindrance, preventing the productive formation of the ternary complex.[2][4]
-
A linker that is too long might result in an overly flexible molecule, leading to unproductive binding modes and decreased efficacy.[2][4]
Therefore, a "sweet spot" for linker length often exists to ensure the proper orientation and proximity of FLT3 and the E3 ligase for efficient ubiquitin transfer.[5]
Q3: What are common linker types used in FLT3 PROTACs?
Common linker motifs include polyethylene (B3416737) glycol (PEG) chains and alkyl chains.[2][6]
-
PEG linkers can improve solubility and provide flexibility.[2]
-
Alkyl chains also offer flexibility.[2]
-
More rigid linkers , such as those containing piperidine, piperazine, or triazole moieties, can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[6]
The choice of linker type can significantly impact the physicochemical properties of the PROTAC, such as solubility and cell permeability.[]
Q4: I am not observing any degradation of FLT3 with my PROTAC. What are some possible linker-related issues?
If you are not seeing FLT3 degradation, consider the following linker-related possibilities:
-
Suboptimal Linker Length: The current linker may be too short or too long. A systematic evaluation of a series of PROTACs with varying linker lengths is often necessary to identify the optimal length.[4][8]
-
Poor Physicochemical Properties: The linker may be contributing to poor solubility or cell permeability, preventing the PROTAC from reaching its intracellular target.[8] Modifying the linker to include more polar or flexible moieties can sometimes improve these properties.[]
-
Incorrect Attachment Points: The points at which the linker is connected to the FLT3 binder and the E3 ligase ligand are critical. The linker should ideally be attached to a solvent-exposed region of each ligand to avoid disrupting their binding to their respective proteins.[2]
Q5: What is the "hook effect" and how does it relate to linker optimization?
The "hook effect" is a phenomenon observed with PROTACs where, at high concentrations, the degradation efficiency decreases.[8] This is because at these high concentrations, the PROTAC is more likely to form binary complexes (FLT3-PROTAC or E3 ligase-PROTAC) rather than the productive ternary complex required for degradation.[8] While not directly a linker issue, understanding this effect is crucial when evaluating PROTACs with different linkers, as the optimal concentration can vary between different linker designs.
Troubleshooting Guide
| Issue | Possible Linker-Related Cause | Recommended Solution |
| No or weak FLT3 degradation | Suboptimal linker length (too short or too long).[4][8] | Synthesize and test a series of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths).[9] |
| Poor cell permeability due to linker properties.[8] | Modify the linker to improve physicochemical properties. Consider incorporating more hydrophilic moieties like PEG or using more rigid structures that may enhance permeability.[2][6] | |
| Steric hindrance from the linker preventing ternary complex formation.[2] | Re-evaluate the linker attachment points on both the FLT3 binder and the E3 ligase ligand. Ensure they are at solvent-exposed positions.[2] | |
| High cell toxicity | Off-target effects potentially influenced by the linker's properties.[8] | While primarily related to the warhead and E3 ligase ligand, the linker can influence overall molecular properties. If off-target effects are suspected, consider synthesizing PROTACs with different linker compositions to alter the molecule's overall shape and charge distribution. |
| Inconsistent results between experiments | Variability in PROTAC solubility due to the linker. | Ensure complete solubilization of the PROTAC in your vehicle (e.g., DMSO) before diluting in cell culture media. Poorly soluble PROTACs can lead to inconsistent effective concentrations. |
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for a series of gilteritinib-based FLT3 PROTACs with varying PEG linker lengths, recruiting the E3 ligase Cereblon (CRBN).
Table 1: In Vitro Degradation of FLT3-ITD in MV4-11 Cells
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| FLT3-PROTAC-1 | PEG2 | 8 | >1000 | <10 |
| FLT3-PROTAC-2 | PEG3 | 11 | 150 | 65 |
| FLT3-PROTAC-3 | PEG4 | 14 | 25 | >90 |
| FLT3-PROTAC-4 | PEG5 | 17 | 50 | 85 |
| FLT3-PROTAC-5 | PEG6 | 20 | 200 | 70 |
Data is illustrative and based on trends reported in the literature.[9]
Table 2: Cell Viability (IC₅₀) in MV4-11 Cells
| PROTAC ID | IC₅₀ (nM) |
| FLT3-PROTAC-1 | >2000 |
| FLT3-PROTAC-2 | 350 |
| FLT3-PROTAC-3 | 45 |
| FLT3-PROTAC-4 | 90 |
| FLT3-PROTAC-5 | 450 |
Data is illustrative.
Experimental Protocols
Protocol 1: Western Blot for FLT3 Degradation
This protocol details the steps to assess the degradation of FLT3 in a cell line (e.g., MV4-11) after treatment with a PROTAC.[10][11]
-
Cell Culture and Treatment:
-
Seed MV4-11 cells in 6-well plates at a density that will not lead to overconfluence during the experiment.
-
Allow cells to acclimate before treating with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).[8][11]
-
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Lyse the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Incubate on ice for 30 minutes, vortexing intermittently.[10]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Collect the supernatant containing the protein lysate.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[10]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amount for all samples and prepare them with Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[10]
-
Transfer the separated proteins to a PVDF membrane.[10]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody against FLT3 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., GAPDH or β-actin).[12]
-
Wash the membrane three times with TBST.[10]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST.[10]
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal using a digital imaging system.[10]
-
Perform densitometric analysis to quantify the band intensities. Normalize the FLT3 band intensity to the loading control.[8]
-
Plot the normalized FLT3 levels against the PROTAC concentration to determine the DC₅₀ (the concentration at which 50% degradation is observed) and Dₘₐₓ (the maximum degradation).[8]
-
Protocol 2: FLT3 Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation of FLT3 is mediated by the ubiquitin-proteasome system.[2][13]
-
Cell Treatment and Lysis:
-
Treat cells with the FLT3 PROTAC at its optimal degradation concentration. It is also crucial to include a proteasome inhibitor (e.g., MG132) co-treatment to allow for the accumulation of ubiquitinated FLT3.[2]
-
Lyse the cells as described in the Western Blot protocol.
-
-
Immunoprecipitation (IP):
-
Incubate the cell lysates with an anti-FLT3 antibody overnight at 4°C to capture FLT3 and any associated proteins.[2]
-
Add protein A/G agarose (B213101) beads and incubate for 2-4 hours to pull down the antibody-protein complexes.[2]
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in sample buffer.
-
Perform a Western Blot as described above, but probe the membrane with an anti-ubiquitin antibody.
-
-
Analysis:
-
A "ladder" of high-molecular-weight bands in the PROTAC-treated sample indicates polyubiquitination of FLT3.[14]
-
Visualizations
Caption: General mechanism of PROTAC action for FLT3 degradation.
Caption: Simplified FLT3 signaling pathway in Acute Myeloid Leukemia (AML).
Caption: Experimental workflow for optimizing FLT3 PROTAC linker length.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bio-conferences.org [bio-conferences.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
- 14. benchchem.com [benchchem.com]
how to address instability of FLT3 ligand conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FLT3 ligand conjugates. The information provided addresses common instability issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in FLT3 ligand conjugates?
A1: Instability in FLT3 ligand conjugates can arise from several factors, primarily categorized as:
-
Aggregation: The FLT3 ligand itself, or the conjugated molecule (e.g., a hydrophobic drug), can be prone to aggregation. The conjugation process can expose hydrophobic regions or alter the protein's surface charge, leading to the formation of soluble or insoluble aggregates.[1][2]
-
Degradation: The FLT3 ligand protein can be susceptible to proteolytic degradation or chemical modifications like oxidation.
-
Loss of Bioactivity: The conjugation process may sterically hinder the binding of the FLT3 ligand to its receptor, FLT3, or the conjugated molecule may lose its intended function.
-
Linker Instability: The chemical linker used to attach the molecule to the FLT3 ligand can be unstable under certain conditions (e.g., pH, presence of reducing agents), leading to premature cleavage and release of the conjugated molecule.
Q2: How does the conjugation chemistry impact the stability of the FLT3 ligand conjugate?
A2: The choice of conjugation chemistry is critical and can significantly impact the stability of the final conjugate. For instance, chemistries targeting lysine (B10760008) residues are common but can lead to a heterogeneous product with a higher risk of aggregation if over-labeling occurs.[3] Site-specific conjugation methods are often preferred to produce a more homogeneous and stable product. The hydrophobicity of the linker and the conjugated molecule can also increase the propensity for aggregation.[4][5]
Q3: What are the initial signs of instability in my FLT3 ligand conjugate preparation?
A3: Early indicators of instability include:
-
Visible Precipitation or Cloudiness: This is a clear sign of significant aggregation.
-
Increased Hydrodynamic Radius (Rh) in Dynamic Light Scattering (DLS): An increase in the average particle size over time suggests the formation of soluble aggregates.[6]
-
Appearance of High Molecular Weight (HMW) Species in Size Exclusion Chromatography (SEC): SEC can separate monomers from dimers, trimers, and larger aggregates.[7]
-
Loss of Biological Activity: A decrease in the conjugate's ability to stimulate FLT3-mediated cell proliferation or a reduction in the activity of the conjugated molecule.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter.
Issue 1: My FLT3 ligand conjugate is showing signs of aggregation.
Q: I observe visible precipitation in my conjugate solution after storage. What should I do?
A: Visible precipitation indicates severe aggregation.
-
Short-term: You may be able to pellet the insoluble aggregates by centrifugation (e.g., 10,000 x g for 15-30 minutes).[8] However, the remaining soluble fraction should be re-analyzed for the presence of smaller aggregates.
-
Long-term Solution: Re-evaluate your formulation buffer. Consider the following:
-
pH: Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of the conjugate.[2]
-
Excipients: The addition of stabilizers such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), or non-ionic surfactants (e.g., Polysorbate 20 or 80) can help prevent aggregation.[9]
-
Protein Concentration: Higher protein concentrations can increase the likelihood of aggregation. Try working with a lower concentration if possible.[2][10]
-
Q: My DLS results show an increase in the average particle size and polydispersity over time. How can I address this?
A: This indicates the formation of soluble aggregates.
-
Optimize Storage Conditions:
-
Temperature: Store the conjugate at the recommended temperature, typically -80°C for long-term storage. Avoid repeated freeze-thaw cycles by aliquoting the sample.[2]
-
Buffer Composition: Screen different buffer formulations to find the one that best maintains the monodispersity of your conjugate. Consider using a stabilizing buffer.[5][10]
-
-
Purification: Use size-exclusion chromatography (SEC) to remove existing aggregates and isolate the monomeric fraction of your conjugate.[7]
Issue 2: My FLT3 ligand conjugate has lost its biological activity.
Q: The ability of my conjugate to stimulate cell proliferation has decreased. What could be the cause?
A: Loss of FLT3 ligand bioactivity can be due to several factors:
-
Aggregation: Aggregates may not be able to bind effectively to the FLT3 receptor. Use SEC or DLS to check for aggregation.
-
Conjugation Site: The conjugation may have occurred at or near the receptor-binding site of the FLT3 ligand. If possible, consider a different conjugation strategy that targets a site away from the binding region.
-
Degradation: The protein component may have degraded. Analyze the conjugate using SDS-PAGE to check for fragmentation.
-
Improper Folding: The conjugation process or buffer conditions may have caused the FLT3 ligand to misfold.
Q: The conjugated molecule (e.g., a cytotoxic drug) is no longer effective. Why?
A: This could be due to:
-
Linker Instability: The linker may have cleaved, releasing the drug prematurely. Analyze the conjugate by mass spectrometry to confirm its integrity.
-
Drug Degradation: The drug itself may be unstable in the formulation buffer or under the storage conditions.
-
Steric Hindrance: The proximity of the FLT3 ligand may be preventing the drug from reaching its target.
Data Presentation
Table 1: Common Excipients for Stabilizing Protein Conjugates
| Excipient Class | Examples | Typical Concentration Range | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 5% - 10% (w/v) | Preferential exclusion, vitrification in frozen state. |
| Amino Acids | Arginine, Glycine | 100 - 250 mM | Suppress aggregation by interacting with hydrophobic patches. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.1% (v/v) | Prevent surface-induced aggregation and denaturation. |
| Salts | Sodium Chloride | 50 - 150 mM | Modulate ionic strength and protein-protein interactions.[9] |
Experimental Protocols
Protocol 1: Assessment of Conjugate Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify monomeric, aggregated, and fragmented species of the FLT3 ligand conjugate.
Materials:
-
Size Exclusion Chromatography system (e.g., HPLC or FPLC)
-
SEC column suitable for the molecular weight of the conjugate (e.g., Superdex 200 Increase or similar)
-
Mobile Phase: A buffer that is compatible with the conjugate and does not cause on-column artifacts (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
FLT3 ligand conjugate sample
-
Molecular weight standards for column calibration (optional, for size estimation)
Procedure:
-
System Preparation: Equilibrate the SEC system and column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation:
-
Thaw the conjugate sample on ice.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to remove any large, insoluble aggregates.[8]
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Injection: Inject an appropriate amount of the prepared sample onto the column. The optimal loading amount depends on the column dimensions and the sample concentration.
-
Chromatography: Run the chromatography at a constant flow rate.
-
Data Analysis:
-
Monitor the elution profile using a UV detector at 280 nm.
-
Integrate the peaks corresponding to the monomer, aggregates (eluting earlier), and fragments (eluting later).
-
Calculate the percentage of each species to assess the purity and stability of the conjugate.
-
Protocol 2: Monitoring Conjugate Stability by Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic radius (Rh) and polydispersity of the FLT3 ligand conjugate in solution as an indicator of aggregation.
Materials:
-
DLS instrument
-
Low-volume quartz cuvette
-
FLT3 ligand conjugate sample
-
Filtration device (0.2 µm syringe filter or spin filter)[11]
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.
-
Sample Preparation:
-
Filter a sufficient volume of the conjugate sample (typically 20-50 µL) to remove dust and large particulates.[11]
-
Transfer the filtered sample to a clean cuvette, ensuring there are no air bubbles.
-
-
Measurement:
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, number of acquisitions).
-
Initiate the measurement.
-
-
Data Analysis:
-
The software will generate a correlation function and calculate the size distribution.
-
Record the Z-average hydrodynamic radius (Rh) and the Polydispersity Index (PDI). An increasing Rh or PDI over time indicates aggregation.[12]
-
Protocol 3: FLT3 Ligand Conjugate Bioactivity Assay (Cell Proliferation)
Objective: To assess the biological activity of the FLT3 ligand conjugate by measuring its ability to induce the proliferation of an FLT3-dependent cell line.
Materials:
-
FLT3-dependent cell line (e.g., Ba/F3 cells expressing human FLT3)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
FLT3 ligand conjugate
-
Recombinant FLT3 ligand (as a positive control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT)[13][14]
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Preparation:
-
Culture the FLT3-dependent cells in complete medium.
-
Prior to the assay, wash the cells with serum-free medium to remove any residual growth factors and resuspend them in serum-free medium.
-
-
Assay Setup:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[13]
-
Prepare serial dilutions of the FLT3 ligand conjugate and the positive control (recombinant FLT3 ligand) in serum-free medium.
-
Add the diluted conjugate and control to the appropriate wells. Include wells with untreated cells as a negative control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[13][14]
-
Detection:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Analysis:
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Plot the signal versus the concentration of the conjugate and control.
-
Determine the EC50 (half-maximal effective concentration) to quantify the bioactivity.
-
Visualizations
Caption: FLT3 signaling pathway upon ligand binding.
Caption: Experimental workflow for assessing conjugate stability.
Caption: Troubleshooting decision tree for conjugate instability.
References
- 1. mdpi.com [mdpi.com]
- 2. Flt3 Does Not Play a Critical Role in Murine Myeloid Leukemias Induced by MLL Fusion Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 5. cellmosaic.com [cellmosaic.com]
- 6. kdsi.ru [kdsi.ru]
- 7. news-medical.net [news-medical.net]
- 8. Dendritic cell Flt3 - regulation, roles and repercussions for immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FLT3 ligand causes autocrine signaling in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. antigen-retriever.com [antigen-retriever.com]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. unchainedlabs.com [unchainedlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of FLT3 Ligand-Linker Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cellular uptake of FLT3 Ligand-Linker Conjugates.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with FLT3 Ligand-Linker Conjugate 1.
| Problem | Possible Causes | Recommended Solutions |
| Low or no cellular uptake of the conjugate | 1. Low FLT3 receptor expression on target cells: The cell line used may not express sufficient levels of the FLT3 receptor.[1][2] 2. Suboptimal conjugate concentration: The concentration of the conjugate may be too low for effective binding and internalization. 3. Incorrect incubation time or temperature: Incubation parameters may not be optimal for receptor-mediated endocytosis.[3] 4. Issues with conjugate integrity: The FLT3 ligand or the linker may be degraded or aggregated. | 1. Verify FLT3 expression: Confirm FLT3 receptor expression on your target cell line using flow cytometry or western blot. Consider using a positive control cell line with known high FLT3 expression. 2. Optimize conjugate concentration: Perform a dose-response experiment to determine the optimal concentration for maximal uptake without inducing significant cytotoxicity. 3. Optimize incubation conditions: Test a range of incubation times (e.g., 1, 4, 12, 24 hours) and ensure incubation is performed at 37°C to allow for active cellular processes.[3] 4. Assess conjugate quality: Check the purity and integrity of the conjugate using SDS-PAGE or HPLC. Ensure proper storage conditions are maintained. |
| High background or non-specific binding | 1. Fc receptor-mediated binding: If the conjugate contains an Fc region, it may bind non-specifically to cells expressing Fc receptors. 2. Hydrophobic interactions: The linker or drug component of the conjugate may be hydrophobic, leading to non-specific binding to the cell membrane. 3. Inadequate washing steps: Insufficient washing may leave unbound conjugate behind. | 1. Use an Fc blocking agent: Pre-incubate cells with an Fc receptor blocking reagent before adding the conjugate. 2. Include a blocking agent: Add a blocking agent like bovine serum albumin (BSA) to the incubation buffer to reduce non-specific binding. 3. Optimize washing protocol: Increase the number and volume of washes after incubation. Use a buffer containing a mild detergent like Tween-20. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect receptor expression and uptake. 2. Inconsistent conjugate preparation: Variations in thawing, dilution, or handling of the conjugate can impact its activity. 3. Assay variability: Inconsistencies in reagent preparation, incubation times, or instrument settings can lead to variable results. | 1. Standardize cell culture practices: Use cells within a defined passage number range and ensure consistent seeding densities and confluency at the time of the experiment. 2. Standardize conjugate handling: Prepare fresh dilutions of the conjugate for each experiment from a single, validated stock. Avoid repeated freeze-thaw cycles. 3. Standardize assay procedures: Use a detailed, written protocol and ensure all steps are performed consistently. Calibrate instruments regularly. |
| Observed cytotoxicity is not dose-dependent | 1. Off-target toxicity: The linker or payload of the conjugate may have inherent toxicity independent of FLT3-mediated uptake. 2. Contaminants in the conjugate preparation: The presence of cytotoxic contaminants can mask the specific effect of the conjugate. | 1. Test unconjugated components: Evaluate the cytotoxicity of the free linker and payload to determine their contribution to the observed toxicity. 2. Purify the conjugate: Ensure the conjugate is highly purified to remove any residual cytotoxic reagents from the conjugation process. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of cellular uptake for an FLT3 Ligand-Linker Conjugate?
A1: The cellular uptake is initiated by the binding of the FLT3 ligand part of the conjugate to the FLT3 receptor on the cell surface.[4] This binding induces receptor dimerization, which triggers internalization of the receptor-conjugate complex through endocytosis.[5] Once inside the cell, the complex is typically trafficked through endosomal and lysosomal pathways, where the linker is designed to be cleaved, releasing the active payload into the cytoplasm.
Q2: How can I confirm that the uptake of my conjugate is FLT3-mediated?
A2: To confirm FLT3-mediated uptake, you can perform a competition assay. Pre-incubate your target cells with an excess of unconjugated (free) FLT3 ligand before adding your fluorescently labeled FLT3 Ligand-Linker Conjugate. If the uptake of the conjugate is significantly reduced in the presence of the free ligand, it indicates that the uptake is specific to the FLT3 receptor.[3]
Q3: What are the key signaling pathways activated by FLT3 ligand binding?
A3: Upon binding of the FLT3 ligand, the FLT3 receptor dimerizes and autophosphorylates, leading to the activation of several downstream signaling pathways. The primary pathways involved are the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which are crucial for cell survival, proliferation, and differentiation.[6][7][8]
Q4: What experimental methods can be used to quantify the cellular uptake of the conjugate?
A4: Several methods can be used to quantify cellular uptake:
-
Flow Cytometry: If the conjugate is fluorescently labeled or has a fluorescent payload, flow cytometry can provide quantitative data on the percentage of cells that have taken up the conjugate and the mean fluorescence intensity, which correlates with the amount of internalized conjugate.[9]
-
Fluorescence Microscopy: This method allows for the visualization of conjugate internalization and its subcellular localization.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of conjugate or its payload within cell lysates, providing a precise measurement of uptake.[10]
Experimental Protocols
Protocol 1: Quantification of Cellular Uptake by Flow Cytometry
This protocol describes the quantification of a fluorescently labeled FLT3 Ligand-Linker Conjugate uptake by flow cytometry.
Materials:
-
Target cells (e.g., MV4-11, a human AML cell line with high FLT3 expression)
-
Complete cell culture medium
-
Fluorescently labeled this compound
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Seed target cells in a 24-well plate at a density of 1 x 10^6 cells/well and culture overnight.
-
Prepare serial dilutions of the fluorescently labeled this compound in complete culture medium.
-
Remove the culture medium from the cells and add the conjugate dilutions. Include a well with medium only as a negative control.
-
Incubate the plate at 37°C for the desired time (e.g., 4 hours).
-
After incubation, collect the cells and wash them twice with ice-cold PBS to remove unbound conjugate.
-
Resuspend the cells in 300 µL of FACS buffer.
-
Analyze the cells using a flow cytometer, measuring the fluorescence in the appropriate channel.
-
Gate on the live cell population and determine the percentage of fluorescently positive cells and the mean fluorescence intensity.
Protocol 2: FLT3 Receptor Internalization Assay
This protocol is designed to measure the internalization of the FLT3 receptor upon binding of the this compound.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
APC-conjugated anti-FLT3 antibody
-
Cold washing buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Plate 1 x 10^6 cells per well in a 24-well plate and culture overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 5 nM) for different time points (e.g., 0, 1, 2, 4 hours) at 37°C.[3] A well with untreated cells should be included as a control.
-
After incubation, collect the cells and wash them twice with cold washing buffer.
-
Stain the cells with an APC-conjugated anti-FLT3 antibody on ice for 30 minutes in the dark. This will label the FLT3 receptors remaining on the cell surface.
-
Wash the cells three times with cold washing buffer to remove the unbound antibody.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry.
-
A decrease in the mean fluorescence intensity of the APC signal over time indicates the internalization of the FLT3 receptor.
Visualizations
Caption: FLT3 signaling pathway activation.
Caption: Cellular uptake experimental workflow.
References
- 1. FLT3, a signaling pathway gene [ogt.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Expression of a recombinant FLT3 ligand and its emtansine conjugate as a therapeutic candidate against acute myeloid leukemia cells with FLT3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Flt3L stimulants and how do they work? [synapse.patsnap.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. kactusbio.com [kactusbio.com]
- 9. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting FLT3 Kinase Degradation Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving the degradation of Fms-like tyrosine kinase 3 (FLT3). Here, you will find answers to frequently asked questions and detailed guides to navigate common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the significance of studying FLT3 degradation?
A1: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1] Mutations in the FLT3 gene, especially internal tandem duplications (FLT3-ITD), are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[1][2] These mutations lead to the constitutive activation of FLT3 signaling, which promotes uncontrolled cell growth.[2][3] Targeted degradation of the FLT3 protein offers a promising therapeutic strategy to overcome resistance to conventional FLT3 inhibitors.[4][5]
Q2: What are the common mechanisms for inducing FLT3 degradation?
A2: FLT3 degradation can be induced through several mechanisms:
-
Ubiquitin-Proteasome System (UPS): This is the primary pathway for targeted protein degradation. Small molecules like Proteolysis Targeting Chimeras (PROTACs) can be used to bring FLT3 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7]
-
Hsp90 Inhibition: FLT3 is a client protein of the heat shock protein 90 (Hsp90). Inhibitors of Hsp90 can lead to the dissociation of the FLT3-Hsp90 complex, resulting in FLT3 degradation.[6][8]
-
Autophagy: Some compounds, such as the proteasome inhibitor bortezomib, can induce FLT3-ITD degradation through the autophagy-lysosome pathway.[6][9]
Q3: Why am I observing multiple bands for FLT3 on my Western blot?
A3: The presence of multiple bands for FLT3 is typically due to different post-translational modifications, primarily glycosylation. The immature, unglycosylated form of FLT3 has a molecular weight of approximately 130 kDa and resides in the endoplasmic reticulum. The mature, fully glycosylated form is located on the cell surface and has a higher molecular weight of around 160 kDa.[10]
Troubleshooting Guides
Issue 1: Inconsistent or No FLT3 Degradation Observed
| Potential Cause | Troubleshooting Step |
| Ineffective Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of your degrader molecule (e.g., PROTAC). It is important to identify the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[11] |
| Incorrect Treatment Duration | Conduct a time-course experiment to find the optimal treatment duration. Harvest cells at various time points (e.g., 2, 4, 8, 12, 24, 48 hours) after compound addition to monitor FLT3 levels.[11] |
| "Hook Effect" with PROTACs | If using a PROTAC, high concentrations can lead to the formation of binary complexes (PROTAC-FLT3 or PROTAC-E3 ligase) instead of the productive ternary complex, reducing degradation efficiency. Test a wider range of concentrations, including lower ones, to rule out the hook effect.[11][12] |
| Cell Line Specificity | The response to a degrader can be cell-line specific. Ensure the cell line you are using expresses FLT3 and the necessary E3 ligase for your PROTAC.[7] |
| Compound Instability | Prepare fresh stock solutions of your compound and avoid repeated freeze-thaw cycles.[13] |
Issue 2: Weak or Absent Phospho-FLT3 (p-FLT3) Signal
| Potential Cause | Troubleshooting Step |
| Phosphatase Activity | Always include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of FLT3.[10] |
| Suboptimal Antibody or Blocking | Optimize the primary antibody concentration for p-FLT3. Consider using Bovine Serum Albumin (BSA) in your blocking buffer instead of milk, as milk contains phosphoproteins that can increase background noise.[10] |
| Low Protein Abundance | If the p-FLT3 signal is inherently weak, consider enriching for the protein using immunoprecipitation (IP) with a total FLT3 antibody before performing the Western blot.[10] |
Quantitative Data Summary
The following table summarizes the degradation efficiency of various FLT3 PROTACs in different cell lines.
| PROTAC | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 6 (LWY713) | CRBN | MV4-11 | 0.64 | 94.8 | [7] |
| TL12-186 | Cereblon | MOLM-14 | < 100 | > 85 | [14] |
| PROTAC Z29 | Not Specified | Not Specified | Not Reported | Not Reported | [15] |
Experimental Protocols
Protocol 1: Western Blotting for FLT3 Degradation
This protocol details the steps to quantify FLT3 protein levels following treatment with a degrader.
-
Cell Treatment: Seed a suitable AML cell line (e.g., MV4-11, MOLM-13) and treat with varying concentrations of your FLT3 degrader for a predetermined time course. Include a vehicle control (e.g., DMSO).[14]
-
Cell Lysis: Harvest the cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[14]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[14]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).[14]
Protocol 2: Cycloheximide (B1669411) (CHX) Chase Assay
This assay is used to determine the degradation rate of FLT3.
-
Cell Treatment: Treat cells with cycloheximide (10-100 µg/mL) to inhibit new protein synthesis.[10]
-
Time Course: At various time points after CHX addition (e.g., 0, 1, 2, 4, 6 hours), harvest the cells.[10]
-
Western Blot Analysis: Perform Western blotting as described in Protocol 1 to determine the remaining FLT3 protein levels at each time point.[10]
Visualizations
Caption: Simplified FLT3 signaling pathway upon ligand binding.
Caption: Mechanism of PROTAC-mediated FLT3 degradation.
Caption: Troubleshooting logic for inconsistent FLT3 degradation results.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Small Molecule Induced FLT3 Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. bio-conferences.org [bio-conferences.org]
- 8. Small Molecule Induced FLT3 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Selective degradation of mutant FMS-like tyrosine kinase-3 requires BIM-dependent depletion of heat shock proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. FLT3-selective PROTAC: Enhanced safety and increased synergy with Venetoclax in FLT3-ITD mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Dosage for In Vivo Studies with FLT3 Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the in vivo dosage optimization of Fms-like tyrosine kinase 3 (FLT3) conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting points for designing an in vivo dosage optimization study for a novel FLT3 conjugate?
A1: A successful in vivo dosage optimization study for a novel FLT3 conjugate, such as an antibody-drug conjugate (ADC) or a small molecule inhibitor, begins with a thorough understanding of its preclinical profile. Key starting considerations include:
-
In Vitro Potency: The half-maximal inhibitory concentration (IC50) of the conjugate in FLT3-mutated and wild-type cell lines provides an initial estimate of the required therapeutic concentration.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Initial PK/PD studies in animal models are crucial to understand the conjugate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its half-life. This data informs the initial dosing schedule.
-
Maximum Tolerated Dose (MTD): A dose escalation study should be performed to determine the MTD, which is the highest dose that does not cause unacceptable toxicity.
-
Tumor Model Selection: The choice of the in vivo model is critical. Xenograft models using human acute myeloid leukemia (AML) cell lines (e.g., MV4-11, MOLM-13) with FLT3-ITD mutations are commonly used.[1] Patient-derived xenograft (PDX) models can also provide valuable, more clinically relevant data.[2][3]
Q2: How do I select the appropriate animal model for my FLT3 conjugate study?
A2: The choice of animal model depends on the specific research question.
-
Syngeneic Models: These models use immunocompetent animals and are suitable for studying the interaction of the FLT3 conjugate with the immune system.
-
Xenograft Models: Immunocompromised mice (e.g., nude or NSG mice) are engrafted with human AML cell lines or patient-derived tumors. These are the most common models for efficacy testing of FLT3-targeted therapies.[2][3]
-
Humanized Mouse Models: These are advanced models where human immune cells are engrafted into immunocompromised mice, allowing for the study of human-specific immune responses to the FLT3 conjugate.[4]
Q3: What are the key pharmacodynamic (PD) biomarkers to assess target engagement of an FLT3 conjugate in vivo?
A3: Assessing target engagement is crucial to confirm that the FLT3 conjugate is hitting its intended target. Key PD biomarkers include:
-
Phospho-FLT3 (p-FLT3): A direct measure of FLT3 kinase activity. A reduction in p-FLT3 levels in tumor tissue or peripheral blood mononuclear cells (PBMCs) indicates target engagement.[5]
-
Downstream Signaling Proteins: Inhibition of FLT3 should lead to a decrease in the phosphorylation of downstream signaling proteins such as STAT5, AKT, and ERK.[5]
-
Apoptosis Markers: Increased levels of cleaved caspase-3 or PARP in tumor tissue can indicate that the conjugate is inducing apoptosis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy (No Tumor Regression) | 1. Suboptimal Dosage or Schedule: The dose may be too low or the dosing frequency insufficient to maintain therapeutic concentrations.[6] 2. Poor Bioavailability: The formulation of the conjugate may not be optimal for in vivo delivery. 3. Drug Resistance: The tumor model may have intrinsic or acquired resistance to the FLT3 conjugate.[5] This can be due to secondary mutations in the FLT3 kinase domain or activation of bypass signaling pathways.[5] 4. High FLT3 Ligand (FL) Levels: Elevated levels of FL can compete with the conjugate and reduce its efficacy.[7] | 1. Dose Escalation/Schedule Refinement: Conduct a dose-escalation study to identify the optimal biological dose. Consider more frequent administration if the conjugate has a short half-life. 2. Formulation Optimization: Ensure the conjugate is properly formulated for in vivo use to achieve adequate bioavailability. 3. Resistance Mechanism Investigation: Analyze tumor samples for resistance mutations. Consider combination therapies to overcome resistance. For instance, combining an FLT3 ADC with a tyrosine kinase inhibitor (TKI) has shown synergistic effects.[2][3] 4. Monitor FL Levels: Measure plasma FL levels, as high concentrations can impede the efficacy of FLT3 inhibitors.[7] |
| Excessive Toxicity (Weight Loss, Morbidity) | 1. Dose is Too High: The administered dose may exceed the maximum tolerated dose (MTD). 2. Off-Target Effects: The conjugate may have off-target toxicities, especially for multi-kinase inhibitors.[1][8] 3. Payload-Related Toxicity (for ADCs): The cytotoxic payload of the ADC may be causing toxicity to healthy tissues. | 1. Dose Reduction: Reduce the dose or the frequency of administration. 2. Evaluate Off-Target Activity: Profile the conjugate against a panel of kinases to identify potential off-target effects. 3. ADC Design Optimization: Consider using a different linker or a payload with a better safety profile. |
| High Variability in Tumor Growth/Response | 1. Inconsistent Tumor Implantation: Variation in the number of cells injected or the site of injection can lead to variable tumor growth. 2. Heterogeneity of the Tumor Model: Patient-derived xenograft (PDX) models can be inherently heterogeneous. 3. Variable Drug Administration: Inconsistent administration of the conjugate can lead to variable exposure. | 1. Standardize Tumor Implantation: Ensure consistent cell numbers and injection technique. 2. Increase Group Size: Use a larger number of animals per group to account for heterogeneity. 3. Ensure Consistent Administration: Use precise techniques for drug administration (e.g., intravenous, intraperitoneal, or oral gavage). |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
-
Cell Line: Culture an FLT3-ITD positive human AML cell line, such as MV4-11 or MOLM-14.
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 cells in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the FLT3 conjugate and vehicle control according to the predetermined dose and schedule.
-
Data Collection: Continue to monitor tumor volume and body weight.
-
Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size or at the end of the study.
-
Tissue Collection: Excise tumors for pharmacodynamic analysis (e.g., Western blot for p-FLT3).[5]
Protocol 2: Pharmacodynamic (PD) Study
-
Model Establishment: Establish tumors in mice as described in the efficacy study protocol.
-
Treatment: Once tumors are established, administer a single dose of the FLT3 conjugate or vehicle to cohorts of mice.
-
Time-Course Tissue Collection: Euthanize cohorts of mice at various time points post-treatment (e.g., 2, 6, 12, 24 hours).
-
Sample Collection: Collect tumor and/or blood samples at each time point.
-
Analysis: Analyze tumor lysates for levels of total and phosphorylated target proteins (FLT3, AKT, STAT5, ERK) by Western blotting or other quantitative methods to determine the extent and duration of target inhibition.[5]
Quantitative Data Summary
Table 1: Preclinical Efficacy of FLT3 Antibody-Drug Conjugates (ADCs)
| FLT3 ADC | Animal Model | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| 20D9-ADC | AML Xenograft | Not Specified | Significant tumor reduction, durable complete remission | [2][3] |
| 20D9h3-DUBA | AML-388 PDX | 2 x 3 mg/kg (intravenous) | Strong and durable leukemia reduction | [9] |
| AGS62P1 | AML Xenograft | Not Specified | Preclinical anti-tumor efficacy | [10] |
Table 2: Dosing of FLT3 Tyrosine Kinase Inhibitors (TKIs) in Preclinical and Clinical Studies
| FLT3 TKI | Study Phase | Dose | Key Findings | Reference |
| Gilteritinib | Phase I | 80 mg or higher | Objective response rate exceeded 50% | [11] |
| Quizartinib | Phase I | 1 mg/kg once a day | 14 out of 16 patients achieved complete remission | [12] |
| Midostaurin | Phase III (RATIFY trial) | Not Specified | Improved median survival from 26 to 72 months in combination with chemotherapy | [1] |
| Sorafenib | Phase II | Not specified | 46% antileukemic efficacy in combination with 5-Azacytidine | [13] |
| Crenolanib | Preclinical/Clinical | Not Specified | Active against both ITD and TKD mutations | [12] |
Visualizations
FLT3 Signaling Pathway and Inhibition
Caption: FLT3 signaling pathways and the inhibitory action of FLT3 conjugates.
Experimental Workflow for In Vivo Dosage Optimization
References
- 1. Current Therapeutic Strategies for FLT3-Mutated Acute Myeloid Leukemia: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. Targeting FLT3 with a new-generation antibody-drug conjugate in combination with kinase inhibitors for treatment of AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FLT3-ligand treatment of humanized mice results in the generation of large numbers of CD141+ and CD1c+ dendritic cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A pharmacodynamic study of the FLT3 inhibitor KW-2449 yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting FLT3 mutations in AML: review of current knowledge and evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FLT3-directed antibody-drug conjugates to target leukemic stem cells in acute myeloid leukemia [edoc.ub.uni-muenchen.de]
- 10. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 11. targetedonc.com [targetedonc.com]
- 12. Enhancing Therapeutic Efficacy of FLT3 Inhibitors with Combination Therapy for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Therapy of FLT3 in Treatment of AML—Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Kinase Degradation: A Comparative Guide to FLT3 Ligand-Linker Conjugate 1-Derived PROTACs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of FLT3 Ligand-Linker Conjugate 1-derived Proteolysis Targeting Chimeras (PROTACs) against alternative kinase degradation strategies. This guide is supported by experimental data to offer insights into their efficacy in targeting FMS-like tyrosine kinase 3 (FLT3), a critical protein implicated in acute myeloid leukemia (AML).
Introduction to FLT3 and Targeted Degradation
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal for the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, especially internal tandem duplications (ITD), are prevalent in AML and are associated with a poor prognosis due to constitutive activation of downstream signaling pathways that promote uncontrolled cell growth.[1]
Targeted protein degradation has emerged as a powerful therapeutic strategy to overcome the limitations of traditional small-molecule inhibitors.[2] PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of a target protein. A PROTAC consists of a ligand that binds to the target protein (e.g., derived from this compound), a linker, and a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3]
Performance Comparison of FLT3 Degraders
The efficacy of FLT3 degraders can be quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The anti-proliferative effects are typically measured by the half-maximal inhibitory concentration (IC50). Below is a comparison of a representative FLT3 PROTAC with a conventional FLT3 inhibitor, Gilteritinib.
| Compound Type | Compound Name | Target Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | E3 Ligase Recruited |
| PROTAC | LWY-713 | MV4-11 (FLT3-ITD) | 0.614 | 94.8 | 1.50 | CRBN |
| PROTAC | A20 | MV4-11 (FLT3-ITD) | 7.4 | Not Reported | Not Reported | CRBN |
| PROTAC | A2 | MV4-11 (FLT3-ITD) | Not Reported | Not Reported | 1.67 | CRBN |
| Small Molecule Inhibitor | Gilteritinib | MV4-11 (FLT3-ITD) | Not Applicable | Not Applicable | 6.52 | Not Applicable |
Alternative FLT3 Degradation Strategies
Besides PROTACs, other mechanisms can induce FLT3 degradation:
-
Hsp90 Inhibitors (e.g., 17-AAG): These compounds disrupt the function of Heat shock protein 90 (Hsp90), a chaperone protein required for the stability of FLT3-ITD. Inhibition of Hsp90 leads to the degradation of its client proteins, including FLT3-ITD.[4][5]
-
Arsenic Trioxide (ATO): ATO has been shown to induce the ubiquitination and subsequent proteasomal degradation of FLT3-ITD.
-
Histone Deacetylase (HDAC) Inhibitors: These agents can also lead to the degradation of FLT3 through the ubiquitin-proteasome system.[4]
-
Proteasome Inhibitors (e.g., Bortezomib): While seemingly counterintuitive, proteasome inhibitors like bortezomib (B1684674) can induce the degradation of FLT3-ITD through autophagy.[4]
Experimental Protocols
Western Blotting for FLT3 Degradation
This protocol is used to quantify the reduction in FLT3 protein levels following treatment with a degrader.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
FLT3 degrader compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against FLT3
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed AML cells and treat with a range of concentrations of the FLT3 degrader for various time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-FLT3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize FLT3 protein levels to a loading control (e.g., GAPDH or β-actin) and express as a percentage of the vehicle-treated control.[6][7]
Cell Viability Assay (CellTiter-Glo®)
This assay measures the effect of FLT3 degradation on cell proliferation and viability.
Materials:
-
AML cell lines
-
FLT3 degrader compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed AML cells in an opaque-walled 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the FLT3 degrader for a specified period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well and mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8][9]
Visualizing the Mechanisms
To better understand the processes described, the following diagrams illustrate the FLT3 signaling pathway and the mechanism of action of a PROTAC.
Caption: Simplified FLT3 signaling pathway in AML.
Caption: Mechanism of action for an FLT3 PROTAC.
Caption: Experimental workflow for validating FLT3 degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to FLT3-Targeting PROTACs for Acute Myeloid Leukemia Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of FMS-like tyrosine kinase 3 (FLT3) targeting Proteolysis Targeting Chimeras (PROTACs). It highlights the performance of various FLT3 degraders, supported by experimental data, to offer insights into their potential as therapeutic agents for Acute Myeloid Leukemia (AML).
FLT3, a receptor tyrosine kinase, is a critical regulator of hematopoiesis. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are prevalent in AML and are associated with a poor prognosis. These mutations lead to the constitutive activation of FLT3, driving uncontrolled proliferation and survival of leukemic cells. While small molecule inhibitors of FLT3 have shown clinical benefit, their efficacy can be limited by the development of resistance.
PROTACs offer a novel therapeutic strategy by inducing the degradation of target proteins through the ubiquitin-proteasome system. This guide focuses on a comparative analysis of several FLT3-targeting PROTACs, including the PROTAC synthesized from FLT3 Ligand-Linker Conjugate 1 , and other well-characterized molecules.
Overview of Compared FLT3-Targeting PROTACs
The other PROTACs included in this comparison are:
-
CRBN(FLT3)-8 : A potent degrader that utilizes the approved FLT3 inhibitor gilteritinib (B612023) as the warhead and recruits the Cereblon (CRBN) E3 ligase.
-
Pomalidomide-C5-Dovitinib : This PROTAC employs the multi-kinase inhibitor dovitinib (B548160) to bind FLT3 and pomalidomide (B1683931) to engage the CRBN E3 ligase.
-
Compound 35 : A novel PROTAC developed from a unique benzimidazole-based FLT3 inhibitor that also recruits the CRBN E3 ligase.
-
Z29 : A gilteritinib-based PROTAC designed for improved FLT3 selectivity that recruits the VHL E3 ligase[2].
-
LWY-713 : A selective FLT3 degrader that has demonstrated potent activity in preclinical models[3].
Quantitative Performance Data
The following tables provide a summary of the in vitro performance of these FLT3 PROTACs in FLT3-ITD positive AML cell lines, such as MV4-11 and MOLM-13/14.
Table 1: Anti-proliferative Activity (IC50)
| PROTAC | Target Cell Line | IC50 (nM) | Reference |
| RSS0680 | Human Cancer Cell Lines | 109 - 7080 | |
| CRBN(FLT3)-8 | MV-4-11 | 0.9 | |
| MOLM-14 | 2.8 | ||
| Pomalidomide-C5-Dovitinib | MV4-11 | 25.3 | [4] |
| Compound 35 | MV4-11 | 7.55 | [5] |
| LWY-713 | MV4-11 | 1.50 | [3] |
Note: The IC50 range for RSS0680 is for its activity against a panel of 193 kinases and not specific to FLT3-mutant AML cell lines.
Table 2: FLT3 Protein Degradation Efficiency (DC50 & Dmax)
| PROTAC | Target Cell Line | DC50 (nM) | Dmax (%) | Reference |
| CRBN(FLT3)-8 | MOLM-14 | ~1-10 | >90 | [6] |
| Pomalidomide-C5-Dovitinib | MV4-11 | 15.8 | >90 | [4] |
| Z29 | MOLM13 & MV-4-11 | Not specified | Significant degradation at nanomolar levels | [7] |
| LWY-713 | MV4-11 | 0.614 | 94.8 | [3] |
Mandatory Visualizations
To better understand the biological context and experimental procedures, the following diagrams illustrate the FLT3 signaling pathway, the general mechanism of PROTAC action, and a typical experimental workflow for evaluating these molecules.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for FLT3 Protein Degradation
This protocol is used to quantify the degradation of the FLT3 protein following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Culture FLT3-mutant AML cells (e.g., MV4-11, MOLM-13) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Treat cells with a range of concentrations of the FLT3 PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FLT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Normalize the FLT3 band intensity to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.
Cell Viability Assay (CellTiter-Glo®)
This assay assesses the anti-proliferative activity of the FLT3 PROTACs.
1. Cell Seeding:
-
Seed FLT3-mutant AML cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 90 µL of culture medium.
2. Compound Treatment:
-
Prepare serial dilutions of the FLT3 PROTAC in culture medium.
-
Add 10 µL of the diluted compound or vehicle (DMSO) to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
3. Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Co-Immunoprecipitation for Ternary Complex Formation
This experiment is designed to demonstrate the PROTAC-induced formation of a ternary complex between FLT3 and the recruited E3 ligase[8].
1. Cell Treatment and Lysis:
-
Treat FLT3-mutant AML cells with the FLT3 PROTAC or vehicle control for a short duration (e.g., 1-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing Triton X-100 or NP-40) with protease inhibitors.
2. Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or a control IgG, pre-coupled to protein A/G magnetic beads.
3. Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
4. Western Blot Analysis:
-
Analyze the eluates by Western blotting using antibodies against FLT3 and the E3 ligase to detect their co-precipitation.
Conclusion
The development of FLT3-targeting PROTACs represents a promising therapeutic avenue for AML. The available data suggests that several of these molecules, including those derived from potent inhibitors like gilteritinib and dovitinib, can induce robust and efficient degradation of the FLT3 protein, leading to potent anti-proliferative effects in AML cells. While direct comparative data for RSS0680, synthesized from this compound, is limited, the broader class of FLT3 PROTACs demonstrates a clear potential to overcome the limitations of traditional FLT3 inhibitors. Further preclinical and clinical investigation of these novel agents is warranted to fully elucidate their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FLT3-selective PROTAC: Enhanced safety and increased synergy with Venetoclax in FLT3-ITD mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel FLT3 PROTAC degrader active in leukemia models | BioWorld [bioworld.com]
- 4. Pomalidomide-C5-Dovitinib | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
Validating VHL Engagement by FLT3 Ligand-Linker Conjugate 1: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of a PROTAC's mechanism of action is paramount. This guide provides a comparative analysis of key experimental methodologies to confirm the engagement of the von Hippel-Lindau (VHL) E3 ubiquitin ligase by a generic FLT3 Ligand-Linker Conjugate, a critical step in the development of targeted protein degraders for FMS-like tyrosine kinase 3 (FLT3).
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. A PROTAC synthesized from an "FLT3 Ligand-Linker Conjugate 1" would be designed to recruit VHL to ubiquitinate and subsequently degrade FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Confirmation of the initial binding event—the engagement of VHL by the PROTAC—is a foundational step in validating its intended mechanism of action.
This guide outlines and compares several widely accepted biochemical and cellular assays for this purpose, providing detailed protocols and data presentation formats to aid in experimental design and interpretation.
Comparison of VHL Engagement Validation Assays
The selection of an appropriate assay for validating VHL engagement depends on factors such as the required throughput, the desire for quantitative binding kinetics, and the need for cellular context. The following table summarizes and compares key methodologies.
| Assay Type | Method | Information Provided | Throughput | Advantages | Disadvantages |
| Biochemical | Fluorescence Polarization (FP) | Binding affinity (Kd) of the conjugate to VHL. | High | Homogeneous assay, suitable for high-throughput screening.[1] | Requires a fluorescently labeled tracer; potential for interference from compound fluorescence. |
| Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) | Real-time binding kinetics (kon, koff), binding affinity (Kd).[1][2] | Medium | Label-free; provides detailed kinetic information.[2] | Requires specialized equipment; protein immobilization can affect activity. | |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[1][2] | Low | Label-free, solution-based measurement of true binding affinity.[1] | Requires large amounts of pure protein and compound; low throughput.[2] | |
| In Vitro Pull-down Assay | Qualitative confirmation of the ternary complex formation (FLT3-PROTAC-VHL). | Low | Relatively simple to perform with standard lab equipment.[3][4] | Non-quantitative; prone to false positives/negatives. | |
| Cellular | Co-immunoprecipitation (Co-IP) | Confirmation of the ternary complex formation within a cellular environment.[5] | Low | Provides evidence of interaction in a native cellular context. | Can be technically challenging; may not detect transient interactions. |
| Cellular Thermal Shift Assay (CETSA) | Target engagement in intact cells or cell lysates.[6][7] | Medium-High | Label-free; can be performed in a cellular environment without genetic modification.[6] | Indirect measure of binding; requires specific antibodies for detection. | |
| NanoBRET™ Assay | Target engagement and ternary complex formation in living cells.[1] | High | Real-time measurement in live cells; highly sensitive.[1] | Requires genetic engineering of cells to express tagged proteins. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific experimental conditions.
Fluorescence Polarization (FP) Competition Assay
Objective: To quantitatively determine the binding affinity of the FLT3 Ligand-Linker Conjugate for the VHL-ElonginB-ElonginC (VCB) complex.
Principle: This assay measures the change in polarization of fluorescent light emitted from a small, fluorescently labeled VHL ligand (tracer). When the tracer is bound to the larger VCB complex, it tumbles slower in solution, resulting in a higher polarization value. An unlabeled competitor, such as the FLT3 Ligand-Linker Conjugate, will displace the tracer, causing a decrease in polarization.
Protocol:
-
Reagents:
-
Purified VCB complex
-
Fluorescently labeled VHL ligand (e.g., FAM-labeled HIF-1α peptide)[1]
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
-
Procedure:
-
Prepare a series of dilutions of the this compound.
-
In a microplate, add a fixed concentration of VCB complex and the fluorescent tracer.
-
Add the serially diluted conjugate to the wells.
-
Incubate at room temperature to reach binding equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the conjugate concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Co-immunoprecipitation (Co-IP)
Objective: To demonstrate the formation of a ternary complex between FLT3, the PROTAC, and VHL in a cellular context.
Principle: An antibody targeting either FLT3 or VHL is used to pull down the protein from cell lysate. If a ternary complex has formed, the other components of the complex will be co-precipitated and can be detected by Western blotting.
Protocol:
-
Cell Culture and Treatment:
-
Culture FLT3-expressing cells (e.g., MV4-11, MOLM-14).
-
Treat cells with the FLT3 PROTAC (synthesized from the conjugate) or DMSO (vehicle control) for a specified time.
-
-
Cell Lysis:
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against VHL (or FLT3) overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against FLT3 and VHL.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of VHL by the FLT3 Ligand-Linker Conjugate in intact cells.
Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting. An increase in the melting temperature of VHL in the presence of the conjugate indicates target engagement.[7]
Protocol:
-
Cell Treatment:
-
Treat intact cells with the this compound or vehicle control.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant and analyze the levels of soluble VHL by Western blotting.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble VHL against the temperature.
-
A shift in the melting curve to a higher temperature in the presence of the conjugate indicates ligand binding.
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Mechanism of FLT3 protein degradation induced by a VHL-recruiting PROTAC.
Caption: Experimental workflow for Co-immunoprecipitation (Co-IP).
Alternative E3 Ligases for FLT3 Degradation
While VHL is a commonly used E3 ligase in PROTAC design, other ligases can also be exploited. For instance, degraders that recruit Cereblon (CRBN) have been developed. Furthermore, studies have shown that E3 ligases like c-Cbl and Cbl-b can mediate the proteasomal degradation of FLT3.[8] The choice of E3 ligase can influence the degradation efficiency, cell-type specificity, and potential for resistance. Therefore, exploring alternative E3 ligase recruiters for FLT3 degradation is a viable strategy in PROTAC development.
Conclusion
The validation of VHL engagement by an FLT3 Ligand-Linker Conjugate is a critical checkpoint in the development of novel therapeutics for AML and other FLT3-driven malignancies. A multi-faceted approach, combining both biochemical and cellular assays, provides the most comprehensive and robust validation of the PROTAC's intended mechanism of action. The methodologies and comparative data presented in this guide offer a framework for researchers to design and execute experiments that will confidently establish the on-target activity of their VHL-recruiting FLT3 degraders.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pelagobio.com [pelagobio.com]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 8. Small Molecule Induced FLT3 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown in AML: FLT3 Ligand-Linker Conjugates Versus Small Molecule Inhibitors
A new class of targeted therapies, FLT3 Ligand-Linker Conjugates, designed as Proteolysis Targeting Chimeras (PROTACs), are emerging as a promising strategy for Acute Myeloid Leukemia (AML) with FLT3 mutations. This guide provides a detailed comparison of their preclinical performance against established FLT3 small molecule inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of these two therapeutic modalities.
FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase in hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis. This has made FLT3 a key therapeutic target. While small molecule FLT3 inhibitors have shown clinical efficacy, their effectiveness can be hampered by the development of resistance.
FLT3 Ligand-Linker Conjugates, specifically those developed as PROTACs, offer a novel mechanism of action. Instead of merely inhibiting the FLT3 kinase, these bifunctional molecules hijack the cell's own protein disposal machinery to induce the degradation of the entire FLT3 protein. This guide will compare the preclinical efficacy of representative FLT3 PROTACs against the well-established FLT3 inhibitors, gilteritinib (B612023) and quizartinib.
Mechanism of Action: Inhibition vs. Degradation
FLT3 inhibitors, such as gilteritinib and quizartinib, are small molecules that competitively bind to the ATP-binding pocket of the FLT3 kinase domain. This prevents the autophosphorylation and subsequent activation of downstream signaling pathways critical for the proliferation and survival of leukemic cells.
In contrast, FLT3 PROTACs are heterobifunctional molecules. One end binds to the FLT3 protein, and the other end recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of FLT3, marking it for degradation by the proteasome. This approach not only blocks FLT3 signaling but eliminates the protein entirely, which may offer a more sustained therapeutic effect and a strategy to overcome resistance to traditional inhibitors.[1][2]
Quantitative Data Presentation
The following tables summarize preclinical data comparing the in vitro activity of representative FLT3 PROTACs and FLT3 inhibitors in AML cell lines harboring FLT3-ITD mutations.
Table 1: Anti-proliferative Activity (IC50, nM)
| Compound/Drug | Cell Line | IC50 (nM) |
| FLT3 PROTACs | ||
| LWY-713[3] | MV4-11 | 1.50 |
| A20[4] | MV4-11 | Not Reported |
| MOLM-13 | Not Reported | |
| FLT3 Inhibitors | ||
| Gilteritinib[2] | MV4-11 | 0.9 |
| MOLM-14 | 2.9 | |
| Quizartinib[1] | MV4-11 | 0.4 |
| MOLM-14 | 1.2 |
IC50 values represent the concentration required to inhibit cell proliferation by 50%. Lower values indicate higher potency.
Table 2: Protein Degradation Efficiency
| Compound | Cell Line | DC50 (nM) | Dmax (%) |
| FLT3 PROTACs | |||
| LWY-713[3] | MV4-11 | 0.614 | 94.8 |
| A20[4] | MV4-11 | 7.4 | Not Reported |
| MOLM-13 | 20.1 | Not Reported |
DC50 is the concentration required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Preclinical in vivo studies have also suggested a potential superiority of FLT3 PROTACs. For instance, the orally bioavailable PROTAC A20 has demonstrated complete tumor regression in a subcutaneous MV4-11 xenograft model at doses of 5 mg/kg and 10 mg/kg.[4] In the same model, while gilteritinib showed significant anti-tumor activity, it was often characterized as tumor growth inhibition rather than complete regression at similar dosages.[4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess the anti-proliferative activity of the compounds.
-
Cell Seeding: AML cell lines (e.g., MV4-11, MOLM-14) are seeded in 96-well plates at a density of 4 x 10³ to 4 x 10⁴ cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.[1]
-
Compound Treatment: Cells are treated with serial dilutions of the FLT3 PROTAC or FLT3 inhibitor for 24, 48, or 72 hours.[1]
-
MTT Addition: 10 µL of MTT labeling reagent is added to each well, and the plate is incubated for 4 hours at 37°C.[1]
-
Solubilization: 100 µL of a solubilization solution is added to each well to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability relative to the vehicle control is calculated, and IC50 values are determined using non-linear regression analysis.
Western Blotting for FLT3 Protein Degradation
This technique is used to quantify the amount of FLT3 protein following treatment.
-
Cell Treatment: Seed AML cells in 6-well plates and treat with varying concentrations of the FLT3 PROTAC or FLT3 inhibitor for a desired duration (e.g., 24 hours).[2]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[2]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[2]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[2]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for FLT3, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software to determine the DC50 and Dmax values.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Cell Treatment: Treat AML cells with the FLT3 PROTAC or FLT3 inhibitor at various concentrations for a specified time.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis.
Signaling Pathway Visualization
Conclusion
The preclinical data suggest that FLT3 PROTACs represent a powerful and promising therapeutic strategy for FLT3-mutated AML. Their unique mechanism of inducing protein degradation translates to potent anti-proliferative activity and, in some cases, superior in vivo efficacy compared to traditional FLT3 inhibitors. The ability to eliminate the entire FLT3 protein may offer a more durable response and a potential solution to the challenge of acquired resistance to kinase inhibitors. Further preclinical and clinical investigations are warranted to fully realize the therapeutic potential of this innovative class of drugs in the treatment of AML.
References
The Critical Choice: A Comparative Analysis of Linkers for FLT3 Ligand-Targeted Therapeutics
For researchers, scientists, and drug development professionals, the effective targeting of FMS-like tyrosine kinase 3 (FLT3) presents a significant opportunity in the development of novel cancer therapies, particularly for acute myeloid leukemia (AML). The choice of a linker in constructing FLT3-targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), is a critical determinant of their success. This guide provides a comparative analysis of different linkers used in conjunction with FLT3 ligand-based targeting moieties, supported by experimental data and detailed methodologies.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2] Its aberrant activation, often through mutations, is a key driver in the pathogenesis of AML.[2][3] This makes FLT3 an attractive target for therapeutic intervention. The strategy of using the natural FLT3 ligand (FL) or small molecule inhibitors as a guiding mechanism to deliver cytotoxic payloads or protein degraders directly to FLT3-expressing cancer cells has gained considerable traction. The linker, the chemical entity connecting the targeting moiety to the functional component, is far from a passive spacer; it profoundly influences the stability, efficacy, and overall performance of the therapeutic agent.[1]
Comparative Analysis of Linker Performance
The selection of a suitable linker is paramount in the design of FLT3-targeted therapeutics. Key characteristics of a linker, including its length, composition, and rigidity, collectively dictate the potency and selectivity of the final conjugate.[1] Below is a summary of quantitative data from studies on FLT3-targeting PROTACs, which utilize a linker to connect an FLT3 inhibitor to an E3 ligase ligand, thereby inducing the degradation of the FLT3 protein.
| PROTAC Name | FLT3 Ligand (Warhead) | E3 Ligase Ligand | Linker Type | DC50 (nM) in MV4-11 cells | Dmax (%) in MV4-11 cells | Reference |
| CRBN(FLT3)-8 | Gilteritinib | Pomalidomide | PEG-based | ~10 | >90 | [1] |
| Compound 6 (LWY713) | Not specified | CRBN | Varied length/position | 0.64 | 94.8 | [4] |
Note: More extensive comparative data with systematic linker variations for FLT3-targeted therapeutics is an area of active research. The data presented here is illustrative of the impact of the linker on degradation efficacy.
The data clearly indicates that linker modifications can lead to significant improvements in the efficacy of FLT3 degradation. For instance, the optimization of the linker in Compound 6 (LWY713) resulted in a sub-nanomolar DC50 value, demonstrating high potency.[4] The linker's role is to ensure the proper orientation and proximity of the FLT3 protein and the E3 ligase to facilitate the transfer of ubiquitin, marking the FLT3 protein for proteasomal degradation.[1] A linker that is too short may cause steric hindrance, while an excessively long one might lead to reduced stability or unfavorable binding.[1][]
Key Signaling Pathway and Therapeutic Mechanisms
To appreciate the impact of these targeted therapies, it is essential to understand the native FLT3 signaling pathway and the mechanisms by which these linker-dependent therapeutics operate.
FLT3 Signaling Pathway
Upon binding of the FLT3 ligand, the FLT3 receptor dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the PI3K/Akt and MAPK pathways, which promote cell proliferation and survival.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. FLT3: receptor and ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Characterization of FLT3 Receptor Signaling Deregulation in Acute Myeloid Leukemia by Single Cell Network Profiling (SCNP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 6. Reactome | FLT3 Signaling [reactome.org]
Specificity of FLT3 Ligand-Linker Conjugates: A Comparative Analysis for Targeted Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the specificity and performance of FMS-like tyrosine kinase 3 (FLT3) ligand-linker conjugates against other FLT3-targeted therapies. This analysis is supported by experimental data to confirm target specificity and elucidate off-target effects.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML), making it a key therapeutic target. While various small molecule inhibitors have been developed, challenges such as off-target effects and acquired resistance persist.
FLT3 ligand-linker conjugates, particularly proteolysis-targeting chimeras (PROTACs), offer an alternative therapeutic strategy. These bifunctional molecules utilize the cell's own ubiquitin-proteasome system to induce the degradation of the target protein rather than just inhibiting its enzymatic activity. This guide focuses on the specificity of this approach, using data from well-characterized FLT3 PROTACs as representative examples, in comparison to other FLT3-targeting modalities.
It is important to note that "FLT3 Ligand-Linker Conjugate 1" is a component used to synthesize a PROTAC, RSS0680. Publicly available information on RSS0680 suggests it degrades a broad range of kinases, indicating a lack of specificity for FLT3. Therefore, for a more relevant comparison of a specific FLT3-targeting strategy, this guide will utilize data from highly selective, published FLT3 PROTACs such as Z29 and A20.
Performance Comparison: FLT3 Ligand-Linker Conjugates vs. Other FLT3-Targeted Therapies
The following tables summarize key performance data for representative FLT3-targeted therapies, including specific PROTACs, antibody-drug conjugates (ADCs), and small molecule inhibitors (tyrosine kinase inhibitors - TKIs).
| Compound/Therapy | Modality | Target Cell Line(s) | Potency (IC50/DC50) | Maximum Effect (Dmax) | Known Off-Targets |
| PROTAC Z29 | PROTAC | MOLM13, MV-4-11 (FLT3-ITD+) | DC50: ~1-10 nM | >90% FLT3 Degradation | Better specificity than Gilteritinib[1][2] |
| PROTAC A20 | PROTAC | MV-4-11 (FLT3-ITD+) | IC50: 1.67 ± 0.14 nM | Not Reported | Significantly enhanced antiproliferative activity against drug-resistant AML cells compared to Gilteritinib[3] |
| Gilteritinib | TKI | MV-4-11 (FLT3-ITD+) | IC50: 6.52 ± 1.20 nM | N/A | AXL, c-KIT, and other kinases |
| Quizartinib | TKI | FLT3-ITD+ cell lines | Potent (low nM) | N/A | c-KIT, RET, CSF1R |
| Midostaurin | TKI | FLT3-mutated AML | Multi-kinase inhibitor | N/A | PKC, KIT, PDGFR, VEGFR |
| Sorafenib | TKI | FLT3-ITD+ AML | Multi-kinase inhibitor | N/A | VEGFR, PDGFR, RAF kinases |
| FL-DM1 | Ligand-Drug Conjugate | THP-1, MV-4-11 | IC50: 12.9 nM (THP-1), 1.1 nM (MV-4-11) | Not Reported | Dependent on payload (DM1) toxicity |
Note: IC50 (half-maximal inhibitory concentration) measures the inhibition of cell proliferation. DC50 (half-maximal degradation concentration) measures the concentration for 50% maximal protein degradation. Dmax represents the maximum percentage of protein degradation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
FLT3 Binding Affinity Assay (Kinase Glo-Max)
This assay determines the binding affinity of a compound to the FLT3 kinase.
-
Reagents : Recombinant human FLT3 kinase, Kinase-Glo Max reagent, test compound, and appropriate kinase buffer.
-
Procedure :
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the FLT3 kinase and the test compound dilutions.
-
Incubate at room temperature for 1 hour to allow for binding.
-
Add ATP to initiate the kinase reaction and incubate for a defined period.
-
Add Kinase-Glo Max reagent to measure the remaining ATP. Luminescence is inversely proportional to kinase activity.
-
-
Data Analysis : The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT or CellTiter-Glo)
This assay measures the effect of a compound on the proliferation of cancer cells.
-
Cell Culture : Culture FLT3-expressing AML cell lines (e.g., MV4-11, MOLM-13) in appropriate media.
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of the test compound to the wells.
-
Incubate for 48-72 hours.
-
For MTT assay, add MTT reagent and incubate for 4 hours. Solubilize the formazan (B1609692) crystals and measure absorbance at 570 nm.
-
For CellTiter-Glo, add the reagent and measure luminescence, which is proportional to the amount of ATP and thus, the number of viable cells.
-
-
Data Analysis : Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Western Blot for Protein Degradation
This technique is used to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Treatment : Treat AML cells with varying concentrations of the PROTAC for different time points.
-
Protein Extraction : Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane and incubate with a primary antibody specific for FLT3.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Use a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
-
-
Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis : Quantify the band intensities to determine the percentage of FLT3 protein degradation relative to the vehicle-treated control. Calculate DC50 and Dmax values from dose-response curves.
Proteomics-based Off-Target Analysis (TMT-based Quantitative Proteomics)
This method provides an unbiased assessment of a compound's specificity by measuring changes across the entire proteome.
-
Sample Preparation : Treat AML cells with the test compound (PROTAC or inhibitor) and a vehicle control.
-
Protein Digestion and Labeling : Extract proteins, digest them into peptides, and label the peptides from each condition with different tandem mass tags (TMT).
-
LC-MS/MS Analysis : Combine the labeled peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Proteins that are significantly downregulated only in the presence of the PROTAC are potential off-targets of degradation.
Visualizing Specificity and Mechanism of Action
To further illustrate the concepts discussed, the following diagrams depict the FLT3 signaling pathway, the mechanism of action of a FLT3-targeting PROTAC, and the experimental workflow for assessing specificity.
References
- 1. FLT3-selective PROTAC: Enhanced safety and increased synergy with Venetoclax in FLT3-ITD mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of degrader for FLT3, GSPT1 and IKZF1/3 proteins merging PROTAC and molecular glue targeting FLT3-ITD mutant acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FLT3-Targeted Therapeutics: FLT3 Ligand-Linker Conjugate 1 vs. FL-DM1 Conjugates
This guide provides a detailed comparison of two distinct therapeutic strategies targeting the FMS-like tyrosine kinase 3 (FLT3) receptor: FLT3 Ligand-Linker Conjugate 1, a component for targeted protein degradation, and FL-DM1 conjugates, a form of ligand-drug conjugate for cytotoxic payload delivery. This document is intended for researchers, scientists, and drug development professionals interested in novel cancer therapeutics, particularly for malignancies such as Acute Myeloid Leukemia (AML) where FLT3 is often overexpressed or mutated.[1][2]
Introduction to the Conjugates
Both therapeutic agents leverage the high affinity of the FLT3 ligand (FL) to selectively target cells expressing the FLT3 receptor. However, they employ fundamentally different mechanisms of action to achieve their anti-cancer effects.
This compound
This compound (also referred to as compound 7) is a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] It consists of the FLT3 ligand covalently attached to a PROTAC linker. This linker is designed to recruit an E3 ubiquitin ligase, such as the von Hippel-Lindau (VHL) E3 ligase.[3][4] The resulting PROTAC molecule, for instance, RSS0680, acts as a bifunctional compound that brings a target protein (in this case, a kinase) into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] This approach aims to eliminate the target protein from the cell entirely, rather than just inhibiting its activity.
FL-DM1 Conjugates
FL-DM1 conjugates are a type of ligand-drug conjugate (LDC). They are composed of the recombinant human FLT3 ligand (rhFL) linked to the highly potent cytotoxic agent, emtansine (DM1).[1][2] DM1 is a maytansinoid that inhibits cell division by binding to tubulin and preventing the assembly of microtubules.[1][5] The FLT3 ligand acts as a "Trojan horse," delivering the toxic DM1 payload specifically to FLT3-expressing cancer cells.[1] Upon binding to the FLT3 receptor, the conjugate is internalized, and DM1 is released inside the cell, leading to cell cycle arrest and apoptosis.[1][2] Studies have shown that FL-DM1 conjugates are effective against FLT3-positive AML cells, including those resistant to conventional chemotherapy.[6]
Head-to-Head Comparison
The following table summarizes the key characteristics of this compound (as part of a PROTAC system) and FL-DM1 conjugates.
| Feature | This compound (in PROTAC form) | FL-DM1 Conjugates |
| Therapeutic Class | Targeted Protein Degrader (PROTAC precursor) | Ligand-Drug Conjugate (LDC) |
| Targeting Moiety | FLT3 Ligand | FLT3 Ligand |
| Effector Moiety | E3 Ligase Recruiter (e.g., VHL ligand) | Cytotoxic Drug (Emtansine, DM1) |
| Linker Type | PROTAC Linker | Chemical Linker (e.g., SPDP) |
| Mechanism of Action | Induces proteasomal degradation of target kinases | Delivers a cytotoxic payload to inhibit microtubule assembly, leading to apoptosis |
| Cellular Effect | Elimination of target protein | Cell cycle arrest (G2/M phase) and caspase-3-dependent apoptosis |
| Therapeutic Goal | Remove pathogenic proteins from the cell | Induce direct cytotoxicity in cancer cells |
Performance Data: FL-DM1 Conjugates
Quantitative data from preclinical studies demonstrate the potent and selective activity of FL-DM1 conjugates against FLT3-expressing AML cell lines.
| Cell Line | FLT3 Status | IC50 (nM) | Reference |
| MV-4-11 | FLT3-ITD | 1.1 | [1][7] |
| THP-1 | FLT3-positive | 12.9 | [1][7] |
| HCD-57/FLT3-ITD | FLT3-ITD Transformed | Effective Inhibition | [1][2] |
| HCD-57 (Parental) | FLT3-negative | No significant inhibition | [1][2] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.
Signaling and Mechanistic Pathways
The following diagrams illustrate the key pathways and mechanisms of action for both therapeutic strategies.
References
- 1. Expression of a recombinant FLT3 ligand and its emtansine conjugate as a therapeutic candidate against acute myeloid leukemia cells with FLT3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cellmosaic.com [cellmosaic.com]
- 6. FLT3L-based drug conjugate effectively targets chemoresistant leukemia stem cells in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Confirming Ternary Complex Formation with FLT3 Ligand-Linker Conjugate 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key biophysical and cellular methods to confirm the formation of a ternary complex involving the Fms-like tyrosine kinase 3 (FLT3), the FLT3 Ligand-Linker Conjugate 1, and a recruited E3 ubiquitin ligase, such as the von Hippel-Lindau (VHL) E3 ligase complex.[1][2] The formation of this ternary complex is a critical step for targeted protein degradation mediated by Proteolysis Targeting Chimeras (PROTACs), a class of molecules to which the this compound belongs.
This document outlines the principles, experimental protocols, and comparative data for four widely used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Bioluminescence Resonance Energy Transfer (BRET), and Co-Immunoprecipitation (Co-IP).
FLT3 Signaling Pathway and PROTAC-Mediated Degradation
FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[3] Upon binding of its ligand, FLT3 dimerizes and autophosphorylates, activating downstream signaling pathways such as the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are critical for cell growth and survival.[3][4] In certain hematological malignancies like acute myeloid leukemia (AML), mutations in FLT3 can lead to its constitutive activation, driving uncontrolled cell proliferation.[3]
The this compound is a PROTAC designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of the FLT3 protein.[1][2] It consists of a ligand that binds to FLT3, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., VHL).[1][2] The formation of a stable ternary complex between FLT3, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination and proteasomal degradation of FLT3.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of FLT3-targeting PROTACs with potent antiproliferative activity against acute myeloid leukemia cells harboring FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validating the Downstream Signaling Effects of FLT3 Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase critical in the proliferation and differentiation of hematopoietic stem cells.[1][2] In a significant portion of acute myeloid leukemia (AML) cases, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (FLT3-ITD), leading to uncontrolled cell growth and a poor prognosis.[1][3][4] Therapeutic strategies have evolved from inhibiting the kinase activity of FLT3 to inducing its complete degradation. This guide provides a comparative analysis of these approaches, focusing on the validation of their downstream signaling effects and offering detailed experimental protocols.
FLT3 Signaling: A Cascade of Pro-Survival Signals
Wild-type FLT3 is activated upon binding its ligand, which triggers dimerization and autophosphorylation. This initiates several downstream signaling cascades crucial for cell survival and proliferation.[2][5] In FLT3-ITD AML, the receptor is constitutively active, leading to constant and uncontrolled activation of these pathways.[1][3] The primary signaling pathways affected are:
-
PI3K/AKT Pathway: Promotes cell survival by inhibiting apoptosis.[2][3]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Drives cell proliferation and differentiation.[2][3]
-
JAK/STAT5 Pathway: Particularly hyperactivated by FLT3-ITD mutations, this pathway is a major driver of leukemic cell proliferation and survival.[2][3][6][7]
FLT3 Degraders vs. Inhibitors: A Mechanistic Comparison
While traditional tyrosine kinase inhibitors (TKIs) block the ATP-binding site of FLT3 to prevent its kinase activity, they are susceptible to resistance mechanisms, such as secondary mutations in the kinase domain.[1][8] A newer class of therapeutics, Proteolysis-Targeting Chimeras (PROTACs), offers an alternative by inducing the complete degradation of the FLT3 protein.[9]
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent destruction by the proteasome.[9][10] This event-driven mechanism has the potential for a more sustained and profound therapeutic effect and may overcome TKI resistance.[10]
| Feature | FLT3 Inhibitors (e.g., Quizartinib) | FLT3 Degraders (PROTACs) |
| Mechanism of Action | Occupancy-driven, competitive ATP-binding inhibition.[10] | Event-driven, E3 ligase-mediated ubiquitination and proteasomal degradation.[9][10] |
| Effect on FLT3 Protein | FLT3 protein remains, but its kinase activity is blocked. | The entire FLT3 protein is eliminated.[10] |
| Downstream Signaling | Inhibition of FLT3 autophosphorylation and downstream effectors (STAT5, AKT, ERK).[10] | Complete abrogation of signaling cascades due to protein removal.[9] |
| Potential for Resistance | High; secondary mutations (e.g., D835Y) in the kinase domain can prevent drug binding.[8][11] | Lower; degradation is often independent of the kinase active site, making it effective against some TKI-resistant mutants.[12] |
| Selectivity | Can have off-target kinase inhibition. | Can be engineered for higher selectivity, potentially reducing off-target effects.[9][13] |
Experimental Validation Protocols
Validating the efficacy of an FLT3 degrader involves confirming the degradation of the target protein and quantifying the impact on its downstream signaling pathways.
Western Blot for Protein Degradation and Signaling Inhibition
This is the cornerstone assay to visualize and quantify the degradation of FLT3 and the reduction in downstream signaling.
Methodology:
-
Cell Culture and Treatment: Culture FLT3-mutant AML cell lines (e.g., MV4-11, MOLM-14) to 70-80% confluency. Treat cells with varying concentrations of the FLT3 degrader or a control (e.g., DMSO, TKI) for a specified time course (e.g., 4, 8, 24 hours).[9]
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[10]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
Total FLT3
-
Phospho-FLT3 (p-FLT3)
-
Phospho-STAT5 (p-STAT5)
-
Phospho-AKT (p-AKT)
-
Phospho-ERK (p-ERK)
-
A loading control (e.g., β-actin, GAPDH)
-
-
Secondary Antibody Incubation: After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.[14]
Cell Viability and Apoptosis Assays
These functional assays determine the biological consequence of FLT3 degradation on leukemic cell survival.
Methodology:
-
Cell Viability (MTS/MTT Assay):
-
Seed AML cells in a 96-well plate and treat with a dose range of the FLT3 degrader for 48-72 hours.
-
Add MTS or MTT reagent and incubate according to the manufacturer's protocol.
-
Measure the absorbance to determine the percentage of viable cells relative to the vehicle control.
-
Calculate the half-maximal inhibitory concentration (IC50).
-
-
Apoptosis (Annexin V/PI Staining):
-
Treat cells with the FLT3 degrader at relevant concentrations (e.g., near the IC50) for 24-48 hours.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the cell population by flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.[15]
-
Quantitative Data Summary: FLT3 Degraders in Action
The efficacy of PROTACs is often characterized by their DC50 (concentration for 50% degradation) and IC50 (concentration for 50% inhibition of proliferation) values.
| Compound | Target(s) | Cell Line | DC50 (Degradation) | IC50 (Proliferation) | Key Downstream Effects | Reference |
| PROTAC Molecule 1 | FLT3-ITD | MV4-11, MOLM-14 | Dose-dependent | More potent than Quizartinib | N/A | [9] |
| Compound 8 | FLT3-ITD | MV4-11 | Dose-dependent | Potent | Significant reduction in p-FLT3, p-AKT, p-STAT5, p-ERK | [9] |
| PF15 | FLT3-ITD | MOLM13-luc | N/A | 0.81 nM | Downregulated p-FLT3 and p-STAT5 | [16] |
| PROTAC 5 | FLT3, c-KIT | HL-60 | Dose-dependent | 2.9 µM | Reduced total FLT3 and c-KIT levels | |
| MA190 / MA191 | FLT3-ITD, MAPK14 | MV4-11 | Nanomolar range | Potent | >95% reduction in FLT3-ITD levels, enhanced apoptosis | [17] |
Note: Data is compiled from multiple sources. "N/A" indicates data not available in the cited literature.
Conclusion
The degradation of FLT3 via technologies like PROTACs represents a powerful therapeutic strategy for AML.[9] Unlike traditional inhibitors, degraders eliminate the entire target protein, leading to a more complete and durable shutdown of downstream pro-survival signaling pathways, including STAT5, AKT, and ERK.[9][10] The experimental protocols outlined in this guide provide a robust framework for validating the on-target effects of FLT3 degraders, from confirming protein elimination by Western blot to assessing the ultimate biological outcome through viability and apoptosis assays. This comprehensive validation is essential for the continued development of these promising next-generation therapies for AML.
References
- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 2. Therapeutic Targeting of FLT3 in Acute Myeloid Leukemia: Current Status and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Functional Characterization of FLT3 Receptor Signaling Deregulation in Acute Myeloid Leukemia by Single Cell Network Profiling (SCNP) | PLOS One [journals.plos.org]
- 6. PP2A-activating drugs enhance FLT3 inhibitor efficacy through AKT inhibition-dependent GSK-3β-mediated c-Myc and Pim-1 proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLT3-ITD confers resistance to the PI3K/Akt pathway inhibitors by protecting the mTOR/4EBP1/Mcl-1 pathway through STAT5 activation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bio-conferences.org [bio-conferences.org]
- 10. benchchem.com [benchchem.com]
- 11. Small Molecule Induced FLT3 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchopenworld.com [researchopenworld.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Degrading FLT3-ITD protein by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Proper Disposal Procedures for FLT3 Ligand-Linker Conjugate 1
Disclaimer: "FLT3 Ligand-Linker Conjugate 1" is understood to be a research-grade antibody-drug conjugate (ADC). As this is not a recognized chemical identifier, this document provides essential guidance based on standard laboratory practices for the disposal of potent cytotoxic and biohazardous compounds. Researchers must consult the specific Safety Data Sheet (SDS) for their exact compound and adhere to all institutional and local environmental health and safety (EHS) regulations.[1]
The safe handling and disposal of cytotoxic agents like ADCs are critical to protect laboratory personnel and the environment.[1] All materials that have come into contact with the conjugate must be treated as hazardous waste.[1][2]
Waste Segregation and Containerization
Proper segregation at the point of generation is the first and most critical step.[3] Use dedicated, clearly labeled containers appropriate for each waste stream.[2][4] All containers for cytotoxic waste should be puncture-resistant, leak-proof, and have tight-fitting lids.[2][5]
| Waste Category | Container Type & Labeling | Disposal Pathway |
| Contaminated Sharps | Yellow or Red Sharps Container with "Cytotoxic" and "Biohazard" labels.[6][7] | Hazardous Waste Incineration |
| Liquid Waste | Leak-proof, sealed container compatible with contents. Label as "Cytotoxic Liquid Waste" with chemical contents listed. | Hazardous Chemical Waste Pickup by EHS |
| Solid Waste | Yellow cytotoxic waste bag placed inside a rigid, lidded container.[8] Label as "Cytotoxic Solid Waste" .[1][7] | Hazardous Waste Incineration |
| Unused/Expired Compound | Original vial or a sealed, labeled container. Label as "Hazardous Waste" with full chemical name. | Hazardous Chemical Waste Pickup by EHS |
Experimental Protocols for Waste Disposal
A. Disposal of Contaminated Sharps
This category includes needles, syringes, glass Pasteur pipettes, scalpel blades, and any other item that can puncture skin or waste bags.[3][6][9]
-
Step 1: Immediately after use, place the sharp item directly into a designated, puncture-resistant sharps container labeled for cytotoxic waste.[7]
-
Step 2: Do not recap, bend, or break needles.
-
Step 3: When the sharps container is three-quarters full, securely seal the lid.[1]
-
Step 4: Arrange for pickup by your institution's EHS personnel for disposal via incineration.[10]
B. Decontamination and Disposal of Liquid Waste
This includes all aqueous solutions, cell culture media, and buffer solutions containing the FLT3 Ligand-Linker Conjugate.[5] Due to the potent nature of the cytotoxic payload, sewering is strictly prohibited.[1]
-
Step 1: Collect all contaminated liquid waste in a dedicated, leak-proof container that can be securely sealed.[2]
-
Step 2: Label the container clearly with "Cytotoxic Liquid Waste" and list the primary components.
-
Step 3: Store the sealed container in a designated secondary containment bin in a secure area until pickup.
-
Step 4: Schedule a hazardous waste pickup with your institution's EHS office.
C. Disposal of Contaminated Solid Waste
This stream includes non-sharp items such as gloves, disposable gowns, bench paper, plastic pipettes, pipette tips, and culture flasks that have come into contact with the conjugate.[5][11]
-
Step 1: Collect all contaminated solid waste in a designated yellow chemotherapy waste bag.[8]
-
Step 2: This bag must be placed within a rigid, leak-proof secondary container that is clearly labeled for cytotoxic waste.[5]
-
Step 3: When the bag is three-quarters full, securely seal it.
-
Step 4: Close the outer container and arrange for pickup and incineration by EHS.
D. Spill Decontamination
In the event of a spill, alert others in the area immediately.[11] Use a pre-prepared spill kit appropriate for cytotoxic chemicals.
-
Step 1: Don appropriate Personal Protective Equipment (PPE), including double nitrile gloves, a disposable gown, and respiratory/eye protection.[11]
-
Step 2: Absorb the spill using absorbent pads, working from the outside in.
-
Step 3: Decontaminate the area with a validated cleaning agent, followed by a rinse with sterile water.[1][11]
-
Step 4: All materials used for cleanup, including PPE, must be disposed of as cytotoxic solid waste.[11]
Mandatory Visualization: Disposal Workflow
The following diagram outlines the decision-making process for segregating and disposing of waste generated from laboratory work with this compound.
Caption: Workflow for the segregation and disposal of cytotoxic laboratory waste.
References
- 1. benchchem.com [benchchem.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. mainelabpack.com [mainelabpack.com]
- 4. tamiu.edu [tamiu.edu]
- 5. cpp.edu [cpp.edu]
- 6. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. research.hawaii.edu [research.hawaii.edu]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
Navigating the Safe Handling of FLT3 Ligand-Linker Conjugate 1: A Comprehensive Guide
For researchers, scientists, and drug development professionals working with novel bioconjugates, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling FLT3 Ligand-Linker Conjugate 1, a compound containing the FLT3 ligand and a PROTAC linker designed to recruit the E3 ligase VHL. While a specific Safety Data Sheet (SDS) for this particular conjugate is not publicly available, the hazardous nature of similar potent compounds, such as antibody-drug conjugates (ADCs), necessitates stringent handling protocols.[1][2] This document outlines the best practices for personal protective equipment (PPE), operational procedures, and disposal, drawing from established guidelines for highly potent active pharmaceutical ingredients (HPAPIs).
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound, particularly when handling the compound in powdered form or when there is a risk of aerosolization.
| Body Part | Primary Protection | Secondary Protection |
| Hands | Double nitrile gloves | Change outer glove frequently |
| Eyes | Safety glasses with side shields | Face shield |
| Body | Disposable, solid-front lab coat with tight cuffs | Disposable sleeves |
| Respiratory | Fitted N95 or higher-level respirator | Work in a certified chemical fume hood or biological safety cabinet |
Operational Plan: From Receipt to Use
A meticulous operational plan ensures safety at every step of the handling process.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Transport the sealed container to a designated and clearly labeled storage area for potent compounds.
-
Store the compound according to the manufacturer's recommendations, typically at -20°C.
2. Preparation and Handling:
-
All handling of the powdered form of this compound must be conducted within a certified containment system, such as a negative pressure glovebox or a Class II biological safety cabinet (BSC) that is vented to the outside.[2][3] This is the most critical step to prevent inhalation of the potent powder.[4]
-
Once in solution, the risk of aerosolization is reduced, but work should still be performed within a BSC or chemical fume hood.[2]
-
Use dedicated equipment (pipettes, tubes, etc.) for handling the conjugate and decontaminate them thoroughly after use.
3. Spill Management:
-
In case of a spill, immediately evacuate the area and alert others.
-
Don the appropriate PPE, including respiratory protection.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
For powder spills, carefully cover the spill with damp absorbent towels to avoid raising dust.
-
Collect all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent (e.g., a 1:10 bleach solution followed by a water rinse).
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with the conjugate, including gloves, lab coats, pipette tips, and absorbent materials, must be disposed of as hazardous waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all hazardous waste.
-
Disposal Route: Follow your institution's and local regulations for the disposal of cytotoxic or potent chemical waste. This typically involves incineration by a licensed hazardous waste disposal company.
Experimental Protocol: Reconstitution of this compound
This protocol outlines the steps for safely reconstituting the lyophilized powder of this compound.
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare the work surface within a certified Class II BSC by wiping it down with an appropriate disinfectant. .
-
-
Reconstitution:
-
Allow the vial of the conjugate to equilibrate to room temperature before opening.
-
Carefully uncap the vial within the BSC.
-
Using a dedicated and calibrated pipette, slowly add the recommended volume of sterile solvent (e.g., DMSO, sterile PBS) as specified by the manufacturer's data sheet.
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking or vortexing to prevent aerosolization and potential protein degradation.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, and date.
-
Store the aliquots at the recommended temperature, typically -20°C or -80°C.
-
-
Cleanup:
-
Dispose of all contaminated materials (e.g., pipette tips, empty vial) in the designated hazardous waste container within the BSC.
-
Wipe down the work surface of the BSC with the appropriate disinfectant.
-
Carefully doff PPE, disposing of all disposable items in the hazardous waste stream.
-
Wash hands thoroughly with soap and water.
-
Workflow and Safety Relationships
The following diagrams illustrate the general workflow for handling potent bioconjugates and the logical relationships for ensuring safety.
References
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